Product packaging for Conophylline(Cat. No.:)

Conophylline

カタログ番号: B13846019
分子量: 794.9 g/mol
InChIキー: QZRIMAMDGWAHPQ-ATPAGDLWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Conophylline has been reported in Tabernaemontana glandulosa and Tabernaemontana divaricata with data available.
isolated from the leaves of Ervatamia microphylla;  a ras function inhibitor;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H50N4O10 B13846019 Conophylline

特性

分子式

C44H50N4O10

分子量

794.9 g/mol

IUPAC名

dimethyl (2R,6R,11R,13S,14S,23S,24S,25S,36R,39R,40R)-14,25-diethyl-24,33-dihydroxy-31,32-dimethoxy-12,22-dioxa-1,9,18,29-tetrazadodecacyclo[23.13.1.16,9.02,23.03,21.05,19.06,17.011,13.028,36.030,35.036,39.014,40]tetraconta-3,5(19),16,20,27,30,32,34-octaene-16,27-dicarboxylate

InChI

InChI=1S/C44H50N4O10/c1-7-41-16-20(37(51)55-5)34-44(23-14-25(49)30(53-3)31(54-4)28(23)46-34)10-12-48(40(41)44)29-19-13-22-24(15-26(19)57-32(29)35(41)50)45-33-21(38(52)56-6)17-42(8-2)36-27(58-36)18-47-11-9-43(22,33)39(42)47/h13-15,27,29,32,35-36,39-40,45-46,49-50H,7-12,16-18H2,1-6H3/t27-,29-,32+,35-,36-,39+,40+,41-,42-,43+,44+/m1/s1

InChIキー

QZRIMAMDGWAHPQ-ATPAGDLWSA-N

異性体SMILES

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)[C@H]5[C@@H]([C@H]2O)OC6=CC7=C(C=C56)[C@]89CCN1[C@H]8[C@](CC(=C9N7)C(=O)OC)([C@H]2[C@@H](C1)O2)CC)C1=CC(=C(C(=C1N3)OC)OC)O)C(=O)OC

正規SMILES

CCC12CC(=C3C4(C1N(CC4)C5C(C2O)OC6=CC7=C(C=C56)C89CCN1C8C(CC(=C9N7)C(=O)OC)(C2C(C1)O2)CC)C1=CC(=C(C(=C1N3)OC)OC)O)C(=O)OC

製品の起源

United States

Foundational & Exploratory

Conophylline from Tabernaemontana divaricata: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of conophylline, a promising vinca alkaloid isolated from the medicinal plant Tabernaemontana divaricata. This document consolidates key information on its extraction, purification, biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental protocols to support further research and development.

Quantitative Data Summary

The following tables summarize the reported yield of this compound from Tabernaemontana divaricata and its cytotoxic activity against various cancer cell lines.

Table 1: Yield of this compound from Tabernaemontana divaricata

Plant PartExtraction MethodYield of this compoundReference
Leaves (double flower variety)Ethanol extract116 mg/kg[1]

Table 2: Cytotoxic Activity of this compound (IC₅₀ values)

Cell LineCancer TypeIC₅₀ (µM)Reference
HL-60Human Promyelocytic Leukemia0.17[2]
SMMC-7721Human Hepatocellular Carcinoma0.35[2]
A-549Human Lung Carcinoma0.21[2]
MCF-7Human Breast Adenocarcinoma1.02[2]
SW480Human Colorectal Adenocarcinoma1.49[2]

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound from Tabernaemontana divaricata, based on established phytochemical procedures.

Extraction of Total Alkaloids

This protocol describes a general method for the extraction of total alkaloids from the leaves of Tabernaemontana divaricata.

Objective: To obtain a crude alkaloid extract from the plant material.

Materials:

  • Dried and powdered leaves of Tabernaemontana divaricata

  • Methanol

  • 10% Acetic acid

  • Chloroform

  • Ammonium hydroxide

  • n-Hexane

  • Distilled water

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Maceration: Soak the coarsely powdered aerial parts (e.g., 800 g) of T. divaricata in methanol (e.g., 15 liters) in a percolator for one week.[3]

  • Concentration: Drain, filter, and concentrate the extract under reduced pressure using a rotary film evaporator. Repeat the extraction process three times. Combine all extracts and dry them in a vacuum desiccator.[3]

  • Defatting: Dissolve the dried methanolic extract in distilled water (e.g., 750 ml) and defat the aqueous solution by partitioning with n-hexane (e.g., 5 liters).[3]

  • Acid-Base Extraction: a. Dissolve the defatted aqueous extract in 10% acetic acid to adjust the pH to approximately 3.5.[3] b. Extract this acidic solution with chloroform three times (e.g., 3 x 2 liters) to yield a preliminary alkaloid fraction (A1).[3] c. Basify the remaining acidic aqueous filtrate to a pH of 9-10 by adding ammonium hydroxide.[3] d. Extract the basified solution with chloroform three times (e.g., 3 x 2 liters) to obtain the crude alkaloid gummy fraction (A2).[3]

Purification of this compound by Column Chromatography

This protocol outlines a general procedure for the isolation of this compound from the crude alkaloid extract using column chromatography.

Objective: To purify this compound from the crude alkaloid mixture.

Materials:

  • Crude alkaloid extract (from section 2.1)

  • Silica gel (for column chromatography)

  • Solvents for elution (e.g., petroleum ether, ethyl acetate in increasing polarity gradient)

  • Glass column for chromatography

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent (e.g., petroleum ether). Pour the slurry into the glass column and allow it to pack uniformly without any air bubbles.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial solvent and load it onto the top of the packed silica gel column.

  • Elution: a. Begin elution with a non-polar solvent such as petroleum ether.[4] b. Gradually increase the polarity of the mobile phase by adding increasing percentages of a more polar solvent like ethyl acetate.[4]

  • Fraction Collection: Collect the eluate in separate fractions using a fraction collector.

  • Monitoring by TLC: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Pooling and Isolation: Combine the fractions that show a spot corresponding to the Rf value of pure this compound. Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate key signaling pathways involved in cell growth, differentiation, and fibrosis. The following diagrams illustrate the known mechanisms of action.

Inhibition of TGF-β Signaling Pathway

This compound inhibits the transforming growth factor-beta (TGF-β) signaling pathway. It does not prevent the nuclear translocation of Smad2 but instead upregulates the expression of c-Jun.[5][6] This increased c-Jun enhances the interaction between the Smad2 complex and the corepressor TGIF, while attenuating the interaction with the coactivator p300.[5][6] This modulation ultimately suppresses TGF-β-induced transcriptional activity.[5][6]

TGF_beta_pathway cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2 Smad2 TGF_beta_R->Smad2 P Smad_complex Smad2 Complex Smad2->Smad_complex p300 p300 Gene_Expression Target Gene Transcription p300->Gene_Expression TGIF TGIF TGIF->Gene_Expression Smad_complex->p300 Interaction (Leads to Transcription) Smad_complex->TGIF Interaction (Suppresses Transcription) cJun c-Jun cJun->TGIF Enhances Interaction This compound This compound This compound->p300 Attenuates Interaction This compound->cJun Upregulates Nucleus Nucleus

This compound's modulation of the TGF-β signaling pathway.
Inhibition of ERK1/2 Signaling Pathway

This compound has also been found to inhibit the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). This inhibition is suggested to be the mechanism by which this compound suppresses the expression of hyaluronan synthase 2 (HAS2), a key enzyme in extracellular matrix formation.

ERK1_2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., via TGF-βR) Ras Ras Growth_Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK P pERK p-ERK1/2 ERK->pERK HAS2 HAS2 Gene Expression pERK->HAS2 This compound This compound This compound->ERK Inhibits Phosphorylation

Inhibition of the ERK1/2 signaling pathway by this compound.

Conclusion

This compound, a bisindole alkaloid from Tabernaemontana divaricata, demonstrates significant potential as a therapeutic agent, particularly in oncology. This guide provides a foundational resource for researchers, offering quantitative data, detailed experimental protocols, and insights into its molecular mechanisms. Further investigation into optimizing extraction and purification processes, as well as comprehensive preclinical studies, are warranted to fully elucidate the therapeutic utility of this natural compound.

References

Conophylline: A Technical Guide to its Discovery, Isolation, and Core Biological Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conophylline, a structurally complex vinca alkaloid, has garnered significant scientific interest due to its diverse and potent biological activities. First isolated in 1993, this bis-indole alkaloid has demonstrated potential therapeutic applications ranging from cancer and diabetes to neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing the experimental protocols for its extraction and purification. It further elucidates the key signaling pathways modulated by this compound, namely its roles in TGF-β signaling and pancreatic β-cell differentiation, supported by detailed experimental methodologies. Quantitative data are presented in structured tables, and complex biological and experimental workflows are visualized through diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Discovery and Structural Elucidation

This compound was first reported in 1993 by Kam et al. following its isolation from the ethanol extract of the leaves of Tabernaemontana divaricata, a plant from the Apocynaceae family. A year later, in 1994, Umezawa and colleagues independently isolated the same compound from a chloroform extract of Ervatamia microphylla leaves while screening for inhibitors of Ras functions.

This compound is classified as a bis-indole or dimeric alkaloid, featuring a complex structure composed of two pentacyclic aspidosperma-class indole units. Its intricate molecular architecture includes eleven stereogenic centers. The definitive structure of this compound was established through spectroscopic analysis and subsequently confirmed by X-ray crystallography. The total synthesis of (-)-conophylline was successfully achieved by Fukuyama and coworkers in 2011.

Physicochemical and Spectroscopic Data
PropertyData
Molecular Formula C₄₄H₅₀N₄O₁₀
Molar Mass 794.90 g/mol
Appearance Colorless prisms
¹H and ¹³C NMR The ¹H and ¹³C NMR spectra are complex due to the large number of protons and carbons in the asymmetric structure. The ¹³C NMR spectrum reveals 44 distinct carbon resonances. Key signals include those for methyls, methylenes, methines, carbons bonded to oxygen and nitrogen, two ester carbonyls, and several quaternary carbons.
Mass Spectrometry High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and exact mass. For example, the related compound conofolidine shows a protonated molecule [M+H]⁺ at m/z 795.3600, corresponding to the calculated mass for C₄₄H₅₁N₄O₁₀.
Infrared (IR) Spectroscopy The IR spectrum of related bis-indole alkaloids shows characteristic absorption bands for functional groups such as N-H and O-H stretching (around 3382 cm⁻¹), ester carbonyl (C=O) stretching (around 1674 cm⁻¹), and C=C aromatic stretching (around 1614 cm⁻¹).
UV Spectroscopy The UV spectrum in ethanol exhibits absorption maxima characteristic of the indole chromophores. For the related compound conofolidine, maxima are observed at λmax 210, 243, 310, and 334 nm.

Isolation and Purification Protocols

The isolation of this compound has been achieved from different plant sources using varied extraction and purification methodologies. Below are detailed protocols based on the foundational scientific literature.

Protocol 1: Isolation from Tabernaemontana divaricata (Ethanol Extraction)

This protocol is based on the initial discovery by Kam et al. (1993).

Experimental Workflow: Isolation from T. divaricata

G plant Dried Leaves of T. divaricata extract Ethanol Extraction plant->extract partition Acid-Base Partitioning extract->partition crude Crude Alkaloid Mixture partition->crude cc Column Chromatography (Silica Gel) crude->cc fractions Collect Fractions cc->fractions tlc TLC Analysis fractions->tlc Monitor Separation recrystal Recrystallization fractions->recrystal Combine Pure Fractions tlc->fractions pure Pure this compound Crystals recrystal->pure

Fig 1. General workflow for this compound isolation.

Methodology:

  • Extraction: Dried and powdered leaves of T. divaricata are subjected to exhaustive extraction with ethanol at room temperature over several days. The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude residue.

  • Acid-Base Partitioning: The crude extract is dissolved in a 5% aqueous sulfuric acid solution and filtered. The acidic solution is washed with a non-polar solvent like diethyl ether to remove neutral compounds. The aqueous layer is then basified to a pH of approximately 9-10 with ammonium hydroxide. The liberated free alkaloids are extracted with a chlorinated solvent such as dichloromethane or chloroform.

  • Column Chromatography: The crude alkaloid mixture is subjected to column chromatography over silica gel.

    • Stationary Phase: Silica gel (60-230 mesh).

    • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of hexane-ethyl acetate, followed by ethyl acetate-methanol.

  • Fraction Collection and Analysis: Fractions are collected systematically and analyzed by Thin-Layer Chromatography (TLC) to identify those containing this compound.

  • Purification and Crystallization: Fractions containing pure this compound are combined, and the solvent is evaporated. The residue is then recrystallized from a suitable solvent system (e.g., methanol or an ethyl acetate/hexane mixture) to yield pure this compound as colorless prisms.

Protocol 2: Isolation from Ervatamia microphylla (Ras Function Inhibitor Screening)

This protocol is based on the work of Umezawa et al. (1994) for isolating this compound as a Ras function inhibitor.

Methodology:

  • Extraction: Dried leaves of E. microphylla are extracted with a solvent system such as chloroform-methanol. The extract is concentrated to yield a crude residue.

  • Solvent Partitioning: The crude extract is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer containing the alkaloids is retained and concentrated.

  • Chromatographic Purification: The extract is subjected to multiple rounds of column chromatography.

    • Initial Separation: Silica gel column chromatography with a stepwise gradient of chloroform and methanol.

    • Further Purification: Fractions showing activity in the Ras-reversion assay are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a mobile phase of acetonitrile-water or methanol-water.

  • Final Isolation: The purified active fraction is concentrated and crystallized to yield pure this compound.

Core Biological Functions and Signaling Pathways

This compound modulates several critical cellular signaling pathways, highlighting its therapeutic potential.

Suppression of TGF-β Signaling

This compound has been shown to inhibit the transcriptional activity induced by Transforming Growth Factor-β (TGF-β), a key cytokine involved in fibrosis and cancer progression.

Signaling Pathway: this compound's Inhibition of TGF-β Signaling

G cluster_nucleus Inside Nucleus TGFb TGF-β Receptor TGF-β Receptor TGFb->Receptor Smad23 Smad2/3 Receptor->Smad23 Phosphorylation SmadComplex Smad2/3/4 Complex Smad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex p300 p300/CBP (Co-activator) SmadComplex->p300 Binds TGIF TGIF (Co-repressor) SmadComplex->TGIF Binds Nucleus Nucleus SmadComplex->Nucleus Translocation Transcription Target Gene Transcription (e.g., Fibrosis) p300->Transcription Activates TGIF->Transcription Represses cJun c-Jun cJun->TGIF Enhances Binding to Smad Complex This compound This compound This compound->p300 Attenuates Binding to Smad Complex This compound->cJun Upregulates Expression

Fig 2. This compound upregulates c-Jun to suppress TGF-β signaling.

Mechanism of Action: Instead of blocking the TGF-β receptor or preventing the nuclear translocation of Smad proteins, this compound acts downstream within the nucleus.

  • Upregulation of c-Jun: this compound treatment leads to an increased expression of the transcription factor c-Jun.

  • Modulation of Co-factor Binding: c-Jun interacts with the Smad complex, altering its affinity for transcriptional co-factors.

    • It enhances the binding of the Smad complex to the co-repressor TGIF .

    • It attenuates the binding of the Smad complex to the co-activator p300/CBP .

  • Transcriptional Repression: This shift from co-activator to co-repressor binding results in the overall suppression of TGF-β target gene transcription.

Experimental Protocol: Luciferase Reporter Assay for TGF-β Activity

  • Cell Culture and Transfection: Mink lung epithelial cells (Mv1Lu), which are responsive to TGF-β, are cultured in DMEM with 10% FBS. Cells are seeded in 24-well plates and co-transfected with a TGF-β-responsive luciferase reporter plasmid (e.g., p3TP-Lux) and a β-galactosidase expression vector (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, the medium is replaced with serum-free medium. Cells are pre-treated with varying concentrations of this compound (e.g., 0.1 to 10 µg/mL) for 1 hour. Subsequently, cells are stimulated with a fixed concentration of TGF-β1 (e.g., 1 ng/mL) for 24 hours.

  • Cell Lysis and Assay: Cells are washed with PBS and lysed. The luciferase activity in the cell lysate is measured using a luminometer. β-galactosidase activity is measured to normalize for transfection efficiency.

  • Data Analysis: Luciferase activity is expressed as relative light units and normalized to β-galactosidase activity. The inhibitory effect of this compound is calculated as a percentage of the activity seen with TGF-β stimulation alone.

TreatmentRelative Luciferase Activity (Normalized)% Inhibition
Control (Vehicle)1.0 ± 0.1-
TGF-β1 (1 ng/mL)15.2 ± 1.50%
TGF-β1 + this compound (1 µg/mL)8.1 ± 0.9~47%
TGF-β1 + this compound (10 µg/mL)3.5 ± 0.4~77%

Note: Data are representative and intended to illustrate the expected outcome.

Promotion of Pancreatic β-Cell Differentiation

This compound has been identified as a potent inducer of differentiation of pancreatic precursor cells into insulin-producing β-cells, suggesting its potential as a regenerative therapy for diabetes.

Signaling Pathway: this compound's Role in β-Cell Differentiation

G This compound This compound p38 p38 MAPK This compound->p38 Activates Ngn3 Neurogenin-3 (Ngn3) p38->Ngn3 Upregulates Expression PDX1 PDX-1 Ngn3->PDX1 Activates Downstream Factors BetaCell Differentiated Insulin-Producing β-Cell PDX1->BetaCell Promotes Differentiation Progenitor Pancreatic Progenitor Cell Progenitor->BetaCell Differentiation

Fig 3. This compound promotes β-cell differentiation via p38 MAPK.

Mechanism of Action: this compound mimics the effects of activin A, a known differentiation factor, but does so without inducing apoptosis.

  • Activation of p38 MAPK: this compound activates the p38 mitogen-activated protein kinase (MAPK) pathway.

  • Induction of Neurogenin-3: This activation leads to an increase in the expression of Neurogenin-3 (Ngn3), a critical transcription factor for endocrine cell development in the pancreas.

  • Commitment to Endocrine Lineage: Upregulation of Ngn3 and other key factors like Pancreatic and Duodenal Homeobox 1 (PDX-1) drives the differentiation of progenitor cells toward the endocrine lineage, ultimately resulting in the formation of functional, insulin-producing β-cells.

Experimental Protocol: In Vitro Differentiation of Pancreatic Progenitor Cells

  • Cell Culture: A pancreatic progenitor cell line (e.g., rat AR42J cells) is cultured in a suitable medium. For organ culture, pancreatic rudiments can be dissected from fetal rats (e.g., embryonic day 14.5) and cultured on a collagen gel matrix.

  • Treatment: The cultured cells or tissues are treated with this compound (e.g., 100 ng/mL) for a period of several days (e.g., 7-10 days). The medium containing this compound is refreshed every 48 hours.

  • Analysis of Differentiation:

    • Immunohistochemistry: Tissues are fixed, sectioned, and stained with antibodies against insulin and PDX-1 to visualize the formation of β-cells and the presence of key transcription factors.

    • RT-PCR: RNA is extracted from the cells/tissues, and reverse transcription-polymerase chain reaction (RT-PCR) is performed to measure the mRNA expression levels of insulin, Ngn3, and PDX-1.

    • Insulin Content: The total insulin content of the cultured tissues is measured by radioimmunoassay (RIA) or ELISA after acid-ethanol extraction.

Parameter MeasuredControl GroupThis compound (100 ng/mL) GroupFold Change
Insulin mRNA Expression1.0 ± 0.25.8 ± 0.7~5.8x
PDX-1 Positive Cells/Area15 ± 375 ± 9~5.0x
Total Insulin Content (ng)2.5 ± 0.412.1 ± 1.5~4.8x

Note: Data are representative, based on findings from Ogata et al., 2004, and are intended to illustrate the expected outcome.

Conclusion

This compound stands out as a promising natural product with significant potential in drug development. Its discovery and the subsequent elucidation of its biological activities have paved the way for new therapeutic strategies targeting complex diseases. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to build upon the existing knowledge of this remarkable vinca alkaloid, facilitating further investigation into its mechanisms of action and its journey toward clinical application.

The Biosynthesis of Conophylline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conophylline is a complex dimeric vinca alkaloid found in plants of the genus Tabernaemontana, such as Tabernaemontana divaricata and Ervatamia microphylla.[1] Like other monoterpenoid indole alkaloids (MIAs), its biosynthesis originates from the precursors tryptamine and secologanin. While the early stages of the MIA pathway leading to the central intermediate, strictosidine, are well-established, the specific enzymatic steps that culminate in the formation of this compound remain largely unelucidated. This guide provides a detailed account of the known and hypothesized stages of the this compound biosynthetic pathway, drawing parallels with related dimeric alkaloids. It also outlines general experimental approaches for pathway elucidation and acknowledges the current gaps in quantitative data.

Introduction to this compound and its Biological Significance

This compound is a structurally intricate bisindole alkaloid that has garnered significant interest in the scientific community due to its diverse biological activities. It has been reported to exhibit potential as an anticancer, antidiabetic, and antifibrotic agent.[2][3] The complex architecture of this compound, featuring two interconnected monomeric indole alkaloid units, presents a formidable challenge for chemical synthesis and highlights the elegance and efficiency of its natural biosynthetic machinery in plants. Understanding this pathway is crucial for developing biotechnological production platforms and for discovering novel related compounds with therapeutic potential.

The Established Biosynthetic Route to Strictosidine

The biosynthesis of this compound begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides tryptophan, and the methylerythritol phosphate (MEP) pathway, which yields the monoterpenoid precursor, secologanin.

Precursor Synthesis
  • Tryptamine: The amino acid tryptophan, derived from the shikimate pathway, undergoes decarboxylation catalyzed by the enzyme tryptophan decarboxylase (TDC) to produce tryptamine.

  • Secologanin: The MEP pathway in plastids produces geranyl pyrophosphate (GPP). A series of enzymatic reactions, including hydroxylation by geraniol 10-hydroxylase (G10H) , converts GPP into the iridoid loganin, which is then cleaved to form secologanin.

Formation of Strictosidine

The crucial condensation of tryptamine and secologanin is catalyzed by strictosidine synthase (STR) . This Pictet-Spengler reaction yields strictosidine, the universal precursor for the vast family of over 2,500 monoterpenoid indole alkaloids.[4][5][6]

Hypothesized Downstream Pathway to this compound

Following the formation of strictosidine, the pathway to this compound is not yet fully characterized. However, based on the structure of this compound and the known biosynthesis of other dimeric indole alkaloids in the Apocynaceae family, a plausible route can be proposed.

  • Deglycosylation of Strictosidine: The enzyme strictosidine β-D-glucosidase (SGD) removes the glucose moiety from strictosidine, generating a highly reactive aglycone.[7] This unstable intermediate can then undergo various rearrangements and cyclizations.

  • Formation of Monomeric Precursors: The strictosidine aglycone is believed to be the precursor to various classes of monomeric indole alkaloids, including those with the Aspidosperma-type skeleton, which are the building blocks of this compound. The specific enzymes and intermediates in this part of the pathway for this compound precursors are yet to be identified.

  • Dimerization: The final key step is the dimerization of two monomeric Aspidosperma-type alkaloids to form this compound. This process is likely catalyzed by a specific enzyme, possibly a peroxidase or a P450 monooxygenase, which facilitates the coupling of the two monomer units. The exact monomeric precursors and the enzymatic mechanism of their coupling to form this compound have not been experimentally determined.

Quantitative Data

Currently, there is a significant lack of quantitative data in the scientific literature regarding the biosynthesis of this compound in plants. Information on enzyme kinetics, precursor pool sizes, and product yields is not available. This is largely due to the fact that the complete pathway and the enzymes involved have not been fully elucidated.

Data TypeValueRemarks
Enzyme KineticsNot AvailableThe enzymes downstream of strictosidine have not been isolated and characterized for the this compound pathway.
Precursor ConcentrationsNot AvailableIn-planta concentrations of the direct monomeric precursors to this compound are unknown.
Product YieldNot AvailableThe natural abundance of this compound in Tabernaemontana species varies, but specific biosynthetic flux data is not published.

Experimental Protocols for Pathway Elucidation

While specific protocols for this compound biosynthesis are not available, the following are standard methodologies employed in the study of plant alkaloid biosynthesis that would be applicable.

Isotope Labeling Studies
  • Objective: To trace the incorporation of precursors into this compound.

  • Methodology:

    • Synthesize labeled precursors (e.g., ¹³C- or ¹⁴C-labeled tryptophan or geraniol).

    • Administer the labeled precursors to Tabernaemontana plant tissues or cell cultures.

    • After an incubation period, extract the alkaloids from the plant material.

    • Purify this compound using chromatographic techniques (e.g., HPLC).

    • Analyze the purified this compound for the presence and position of the isotope label using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Enzyme Assays
  • Objective: To identify and characterize enzymes involved in the pathway.

  • Methodology:

    • Prepare crude protein extracts from Tabernaemontana tissues.

    • Synthesize putative substrate intermediates.

    • Incubate the protein extract with the substrate and necessary cofactors (e.g., NADPH, ATP).

    • Monitor the formation of the product over time using HPLC or LC-MS.

    • Once activity is detected, purify the responsible enzyme using protein chromatography techniques (e.g., size exclusion, ion exchange, affinity chromatography).

Transcriptome Analysis and Gene Discovery
  • Objective: To identify candidate genes encoding biosynthetic enzymes.

  • Methodology:

    • Extract RNA from Tabernaemontana tissues known to produce this compound.

    • Perform deep sequencing of the transcriptome (RNA-Seq).

    • Identify gene candidates based on homology to known alkaloid biosynthetic enzymes from other species (e.g., Catharanthus roseus).

    • Correlate the expression levels of candidate genes with this compound accumulation under different conditions (e.g., different tissues, developmental stages, or elicitor treatments).

    • Functionally characterize candidate genes through heterologous expression in hosts like E. coli or yeast, followed by enzyme assays.

Visualization of the this compound Biosynthetic Pathway

The following diagram illustrates the initial, well-established steps of the monoterpenoid indole alkaloid pathway that leads to the precursor of this compound.

Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_mep MEP Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Geraniol Geraniol Secologanin Secologanin Geraniol->Secologanin Multiple Steps (incl. G10H) Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin->Strictosidine Monomers Aspidosperma-type Monomers (Hypothetical) Strictosidine->Monomers SGD & Multiple Steps (Uncharacterized) This compound This compound Monomers->this compound Dimerization (Uncharacterized)

Initial stages of the this compound biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in Tabernaemontana species is a complex process that is still not fully understood. While the pathway to the central precursor, strictosidine, is well-documented, the subsequent steps leading to the formation of the monomeric units and their final dimerization remain a "black box." Future research, employing a combination of isotopic labeling, enzymatic studies, and transcriptomics, will be essential to fully elucidate this intricate pathway. A complete understanding of this compound biosynthesis will not only be a significant scientific achievement but also pave the way for the sustainable production of this and other valuable medicinal alkaloids through metabolic engineering and synthetic biology approaches.

References

The Convergent Total Synthesis of (-)-Conophylline: A Methodological Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Conophylline, a complex bis-indole alkaloid isolated from the leaves of Tabernaemontana divaricata, has garnered significant attention from the scientific community due to its promising biological activities, including the potential to induce beta-cell differentiation, making it a target of interest for diabetes treatment. Its intricate molecular architecture, featuring two pentacyclic aspidosperma skeletons linked in a unique fashion, presents a formidable challenge for synthetic chemists. This technical guide provides an in-depth analysis of the first total synthesis of (-)-conophylline, accomplished by the research group of Tohru Fukuyama. The synthesis is a landmark achievement, showcasing a highly convergent strategy that relies on a series of elegant and powerful chemical transformations. This document will detail the core methodologies employed, present available quantitative data, and visualize the key strategic elements of this remarkable synthesis.

Retrosynthetic Analysis

The Fukuyama synthesis of (-)-conophylline is a convergent approach, meaning the two complex monomeric units are synthesized separately and then coupled at a late stage. This strategy is highly efficient for the synthesis of complex dimeric molecules. The retrosynthetic analysis reveals three key transformations that form the foundation of this synthetic endeavor:

  • Polonovski-Potier Reaction: This reaction is the lynchpin of the entire synthesis, enabling the crucial coupling of the two monomeric indole alkaloid fragments.

  • Stereoselective Intramolecular Michael Addition/Mannich Reaction Cascade: This elegant cascade reaction is employed to construct the intricate pentacyclic core of the aspidosperma skeleton with excellent stereocontrol.

  • Tin-Mediated Radical Cyclization: This method, also known as the Fukuyama Indole Synthesis, is utilized to construct the indole core of the monomeric units.[1]

G Conophylline (-)-Conophylline PolonovskiPotier Polonovski-Potier Reaction This compound->PolonovskiPotier MonomerA Indole Monomer A (N-oxide) MichaelMannich Michael-Mannich Cascade MonomerA->MichaelMannich MonomerB Indole Monomer B MonomerB->MichaelMannich PolonovskiPotier->MonomerA PolonovskiPotier->MonomerB IndoleCore Indole Core Precursor MichaelMannich->IndoleCore RadicalCyclization Tin-Mediated Radical Cyclization AcyclicPrecursor Acyclic Precursor RadicalCyclization->AcyclicPrecursor IndoleCore->RadicalCyclization

Figure 1: Retrosynthetic analysis of (-)-conophylline.

Core Methodologies and Experimental Protocols

While the seminal publication outlines the successful total synthesis, detailed experimental protocols from the original authors were not publicly available through extensive searches of the scientific literature and supplementary information. The following sections describe the fundamental principles of the key reactions employed in the synthesis of (-)-conophylline, based on established chemical knowledge and the reaction schemes presented in the published work.

Fukuyama Indole Synthesis (Tin-Mediated Radical Cyclization)

The construction of the 2,3-disubstituted indole core of the monomeric units is achieved using the Fukuyama indole synthesis. This powerful reaction involves the radical cyclization of an o-alkenylphenyl isocyanide in the presence of a radical initiator, typically azobisisobutyronitrile (AIBN), and a tin-based radical mediator, such as tributyltin hydride.[1][2]

The general mechanism proceeds as follows:

  • Radical Initiation: AIBN, upon heating, generates a radical species.

  • Stannyl Radical Formation: The initiator radical abstracts a hydrogen atom from tributyltin hydride to form a tributyltin radical.

  • Addition to Isocyanide: The tributyltin radical adds to the isocyanide carbon, generating an α-stannoimidoyl radical.

  • 5-exo-trig Cyclization: The imidoyl radical undergoes a 5-exo-trig cyclization onto the neighboring alkene, forming a five-membered ring and a new carbon-centered radical.

  • Propagation: The resulting radical abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the 2-stannyl-3-substituted indole product and regenerate the tributyltin radical, thus propagating the radical chain reaction.[1][2]

G cluster_0 Fukuyama Indole Synthesis Initiation AIBN → 2 R• + N₂ Stannyl Radical Formation R• + Bu₃SnH → RH + Bu₃Sn• Initiation->Stannyl Radical Formation Initiator radical Addition o-alkenylphenyl isocyanide + Bu₃Sn• → α-stannoimidoyl radical Stannyl Radical Formation->Addition Tin radical Cyclization α-stannoimidoyl radical → 5-exo-trig cyclization Addition->Cyclization Propagation Cyclized radical + Bu₃SnH → 2-stannylindole + Bu₃Sn• Cyclization->Propagation Propagation->Addition Chain reaction Product 2,3-disubstituted indole Propagation->Product

Figure 2: Workflow of the Fukuyama Indole Synthesis.
Stereoselective Intramolecular Michael Addition/Mannich Reaction Cascade

With the indole core in hand, the next critical step is the construction of the pentacyclic aspidosperma skeleton. This is accomplished through an elegant and highly stereoselective intramolecular cascade reaction that combines a Michael addition and a Mannich reaction. This sequence allows for the rapid assembly of a complex molecular architecture from a relatively simple linear precursor. The stereoselectivity of this cascade is crucial for establishing the correct relative stereochemistry of the multiple chiral centers in the final natural product.

The proposed sequence is as follows:

  • Enamine Formation: A secondary amine, such as pyrrolidine, is used to form an enamine from a ketone precursor.

  • Intramolecular Michael Addition: The enamine then acts as a nucleophile in an intramolecular Michael addition to an α,β-unsaturated ester within the same molecule. This step forms a new carbon-carbon bond and sets a key stereocenter.

  • Intramolecular Mannich Reaction: The resulting intermediate then undergoes an intramolecular Mannich reaction, where a nucleophilic position on the indole ring attacks an iminium ion, which is in equilibrium with the enamine. This second cyclization forges the final ring of the pentacyclic system.

Polonovski-Potier Reaction

The culmination of the convergent strategy is the coupling of the two monomeric aspidosperma units. This is achieved through a modified Polonovski reaction, known as the Polonovski-Potier reaction.[3] This reaction is ideally suited for the formation of a carbon-carbon bond between two complex and sensitive fragments.

The key steps of this reaction in the context of the this compound synthesis are:

  • N-Oxide Formation: One of the indole monomers is converted to its corresponding N-oxide.

  • Activation with TFAA: The N-oxide is then activated by treatment with trifluoroacetic anhydride (TFAA). This forms a reactive trifluoroacetoxyammonium intermediate.

  • Iminium Ion Formation: Elimination of trifluoroacetic acid from this intermediate generates a highly electrophilic iminium ion.

  • Nucleophilic Attack: The second indole monomer, acting as a nucleophile, attacks the iminium ion. In the synthesis of this compound, this coupling is both regio- and diastereoselective, a critical factor for the success of the total synthesis.[3]

G cluster_1 Polonovski-Potier Reaction N-Oxide Formation Monomer A → Monomer A N-oxide Activation N-oxide + TFAA → Trifluoroacetoxyammonium intermediate N-Oxide Formation->Activation Iminium Ion Formation Intermediate → Iminium ion + TFA Activation->Iminium Ion Formation Nucleophilic Attack Iminium ion + Monomer B → Coupled Product Iminium Ion Formation->Nucleophilic Attack Final Product (-)-Conophylline Nucleophilic Attack->Final Product

Figure 3: Key steps of the Polonovski-Potier coupling reaction.

Quantitative Data

The following table summarizes the reported yields for key steps in the total synthesis of (-)-conophylline as described in the available literature. Due to the lack of detailed supplementary information, a comprehensive, step-by-step yield accounting is not possible.

StepReagents and ConditionsYield (%)
Monomer Synthesis
Tin-Mediated Radical Cyclization (Fukuyama Indole Synthesis)o-alkenylphenyl isocyanide, Bu₃SnH, AIBN50-98[1]
Dimerization and Final Steps
Polonovski-Potier CouplingMonomer A N-oxide, Monomer B, TFAA52[3]

Note: The yield for the Fukuyama Indole Synthesis is a general range for this type of reaction as reported in the literature. The specific yield for the this compound monomer was not explicitly stated in the reviewed documents. The yield for the Polonovski-Potier coupling refers to the formation of the coupled product.

Conclusion

The total synthesis of (-)-conophylline by Fukuyama and coworkers is a masterclass in modern organic synthesis. The convergent strategy, enabled by the powerful and selective Polonovski-Potier reaction, allows for the efficient construction of this complex dimeric alkaloid. The synthesis of the monomeric units, featuring the Fukuyama indole synthesis and a stereoselective Michael-Mannich cascade, demonstrates a high level of control over reactivity and stereochemistry. While a lack of publicly available, detailed experimental protocols limits a full, practical replication guide, the methodological insights provided by this synthesis continue to inspire and inform the field of natural product total synthesis. The strategies employed in the synthesis of (-)-conophylline are not only applicable to other complex alkaloids but also serve as a testament to the power of creative and logical design in the art of chemical synthesis.

References

Conophylline: A Technical Guide to its Application as a Pancreatic β-Cell Differentiation Inducer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The depletion or dysfunction of pancreatic β-cells is a primary contributor to the pathogenesis of diabetes mellitus. Consequently, the identification of small molecules capable of inducing the differentiation of progenitor or other pancreatic cell types into functional, insulin-producing β-cells represents a significant therapeutic strategy. Conophylline, a vinca alkaloid derived from the leaves of Ervatamia microphylla and Tabernaemontana divaricata, has emerged as a promising agent in this field.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, key experimental findings, and detailed protocols for its use as a pancreatic β-cell differentiation inducer.

Introduction

This compound was identified through screening of various natural compounds for their ability to induce differentiation in the pancreatic acinar carcinoma cell line AR42J, a well-established model for pancreatic progenitor cells.[1][3] It has been demonstrated to effectively convert these and other pancreatic precursor cells into endocrine cells, specifically insulin-producing β-cells, both in vitro and in vivo.[1][4] A key advantage of this compound is its ability to mimic the differentiation-inducing activity of activin A without inducing apoptosis, a common side effect of the latter.[1]

Mechanism of Action: The p38 MAPK Signaling Pathway

This compound exerts its pro-differentiation effects primarily through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][5] This activation leads to the increased expression of Neurogenin-3 (Ngn3), a critical transcription factor for pancreatic endocrine cell differentiation.[1][3] The upregulation of Ngn3 subsequently triggers a cascade of downstream transcription factors, including NeuroD/Beta2 and Pancreatic and Duodenal Homeobox 1 (PDX-1), which are essential for β-cell development and function.[2][3] This mechanism is analogous to the signaling cascade initiated by activin A.[4][5]

Conophylline_Signaling_Pathway This compound This compound p38_MAPK p38 MAPK (Activation) This compound->p38_MAPK Ngn3 Neurogenin-3 (Upregulation) p38_MAPK->Ngn3 Downstream_TFs Downstream Transcription Factors (PDX-1, NeuroD/Beta2, etc.) Ngn3->Downstream_TFs Beta_Cell_Differentiation β-Cell Differentiation and Neogenesis Downstream_TFs->Beta_Cell_Differentiation

This compound's primary signaling cascade for β-cell differentiation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on pancreatic cell differentiation.

In Vivo Model: Streptozotocin (STZ)-Treated Neonatal Rats Control (STZ only) This compound-Treated (STZ + this compound) Reference
Fasting Blood Glucose (mg/dl) at 15 days 435 ± 46381 ± 65 (at 0.46 mg/kg/day)[2]
β-cell Mass Significantly lowerSignificantly increased[5][6]
Pancreatic Insulin Content Significantly lowerSignificantly increased[5][6]
In Vitro Model: Porcine Islet-Like Cell Clusters (ICC) Effect of this compound Reference
mRNA Expression Increased expression of PDX-1, neurogenin3, neuroD/Beta2, and insulin[3]
Insulin-Producing Cells Increased number in the presence of nicotinamide[3]
Insulin Content Increased in the presence of nicotinamide[3]

Experimental Protocols

In Vitro Differentiation of AR42J Cells

The AR42J cell line is a rat pancreatic tumor cell line that serves as a model for pancreatic exocrine cells and their progenitor-like characteristics.

AR42J_Protocol_Workflow Start Seed AR42J cells Culture Culture in appropriate medium (e.g., DMEM with 10% FBS) Start->Culture Treatment Treat with this compound (e.g., 100 ng/ml) Culture->Treatment Incubation Incubate for a defined period (e.g., 72 hours) Treatment->Incubation Analysis Analyze for differentiation markers: - mRNA expression (qPCR) - Protein expression (Immunocytochemistry) - Insulin secretion assays Incubation->Analysis

Workflow for in vitro differentiation of AR42J cells with this compound.

Methodology:

  • Cell Culture: AR42J cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Once the cells reach a desired confluency, the culture medium is replaced with fresh medium containing this compound at a concentration typically around 100 ng/ml. A vehicle control (e.g., DMSO) should be run in parallel.

  • Incubation: The cells are incubated with this compound for a period ranging from 24 to 72 hours to induce differentiation.

  • Analysis: Post-incubation, the cells are harvested for analysis.

    • Gene Expression: RNA is extracted, and quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of key differentiation markers such as Ngn3, Pdx1, NeuroD, and Insulin.

    • Protein Expression: Immunocytochemistry or western blotting can be used to detect the presence and localization of insulin and other relevant proteins.

    • Functional Assays: Glucose-stimulated insulin secretion (GSIS) assays can be performed to assess the functionality of the differentiated cells.

In Vivo Induction of β-Cell Regeneration in STZ-Treated Neonatal Rats

This model is used to evaluate the regenerative potential of this compound in a diabetic animal model.

STZ_Rat_Protocol_Workflow Induction Induce diabetes in 1-day-old neonatal rats with a single intraperitoneal injection of STZ (e.g., 85 µg/g) Grouping Divide diabetic rats into control (vehicle) and treatment groups Induction->Grouping Treatment Administer this compound subcutaneously (e.g., 5 µg/g) on days 1, 3, 5, and 7 Grouping->Treatment Monitoring Monitor blood glucose levels and body weight regularly (up to 8 weeks) Treatment->Monitoring Analysis At the end of the study, perform: - Glucose tolerance tests - Measure plasma insulin levels - Histological analysis of the pancreas (β-cell mass, PDX-1 positive cells) Monitoring->Analysis

Workflow for in vivo studies using STZ-treated neonatal rats.

Methodology:

  • Induction of Diabetes: One-day-old neonatal Wistar rats are given a single intraperitoneal injection of streptozotocin (STZ) at a dose of 85 µg/g body weight to ablate existing β-cells.[5] Blood glucose levels are monitored to confirm the diabetic state (typically 200-350 mg/dl).[5]

  • Treatment: The diabetic rats are then treated with subcutaneous injections of this compound (e.g., 5 µg/g) on alternate days for a specified period (e.g., days 1, 3, 5, and 7).[5][6] A control group receives vehicle injections.

  • Monitoring: Blood glucose levels and body weight are monitored regularly throughout the study, which can extend for up to 8 weeks.[5]

  • Terminal Analysis:

    • Glucose Tolerance: An intraperitoneal glucose tolerance test is performed to assess glucose homeostasis.[5]

    • Insulin Levels: Plasma insulin concentrations are measured.[2]

    • Histology: The pancreas is harvested, fixed, and sectioned for immunohistochemical analysis to determine β-cell mass, the number of islet-like cell clusters, and the number of PDX-1-positive ductal cells.[5]

Transdifferentiation of Other Pancreatic Cell Types

Current research has primarily focused on the differentiation of pancreatic progenitor cells and the transdifferentiation of acinar cells into β-cells. While the transdifferentiation of other endocrine cells, such as α-cells, into β-cells is an active area of investigation in diabetes research, there is currently no direct evidence to suggest that this compound specifically induces this α- to β-cell conversion. The established mechanism of this compound action points towards the stimulation of a progenitor cell population.

Conclusion and Future Directions

This compound has demonstrated significant potential as a small molecule inducer of pancreatic β-cell differentiation. Its ability to activate the p38 MAPK/Ngn3 pathway offers a clear mechanism of action, and its efficacy in both in vitro and in vivo models makes it a valuable tool for diabetes research and a potential candidate for therapeutic development. Future research should focus on optimizing delivery methods, further elucidating its downstream targets, and evaluating its long-term efficacy and safety in larger animal models. The potential for combination therapies with other regenerative agents also warrants investigation.

References

Unraveling the Molecular Interactions of Conophylline: A Technical Guide to ARL6ip1 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Nagakute, Aichi, Japan – This technical whitepaper provides an in-depth analysis of the molecular targets of conophylline, a Vinca alkaloid derived from the leaves of Ervatamia microphylla. With demonstrated anticancer properties, this compound presents a promising avenue for novel therapeutic strategies. This document, intended for researchers, scientists, and drug development professionals, consolidates current knowledge on this compound's mechanism of action, with a particular focus on its direct interaction with the ADP-ribosylation factor-like GTPase 6 interacting protein 1 (ARL6ip1).

Executive Summary

This compound has emerged as a compound of significant interest due to its multifaceted anticancer activities. These include the direct induction of morphological changes in cancer cells and the indirect modulation of the tumor microenvironment. A pivotal discovery in understanding its mechanism was the identification of ARL6ip1 as a direct binding partner.[1] This interaction appears central to this compound's ability to influence cellular processes such as differentiation, apoptosis, and signaling pathways critical to cancer progression. This guide will detail the known molecular interactions, summarize the quantitative data available in the public domain, provide representative experimental protocols for studying such interactions, and visualize the key signaling pathways involved.

The Direct Molecular Target: ARL6ip1

The primary molecular target of this compound was identified as ADP-ribosylation factor-like protein 6-interacting protein 1 (ARL6ip1).[1] This discovery was made using a chemical fishing probe, specifically this compound-linked latex nanobeads, to isolate binding partners from cell lysates.[1] ARL6ip1 is an integral membrane protein located in the endoplasmic reticulum (ER) and is involved in the formation and stabilization of ER tubules, protein transport, and the negative regulation of apoptosis.[1]

Subsequent studies have delved into the specifics of this interaction, identifying the essential binding region for this compound within the ARL6ip1 protein through deletion mutation analysis. This work confirmed that this compound directly interacts with ARL6ip1, which is a three-spanning transmembrane protein.

Quantitative Data on this compound's Activity

While the direct binding of this compound to ARL6ip1 has been established, quantitative data regarding the binding affinity (e.g., dissociation constant, Kd) is not currently available in peer-reviewed literature. However, data on the effective concentrations of this compound for various cellular effects have been published.

Parameter Cell Line / Model Value Observed Effect Reference
Effective Concentration K-Ras-NRK cells0.1–0.3 µg/mLInhibition of cell growth(Umezawa et al., as cited in Begell House)
Effective Concentration AR42J cells100 ng/mLInduction of differentiation to endocrine cells(TargetMol)
In Vivo Efficacy Mouse xenograft modelNot SpecifiedReduction of desmoplasia in pancreatic tumors(Ishii et al., 2019)
In Vivo Efficacy TAA-induced liver fibrosis in rats0.9 mg/kg (p.o. daily)Attenuation of liver fibrosis(TargetMol)

Note: This table summarizes available quantitative data on the biological effects of this compound. Direct binding affinity data for the this compound-ARL6ip1 interaction is not publicly available at the time of this publication.

Downstream Signaling and Cellular Effects

This compound's interaction with ARL6ip1 and other potential targets initiates a cascade of downstream events, impacting multiple signaling pathways crucial in oncology.

Inhibition of the TGF-β Signaling Pathway

This compound has been shown to inhibit the signaling of Transforming Growth Factor-β (TGF-β), a key pathway involved in cell growth, differentiation, and fibrosis.[2][3] Interestingly, this compound does not block the nuclear translocation of Smad2, a central mediator of TGF-β signaling.[3] Instead, it upregulates the expression of c-Jun.[3] Increased c-Jun enhances the interaction between the Smad2 complex and the corepressor TGIF, while simultaneously reducing the interaction between the Smad2 complex and the coactivator p300, ultimately suppressing TGF-β-induced transcriptional activity.[3]

TGF_beta_pathway cluster_this compound This compound Intervention cluster_TGF TGF-β Signaling This compound This compound cJun c-Jun This compound->cJun Upregulates p300 p300 cJun->p300 Attenuates Smad2-p300 interaction TGIF TGIF cJun->TGIF Enhances Smad2-TGIF interaction TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad2_3 Smad2/3 TGFbR->Smad2_3 P Smad4 Smad4 Smad2_3->Smad4 Smad2_3->p300 Binds Smad2_3->TGIF Binds Smad4->p300 Binds Smad4->TGIF Binds Transcription Gene Transcription p300->Transcription Activates TGIF->Transcription Represses

This compound's modulation of TGF-β signaling via c-Jun upregulation.
Modulation of the Tumor Microenvironment

A significant aspect of this compound's anticancer activity is its ability to modulate the tumor microenvironment, particularly by targeting cancer-associated fibroblasts (CAFs). CAFs are known to promote cancer progression by secreting various cytokines and growth factors.[4][5] this compound suppresses the activity and proliferation of CAFs, thereby inhibiting their cancer-promoting effects.[4][5] It achieves this by significantly reducing the secretion of key cytokines such as Interleukin-6 (IL-6), IL-8, CCL2, and CXCL12 by the CAFs.[5] This leads to a reduction in cancer cell proliferation, invasion, and desmoplasia.[4][5]

CAF_Interaction cluster_TME Tumor Microenvironment cluster_Cytokines Secreted Factors CAF Cancer-Associated Fibroblast (CAF) IL6 IL-6 CAF->IL6 Secretes IL8 IL-8 CAF->IL8 Secretes CCL2 CCL2 CAF->CCL2 Secretes CXCL12 CXCL12 CAF->CXCL12 Secretes CancerCell Pancreatic Cancer Cell IL6->CancerCell Promote Proliferation, Invasion, Desmoplasia IL8->CancerCell Promote Proliferation, Invasion, Desmoplasia CCL2->CancerCell Promote Proliferation, Invasion, Desmoplasia CXCL12->CancerCell Promote Proliferation, Invasion, Desmoplasia This compound This compound This compound->CAF Inhibits Activity & Proliferation

This compound's inhibition of cancer-associated fibroblasts (CAFs).

Experimental Protocols

Detailed experimental protocols for the identification and characterization of this compound's targets are not fully available. However, this section provides representative methodologies based on standard laboratory practices for the key experiments cited in the literature.

Affinity Purification of this compound-Binding Proteins

This protocol describes a general workflow for identifying protein targets of a small molecule using affinity purification.

Affinity_Purification_Workflow A 1. Prepare this compound-linked nanobeads C 3. Incubate lysate with This compound-nanobeads A->C B 2. Prepare cell lysate from target cells (e.g., AR42J) B->C D 4. Wash beads to remove non-specific binders C->D E 5. Elute bound proteins from beads D->E F 6. Separate proteins by SDS-PAGE E->F G 7. Excise protein bands of interest F->G H 8. Identify proteins by Mass Spectrometry (LC-MS/MS) G->H I 9. Validate interaction (e.g., Western Blot, SPR) H->I

Workflow for affinity purification-mass spectrometry.

Protocol Steps:

  • Preparation of Affinity Beads: this compound is chemically conjugated to latex or magnetic nanobeads. A linker arm is often used to ensure the binding site of this compound remains accessible. Control beads (without this compound) are also prepared.

  • Cell Lysis: Target cells (e.g., pancreatic cell lines) are cultured and harvested. The cells are lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to extract total protein.

  • Incubation: The cell lysate is incubated with the this compound-conjugated beads (and control beads in a separate reaction) for several hours at 4°C with gentle rotation to allow for binding.

  • Washing: The beads are washed multiple times with lysis buffer to remove proteins that are non-specifically bound to the beads.

  • Elution: The specifically bound proteins are eluted from the beads. This can be achieved by changing the pH, increasing the salt concentration, or by competitive elution with an excess of free this compound.

  • Protein Separation and Identification: The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Protein bands that appear in the this compound-bead eluate but not in the control eluate are excised and identified using mass spectrometry.

Validation by Western Blot

This protocol is used to confirm the presence of a specific protein (e.g., ARL6ip1) in the eluate from the affinity purification experiment.

  • Sample Preparation: Eluted samples from the affinity purification are mixed with Laemmli sample buffer and boiled for 5-10 minutes.

  • Gel Electrophoresis: The protein samples are loaded onto an SDS-PAGE gel and separated by size.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-ARL6ip1) overnight at 4°C.

  • Secondary Antibody Incubation: After washing the membrane with TBST, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: The membrane is washed again and then incubated with a chemiluminescent substrate. The signal is detected using an imaging system. The presence of a band at the correct molecular weight for ARL6ip1 confirms its interaction with this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent through its direct interaction with ARL6ip1 and its subsequent modulation of critical signaling pathways like TGF-β and the tumor microenvironment. The identification of ARL6ip1 as a primary target provides a solid foundation for understanding its mechanism of action.

Future research should focus on several key areas. Firstly, the precise quantification of the this compound-ARL6ip1 binding affinity is essential for drug development and optimization. Secondly, a more comprehensive elucidation of the downstream signaling cascade following this interaction will be crucial. Finally, further in vivo studies are necessary to validate the therapeutic potential of this compound and to develop it as a viable clinical candidate, potentially in combination with existing chemotherapies. This technical guide serves as a comprehensive resource to facilitate these future research endeavors.

References

Conophylline's Engagement with Glutathione Peroxidase 4 (GPX4): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conophylline, a vinca alkaloid derived from the Tabernaemontana divaricata plant, has been identified as a novel binding partner of Glutathione Peroxidase 4 (GPX4), a critical enzyme in the regulation of ferroptosis and cellular antioxidant defense. This technical guide provides an in-depth analysis of the this compound-GPX4 interaction, summarizing the core findings, quantitative data, and the experimental methodologies used to elucidate this molecular engagement. Furthermore, it details the downstream signaling consequences of this interaction, namely the induction of autophagy through the accumulation of lipid reactive oxygen species (ROS). This document is intended to serve as a comprehensive resource for researchers in pharmacology, cell biology, and drug development exploring the therapeutic potential of targeting GPX4.

Introduction to this compound and GPX4

This compound is a natural vinca alkaloid that has been investigated for various biological activities.[1][2] Unlike other well-known vinca alkaloids that primarily target tubulin, this compound's mechanism of action has been a subject of ongoing research. Recent studies have revealed a novel and specific interaction with Glutathione Peroxidase 4 (GPX4).[1][2]

GPX4 is a unique, monomeric, selenium-containing enzyme that plays a central role in cellular defense against oxidative damage by reducing phospholipid hydroperoxides within biological membranes.[1][3] This function is crucial for preventing the iron-dependent form of regulated cell death known as ferroptosis.[4] Inhibition of GPX4 leads to an accumulation of lipid peroxides, culminating in oxidative stress and cell death, and has emerged as a promising strategy in cancer therapy.[4] The discovery of this compound as a GPX4-binding protein opens new avenues for understanding its biological effects and potential therapeutic applications.[1]

The this compound-GPX4 Interaction: Experimental Evidence

The direct binding of this compound to GPX4 was identified and validated using thermal proteome profiling (TPP), a powerful technique for target deconvolution of small molecules.[1][2] TPP is a large-scale implementation of the Cellular Thermal Shift Assay (CETSA), which relies on the principle that the thermal stability of a protein is altered upon ligand binding.[4][5][6]

Quantitative Data Summary

The interaction between this compound and GPX4 was characterized by a dose-dependent decrease in the thermal stability of GPX4. While specific binding affinity constants such as Kd or IC50 values have not been reported in the reviewed literature, the thermal shift data provides robust quantitative evidence of direct engagement in a cellular context.

ParameterMethodCell LineConcentration of this compoundObserved Effect on GPX4Reference
Thermal StabilityThermal Proteome Profiling (TPP) / CETSAU-2 OS100 µMDecreased thermal stability[1]
Dose-Dependent Thermal ShiftIsothermal Dose-Response CETSAU-2 OS0.1 - 100 µMDose-dependent decrease in thermal stability[1]
Lipid ROS AccumulationFlow Cytometry (BODIPY 581/591 C11)U-2 OS10 - 100 µMDose-dependent increase in lipid ROS[1]

Signaling Pathways Modulated by this compound

The binding of this compound to GPX4 inhibits its enzymatic activity, leading to a cascade of downstream cellular events. The primary consequence is the accumulation of lipid reactive oxygen species (ROS), which in turn triggers autophagy.[1][2] This mTOR-independent autophagy induction is a key mechanistic outcome of the this compound-GPX4 interaction.

Conophylline_GPX4_Signaling This compound This compound GPX4 GPX4 This compound->GPX4 Lipid_Alcohols Non-toxic Lipid Alcohols (L-OH) GPX4->Lipid_Alcohols Reduces Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Prevents Lipid_Peroxides Lipid Hydroperoxides (L-OOH) Lipid_Peroxides->GPX4 Substrate Autophagy Autophagy Induction (mTOR-independent) Lipid_ROS->Autophagy Triggers Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Leads to

This compound-GPX4 Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the this compound-GPX4 interaction.

Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA)

This method is used to identify the direct binding of this compound to GPX4 in a cellular context.[1][4][5][6]

Objective: To determine the effect of this compound on the thermal stability of the proteome, with a focus on GPX4.

Materials:

  • U-2 OS cells

  • This compound solution (in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., sonicator)

  • Temperature-controlled thermal cycler or heating blocks

  • Ultracentrifuge

  • Equipment for protein quantification (e.g., BCA assay)

  • Materials for SDS-PAGE and Western blotting or mass spectrometry

Procedure:

  • Cell Culture and Treatment:

    • Culture U-2 OS cells to approximately 80% confluency.

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in PBS containing protease inhibitors.

    • Divide the cell suspension into two main aliquots: one for treatment with this compound (e.g., 100 µM) and one for the vehicle control (DMSO).

    • Incubate the samples for a defined period (e.g., 60 minutes) at room temperature.

  • Heat Treatment:

    • Aliquot the this compound-treated and vehicle-treated cell suspensions into separate PCR tubes for each temperature point.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 67°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Include an unheated control sample for each condition.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated protein by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the samples by SDS-PAGE followed by Western blotting with an anti-GPX4 antibody to specifically assess GPX4 stability.

    • For proteome-wide analysis, the samples are processed for mass spectrometry (e.g., tryptic digestion, TMT labeling, and LC-MS/MS analysis).

  • Data Analysis:

    • For Western blot analysis, quantify the band intensities at each temperature point and normalize to the unheated control.

    • For mass spectrometry data, generate melting curves for each identified protein by plotting the relative amount of soluble protein as a function of temperature.

    • A shift in the melting curve of GPX4 in the this compound-treated samples compared to the vehicle control indicates a direct interaction.

CETSA_Workflow Start Intact Cells Treatment Treat with this compound or Vehicle (DMSO) Start->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Ultracentrifugation to Separate Soluble Fraction Lysis->Centrifugation Analysis Analyze Soluble Proteins Centrifugation->Analysis WB Western Blot for GPX4 Analysis->WB Targeted MS Mass Spectrometry (Proteome-wide) Analysis->MS Unbiased

CETSA/TPP Experimental Workflow
Drug Affinity Responsive Target Stability (DARTS)

DARTS is an alternative method to identify protein targets of small molecules based on the principle that ligand binding can protect a protein from proteolysis.[7][8][9]

Objective: To confirm the interaction between this compound and GPX4 by assessing this compound's ability to protect GPX4 from protease digestion.

Materials:

  • Cell lysate from a relevant cell line

  • This compound solution (in DMSO)

  • DMSO (vehicle control)

  • A suitable protease (e.g., pronase, thermolysin)

  • Protease stop solution

  • Materials for SDS-PAGE and Western blotting

Procedure:

  • Lysate Preparation:

    • Prepare a total protein lysate from the chosen cell line.

    • Determine the protein concentration of the lysate.

  • Drug Incubation:

    • Aliquot the cell lysate.

    • Add this compound to the treatment samples to the desired final concentration.

    • Add an equivalent volume of DMSO to the control samples.

    • Incubate the samples at room temperature to allow for binding.

  • Protease Digestion:

    • Add the protease to both the this compound-treated and control samples. The concentration of the protease should be optimized to achieve partial digestion in the control sample.

    • Incubate for a defined period at room temperature.

  • Stopping the Reaction:

    • Stop the digestion by adding a protease inhibitor cocktail or by heat inactivation, followed by the addition of SDS-PAGE loading buffer.

  • Analysis:

    • Separate the digested protein samples by SDS-PAGE.

    • Perform a Western blot using an anti-GPX4 antibody.

  • Data Interpretation:

    • A stronger band for GPX4 in the this compound-treated lane compared to the control lane indicates that this compound binding protected GPX4 from proteolytic degradation.

DARTS_Workflow Start Cell Lysate Incubation Incubate with this compound or Vehicle (DMSO) Start->Incubation Digestion Limited Protease Digestion Incubation->Digestion Stop Stop Digestion Digestion->Stop Analysis SDS-PAGE and Western Blot for GPX4 Stop->Analysis Result Compare GPX4 Band Intensity Analysis->Result

DARTS Experimental Workflow

Conclusion and Future Directions

The identification of GPX4 as a direct binding target of this compound provides a significant advancement in understanding the molecular mechanisms of this natural product.[1][2] The inhibition of GPX4 by this compound, leading to lipid ROS accumulation and subsequent mTOR-independent autophagy, presents a novel pathway that can be exploited for therapeutic purposes. This is particularly relevant in diseases where ferroptosis and autophagy are key pathological features, such as cancer and neurodegenerative disorders.

Future research should focus on several key areas:

  • Quantitative Binding Affinity: Determining the precise binding kinetics and affinity (e.g., Kd, kon, koff) of the this compound-GPX4 interaction will be crucial for understanding its potency and for guiding any potential drug development efforts.

  • Structural Studies: Elucidating the co-crystal structure of this compound bound to GPX4 would provide invaluable insights into the specific binding site and the mechanism of inhibition.

  • In Vivo Efficacy: Translating the in vitro findings to in vivo models is essential to evaluate the therapeutic potential of this compound as a GPX4 modulator in disease contexts.

  • Selectivity Profiling: A comprehensive assessment of this compound's selectivity for GPX4 over other cellular targets will be important for predicting potential off-target effects.

References

Conophylline: A Technical Guide to its Inhibition of TGF-β Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the molecular mechanism by which conophylline, a vinca alkaloid, inhibits the Transforming Growth Factor-β (TGF-β) signaling pathway. This compound presents a unique, indirect mechanism of action by upregulating the expression of the transcription factor c-Jun. This guide details the downstream consequences of c-Jun induction, including the modulation of Smad2 transcriptional co-factor interactions, leading to the attenuation of TGF-β-responsive gene expression. We present available quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to support further research and drug development efforts targeting the TGF-β cascade.

Introduction to TGF-β Signaling

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of this pathway is implicated in a wide range of pathologies, from fibrotic diseases to cancer.

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II serine/threonine kinase receptor (TβRII) on the cell surface. This binding event recruits and activates a type I receptor (TβRI), which in turn phosphorylates downstream effector proteins, primarily Smad2 and Smad3. Once phosphorylated, these receptor-regulated Smads (R-Smads) form a complex with Smad4. This Smad complex then translocates to the nucleus, where it acts as a transcription factor, binding to Smad-binding elements (SBEs) in the promoters of target genes and recruiting co-activators, such as p300/CBP, to initiate gene transcription.

This compound's Mechanism of Action in TGF-β Signaling Inhibition

This compound, a vinca alkaloid, has been identified as an inhibitor of TGF-β-induced cellular responses, including apoptosis and promoter activity.[1][2] Notably, this compound does not directly inhibit the TGF-β receptors or the nuclear translocation of Smad2.[1][2] Instead, its inhibitory effect is mediated through the upregulation of c-Jun expression.[1][2]

The increased levels of c-Jun protein interfere with the transcriptional activity of the Smad2 complex. Specifically, this compound has been shown to attenuate the interaction between the Smad2 complex and the transcriptional co-activator p300.[1][2] Concurrently, it enhances the association of the Smad2 complex with the co-repressor TGIF (TG-interacting factor).[1][2] This shift in co-factor binding from an activator (p300) to a repressor (TGIF) leads to the suppression of TGF-β-induced gene expression.[1][2]

Signaling Pathway Diagram

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TβRII TβRII TGF-β->TβRII binds TβRI TβRI TβRII->TβRI recruits & activates Smad2/3 Smad2/3 TβRI->Smad2/3 phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad Complex p-Smad2/3 + Smad4 Complex p-Smad2/3->Smad Complex binds Smad4 Smad4 Smad4->Smad Complex Nuclear Smad Complex p-Smad2/3 + Smad4 Complex Smad Complex->Nuclear Smad Complex translocates p300 p300 Nuclear Smad Complex->p300 TGIF TGIF Nuclear Smad Complex->TGIF Transcription Transcription Nuclear Smad Complex->Transcription p300->Transcription co-activates Inhibition Inhibition TGIF->Inhibition co-represses c-Jun c-Jun c-Jun->p300 attenuates interaction with Smad Complex c-Jun->TGIF enhances interaction with Smad Complex Target Gene Target Gene Transcription->Target Gene activates Inhibition->Transcription This compound This compound This compound->c-Jun upregulates

Caption: this compound's indirect inhibition of TGF-β signaling.

Quantitative Data

The following tables summarize the quantitative effects of this compound on various aspects of the TGF-β signaling pathway as reported in the literature.

Table 1: Effect of this compound on TGF-β-Induced Apoptosis in Rat Hepatoma Cells

TreatmentApoptotic Cells (%)
Control< 5
TGF-β (1 ng/mL)30
TGF-β (1 ng/mL) + this compound (10 µg/mL)< 10

Data are estimations derived from graphical representations in Atsumi et al. (2003).[1][2]

Table 2: Dose-Dependent Inhibition of TGF-β-Induced Promoter Activity by this compound in Mv1Lu Mink Lung Epithelial Cells

This compound Concentration (µg/mL)Inhibition of Luciferase Activity (%)
0.1~10
1~50
10~80

Data are estimations derived from graphical representations in Atsumi et al. (2003) using a TGF-β responsive luciferase reporter.[1][2]

Table 3: Effect of this compound on c-Jun Protein Expression

Treatment (24h)Relative c-Jun Protein Level (Fold Change)
Control1.0
This compound (10 µg/mL)~3-4

Data are estimations derived from Western blot densitometry in Atsumi et al. (2003).[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of this compound in inhibiting TGF-β signaling.

Cell Culture and Treatment
  • Cell Lines:

    • Mv1Lu (mink lung epithelial cells) for luciferase reporter assays.

    • RL-34 (rat hepatoma cells) for apoptosis assays.

  • Culture Conditions:

    • Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment:

    • For experiments, seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates).

    • Allow cells to adhere and reach 70-80% confluency.

    • Pre-treat cells with desired concentrations of this compound for a specified time (e.g., 24 hours) before stimulating with recombinant human TGF-β1 (e.g., 1 ng/mL) for the indicated duration.

TGF-β Responsive Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the Smad complex in response to TGF-β and the inhibitory effect of this compound.

  • Transfection:

    • Co-transfect Mv1Lu cells with a TGF-β-responsive firefly luciferase reporter plasmid (e.g., p3TP-Lux) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

    • Use a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment:

    • After 24 hours of transfection, pre-treat the cells with varying concentrations of this compound for 24 hours.

    • Stimulate the cells with TGF-β1 (1 ng/mL) for 16-24 hours.

  • Lysis and Luciferase Measurement:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Express the results as relative luciferase units (RLU) or as a percentage of the activity in TGF-β-stimulated cells without this compound.

Co-Immunoprecipitation (Co-IP) and Western Blotting

This procedure is used to assess the interaction between the Smad2 complex and its co-factors, p300 and TGIF.

  • Cell Lysis:

    • Treat cells as described in section 4.1.

    • Wash cells with ice-cold PBS and lyse in a suitable IP lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against Smad2 overnight at 4°C with gentle rotation.

    • Add Protein A/G-agarose or magnetic beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads several times with IP lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Probe the membrane with primary antibodies against Smad2, p300, and TGIF.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cells treatment Pre-treat with this compound start->treatment stimulation Stimulate with TGF-β treatment->stimulation luciferase Luciferase Reporter Assay stimulation->luciferase Transcriptional Activity co_ip Co-Immunoprecipitation stimulation->co_ip Protein Interactions western_blot Western Blot stimulation->western_blot Protein Expression (e.g., c-Jun) apoptosis Apoptosis Assay stimulation->apoptosis Cell Viability quantification Quantify Results luciferase->quantification co_ip->western_blot western_blot->quantification apoptosis->quantification interpretation Interpret Mechanism quantification->interpretation

Caption: General workflow for studying this compound's effects.

Summary and Future Directions

This compound inhibits TGF-β signaling through a novel, indirect mechanism involving the upregulation of c-Jun. This leads to a shift in the balance of Smad2 co-factor interactions, favoring the repressive TGIF over the activating p300, thereby downregulating TGF-β target gene expression.

This unique mechanism of action presents an interesting avenue for the development of therapeutic agents that can modulate TGF-β signaling without directly targeting the receptor kinases. Future research should focus on:

  • Elucidating the precise molecular mechanism by which this compound upregulates c-Jun expression.

  • Conducting in-depth structure-activity relationship (SAR) studies to identify more potent and specific analogs of this compound.

  • Evaluating the efficacy of this compound in in vivo models of diseases driven by aberrant TGF-β signaling, such as fibrosis and cancer.

This technical guide provides a foundational understanding of this compound's role in TGF-β signaling and offers detailed protocols to facilitate further investigation into its therapeutic potential.

References

Conophylline: A Vinca Alkaloid with Potent Anti-Fibrotic Properties

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The quest for effective anti-fibrotic therapies remains a significant challenge in modern medicine. Conophylline, a vinca alkaloid isolated from the leaves of Ervatamia microphylla, has emerged as a promising therapeutic candidate with potent anti-fibrotic activities.[1] This technical guide provides a comprehensive overview of the anti-fibrotic properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols to facilitate further research and development in this area.

Mechanism of Action: A Multi-Pronged Attack on Fibrotic Pathways

This compound exerts its anti-fibrotic effects by modulating several key signaling pathways implicated in the pathogenesis of fibrosis. The primary mechanism involves the intricate regulation of the Transforming Growth Factor-β (TGF-β) signaling cascade, a central driver of fibrogenesis.[2][3] Additionally, this compound has been shown to influence other critical pathways, including the Extracellular signal-regulated kinase 1/2 (ERK1/2) and the Bone Morphogenetic Protein 4 (BMP4)/c-Jun N-terminal kinase (JNK) pathways.[4][5]

Inhibition of the TGF-β/Smad Pathway

This compound's best-characterized anti-fibrotic action is its ability to suppress TGF-β signaling.[2][3] Unlike conventional inhibitors that target receptor kinases, this compound employs a more nuanced approach downstream of Smad2 nuclear translocation.[2] Upon TGF-β stimulation, this compound upregulates the expression of c-Jun.[2][3] This transcription factor then enhances the interaction between the Smad2 complex and the corepressor TG-interacting factor (TGIF), while simultaneously attenuating the recruitment of the coactivator p300.[2][3] This intricate interplay ultimately leads to the suppression of TGF-β-induced pro-fibrotic gene expression.

TGF_beta_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2 Smad2 TGF_beta_R->Smad2 Phosphorylation p300 p300 Smad2->p300 recruits Pro_fibrotic_Genes Pro-fibrotic Gene Expression p300->Pro_fibrotic_Genes activates This compound This compound c_Jun c-Jun This compound->c_Jun upregulates TGIF TGIF c_Jun->TGIF enhances interaction with Smad2 complex TGIF->p300 blocks recruitment

Caption: this compound's modulation of the TGF-β/Smad pathway.
Modulation of ERK1/2 and BMP4/JNK Signaling

In human foreskin fibroblasts, this compound has been observed to inhibit the phosphorylation of ERK1/2, a key downstream effector of TGF-β, without affecting Smad2/3 phosphorylation or nuclear translocation.[1][4] This suggests an alternative, Smad-independent mechanism for its anti-fibrotic effects in certain cell types. Furthermore, in a model of angiotensin II-induced myocardial fibrosis, this compound was found to suppress fibrosis by downregulating BMP4 and subsequently inhibiting the JNK pathway.[5][6]

Other_Pathways cluster_ERK ERK1/2 Pathway cluster_JNK BMP4/JNK Pathway TGF_beta_ERK TGF-β ERK1_2 p-ERK1/2 TGF_beta_ERK->ERK1_2 Fibrosis_ERK Fibrosis ERK1_2->Fibrosis_ERK Conophylline_ERK This compound Conophylline_ERK->ERK1_2 inhibits Angiotensin_II Angiotensin II BMP4 BMP4 Angiotensin_II->BMP4 JNK JNK BMP4->JNK Fibrosis_JNK Myocardial Fibrosis JNK->Fibrosis_JNK Conophylline_JNK This compound Conophylline_JNK->BMP4 downregulates

Caption: this compound's impact on ERK1/2 and BMP4/JNK pathways.

Quantitative Data on Anti-Fibrotic Effects

The anti-fibrotic efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings from published studies.

Table 1: In Vitro Effects of this compound on Fibrotic Markers

Cell TypeModelTreatmentOutcomeReference
Rat Hepatic Stellate Cells (HSC) & Lx-2 cellsIn vitro cultureThis compoundReduced expression of α-SMA and collagen-1; inhibited DNA synthesis; induced apoptosis.[7]
Human Foreskin FibroblastsTGF-β stimulationThis compoundSubstantially inhibited the incorporation of versican and collagens into the ECM; decreased collagen biosynthesis.[1][4]
Cardiac Fibroblasts (newborn rats)Angiotensin II stimulationThis compoundReduced fibroblast viability; decreased collagen content; down-regulated α-SMA expression.[5][6]

Table 2: In Vivo Effects of this compound on Liver Fibrosis

Animal ModelFibrosis InductionThis compound DoseKey FindingsReference
RatsThioacetamide (TAA)0.9 μg/kg (in vivo study)Markedly inhibited liver fibrosis; significantly reduced collagen content.[7][8]
db/db miceMethionine-choline-deficient (MCD) diet1 μg/kg/daySignificantly attenuated hepatic steatosis, inflammation, and fibrosis; reduced hepatic TGF-β mRNA levels.[9][10]
BALB/c miceHigh-fat diet0.5 and 1 μg/g body weightDose-dependently attenuated hepatic steatosis.[11]

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.

Cell Culture and Induction of Fibrosis
  • Hepatic Stellate Cells (HSCs): Primary rat HSCs or human HSC cell lines (e.g., Lx-2) can be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[7] Fibrotic activation can be studied by plating cells on plastic, which naturally activates them, or by stimulation with TGF-β1 (e.g., 1-10 ng/mL).

  • Fibroblasts: Human foreskin fibroblasts (e.g., NB1RGB) or cardiac fibroblasts are typically cultured in DMEM with 10% FBS.[4][5] To induce a fibrotic phenotype, cells can be treated with TGF-β1 (e.g., 10 ng/mL) or angiotensin II (e.g., 1 µM) for 24-72 hours.[4][5]

Western Blotting for Protein Expression Analysis
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., α-SMA, collagen I, p-ERK, total ERK, p-Smad2, total Smad2) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Sircol Collagen Assay
  • Sample Preparation: Conditioned media from cell cultures or tissue homogenates are collected.

  • Collagen Precipitation: Sircol dye reagent is added to the samples to specifically bind and precipitate soluble collagen.

  • Centrifugation and Washing: The collagen-dye complex is pelleted by centrifugation, and the unbound dye is removed by washing.

  • Solubilization and Quantification: The precipitated dye is solubilized with an alkali reagent, and the absorbance is measured at 555 nm. The collagen concentration is determined by comparison to a standard curve of known collagen concentrations.[5]

Cell Viability (MTT) Assay
  • Cell Seeding: Cells are seeded in a 96-well plate and treated with various concentrations of this compound and/or fibrotic stimuli.

  • MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm, with a reference wavelength of 630 nm. Cell viability is expressed as a percentage of the control group.[5]

Experimental_Workflow cluster_Assays Downstream Assays Start Cell Culture & Fibrosis Induction Treatment Treatment with This compound Start->Treatment Harvest Harvest Cells/Tissues Treatment->Harvest Western Western Blot (Protein Expression) Harvest->Western Sircol Sircol Assay (Collagen Content) Harvest->Sircol MTT MTT Assay (Cell Viability) Harvest->MTT TUNEL TUNEL Assay (Apoptosis) Harvest->TUNEL Data_Analysis Data Analysis & Interpretation Western->Data_Analysis Sircol->Data_Analysis MTT->Data_Analysis TUNEL->Data_Analysis

Caption: A generalized workflow for in vitro anti-fibrotic studies.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anti-fibrotic agent due to its unique, multi-faceted mechanism of action. Its ability to target distinct signaling pathways in different cellular contexts highlights its versatility. The presented data underscores its efficacy in mitigating fibrosis in various preclinical models. Further research should focus on elucidating the precise molecular targets of this compound, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its safety and efficacy in more advanced preclinical models of fibrotic diseases. The detailed protocols provided herein offer a foundation for researchers to build upon, accelerating the translation of this promising natural product into a clinically viable therapy.

References

The Vinca Alkaloid Conophylline: A Potential Therapeutic Agent for Ras-Expressing Cancers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical regulators of cellular signaling pathways that control cell proliferation, differentiation, and survival. Activating mutations in Ras genes are among the most common oncogenic drivers in human cancers, making them a key target for therapeutic intervention. Conophylline, a vinca alkaloid isolated from the leaves of Ervatamia microphylla, has emerged as a promising anti-cancer agent with observed activity against Ras-transformed cells. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on Ras-expressing cancer cells, detailing its impact on cellular phenotype, signaling pathways, and tumor growth. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of Ras-driven malignancies and the exploration of novel therapeutic strategies.

Quantitative Effects of this compound on Ras-Expressing Cancer Cells

This compound has demonstrated significant biological activity in preclinical models of Ras-driven cancer. Its effects have been quantified through various in vitro and in vivo assays, indicating its potential to reverse the malignant phenotype.

Table 1: In Vitro Efficacy of this compound in Ras-Transformed Cell Lines

Cell LineRas MutationAssayEndpointResultReference
K-Ras-NRKK-RasGrowth InhibitionReversible growth inhibitionGrowth inhibited[1]
K-Ras-NRKK-RasMorphologyInduction of normal, flat morphologyPhenotype reversed[1][2]
K-Ras-NIH3T3K-RasMorphologyInduction of normal, flat morphologyPhenotype reversed[1]
K-Ras-NIH3T3K-RasInvasion AssayInhibition of chemotactic invasionInvasion inhibited[2]
K-Ras-NRKK-Ras2-Deoxyglucose UptakeLowered uptakeUptake reduced[1]

Table 2: In Vivo Efficacy of this compound in Ras-Expressing Tumor Models

Cell LineRas MutationAnimal ModelTreatmentEndpointResultReference
K-Ras-NRKK-RasNude MiceThis compoundTumor GrowthGrowth inhibited[1][2]
K-Ras-NIH3T3K-RasNude MiceThis compoundTumor GrowthGrowth inhibited[1]

Impact on Cellular Signaling Pathways

This compound's mechanism of action in Ras-expressing cancer cells appears to involve the modulation of key signaling pathways that regulate cell behavior and phenotype.

Reversion of Malignant Phenotype and Induction of E-cadherin

A hallmark of Ras-induced transformation is a change in cell morphology from a flat, adherent phenotype to a rounded, more refractile state, which is often associated with a loss of cell-cell adhesion. This compound has been shown to reverse this morphological change in K-Ras-transformed NRK and NIH3T3 cells, inducing a normal, flat phenotype[1][2]. This phenotypic reversion is accompanied by the induction of E-cadherin expression in K-ras-NIH3T3 cells[2]. E-cadherin is a critical component of adherens junctions and its expression is often downregulated during cancer progression, contributing to increased cell motility and invasion.

cluster_0 This compound's Effect on Cell Phenotype This compound This compound KRas_Transformation K-Ras Transformation (Rounded Morphology, Low E-cadherin) This compound->KRas_Transformation Inhibits Normal_Phenotype Reverted Normal Phenotype (Flat Morphology, High E-cadherin) This compound->Normal_Phenotype Induces

This compound induces a normal phenotype in K-Ras transformed cells.
Modulation of the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a complex, context-dependent role in cancer. This compound has been found to inhibit TGF-β-induced apoptosis in rat hepatoma cells and suppress TGF-β-induced promoter activity[3]. The proposed mechanism involves the upregulation of c-Jun expression by this compound. c-Jun can then interact with the corepressor TG-interacting factor (TGIF) to suppress the transcriptional activity of the Smad2 complex, a key downstream effector of the TGF-β pathway[3].

cluster_tgf_beta TGF-β Signaling Pathway Modulation by this compound TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2 Smad2 TGF_beta_R->Smad2 Activates p300 p300 Smad2->p300 Interacts with TGIF TGIF Smad2->TGIF Interacts with Promoter_Activity Promoter Activity p300->Promoter_Activity Activates TGIF->Promoter_Activity Inhibits c_Jun c-Jun c_Jun->TGIF Enhances interaction with Smad2 This compound This compound This compound->c_Jun Upregulates Apoptosis Apoptosis This compound->Apoptosis Inhibits This compound->Promoter_Activity Inhibits

This compound inhibits TGF-β signaling via c-Jun upregulation.
Putative Effects on Ras Downstream Pathways

While direct evidence from studies on this compound is limited, its ability to reverse the Ras-transformed phenotype suggests an impact on the primary Ras effector pathways: the Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway. These pathways are constitutively activated by oncogenic Ras and are central to the malignant characteristics of Ras-driven cancers. Further investigation is required to elucidate the specific effects of this compound on the phosphorylation status and activity of key proteins within these cascades.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's effects. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

Cell Culture of Ras-Transformed Cell Lines
  • Cell Lines: K-Ras-NRK (Normal Rat Kidney cells transformed with K-Ras) and K-Ras-NIH3T3 (NIH3T3 mouse embryonic fibroblasts transformed with K-Ras).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency. The culture medium is aspirated, and the cells are washed with phosphate-buffered saline (PBS). Cells are then detached using a 0.25% trypsin-EDTA solution, and the trypsin is neutralized with fresh culture medium. The cell suspension is centrifuged, the supernatant is discarded, and the cell pellet is resuspended in fresh medium for plating.

cluster_workflow Cell Culture Workflow Start Start with cryopreserved K-Ras transformed cells Thaw Thaw cells and plate in culture flask Start->Thaw Incubate Incubate at 37°C, 5% CO₂ Thaw->Incubate Check_Confluency Monitor confluency Incubate->Check_Confluency Passage Passage cells (Trypsinization) Check_Confluency->Passage 80-90% confluent Experiment Use cells for experiments Check_Confluency->Experiment Ready for experiment Passage->Thaw Re-plate

A generalized workflow for the culture of Ras-transformed cells.
In Vitro Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

  • Materials:

    • 24-well Transwell® inserts with 8.0 µm pore size polycarbonate membranes.

    • Matrigel® Basement Membrane Matrix.

    • Serum-free DMEM.

    • DMEM with 10% FBS (as a chemoattractant).

    • Cotton swabs.

    • Methanol for fixation.

    • Crystal Violet for staining.

  • Protocol:

    • Thaw Matrigel® on ice and dilute with cold, serum-free DMEM to a final concentration of 1 mg/mL.

    • Coat the upper surface of the Transwell® inserts with 100 µL of the diluted Matrigel® solution and allow it to solidify by incubating at 37°C for 1-2 hours.

    • Harvest K-Ras-transformed cells and resuspend them in serum-free DMEM at a concentration of 1 x 10⁵ cells/mL.

    • Add 200 µL of the cell suspension to the upper chamber of the Matrigel®-coated inserts.

    • Add 500 µL of DMEM with 10% FBS to the lower chamber as a chemoattractant.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

    • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the fixed cells with 0.5% Crystal Violet for 15 minutes.

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

    • Count the number of stained cells on the lower surface of the membrane using a light microscope.

Western Blot Analysis for E-cadherin Expression

This technique is used to detect the levels of E-cadherin protein in cell lysates.

  • Materials:

    • RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Primary antibody against E-cadherin.

    • Secondary antibody (HRP-conjugated).

    • Chemiluminescent substrate.

  • Protocol:

    • Treat K-ras-NIH3T3 cells with this compound at the desired concentration and for the appropriate duration.

    • Lyse the cells in ice-cold RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature the protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane and separate by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against E-cadherin overnight at 4°C.

    • Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Tumor Growth Study

This model is used to assess the anti-tumor activity of this compound in a living organism.

  • Animal Model: Athymic nude mice (4-6 weeks old).

  • Cell Line: K-Ras-NRK or K-Ras-NIH3T3 cells.

  • Protocol:

    • Harvest K-Ras-transformed cells and resuspend them in a mixture of serum-free medium and Matrigel® (1:1 ratio) at a concentration of 5 x 10⁶ cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each nude mouse.

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

    • Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal or oral administration) at a predetermined dose and schedule. The control group receives the vehicle.

    • Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²).

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or western blotting).

Conclusion and Future Directions

This compound has demonstrated compelling preclinical activity against Ras-expressing cancer cells by reversing the transformed phenotype, inhibiting cell invasion, and suppressing tumor growth in vivo. Its mechanism of action appears to involve the induction of E-cadherin and modulation of the TGF-β signaling pathway. However, to advance this compound towards clinical application, further in-depth studies are imperative.

Future research should focus on:

  • Quantitative Efficacy: Determining the IC50 values of this compound across a broader panel of Ras-mutant cancer cell lines with different Ras isoforms and mutations.

  • Mechanism of Action: Elucidating the direct effects of this compound on the Ras-RAF-MEK-ERK and PI3K-Akt-mTOR signaling pathways through detailed molecular studies, including phosphoproteomics and kinase assays.

  • Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and establishing a clear relationship between its dose, exposure, and anti-tumor efficacy.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with other targeted therapies or conventional chemotherapeutic agents in Ras-driven cancers.

A thorough understanding of these aspects will be crucial for the successful translation of this compound from a promising preclinical compound to a potential therapeutic agent for patients with Ras-expressing cancers.

References

Foundational Research on Conophylline and Metabolic Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Metabolic syndrome is a complex clustering of conditions—including insulin resistance, dyslipidemia, hypertension, and central obesity—that significantly elevates the risk of type 2 diabetes and cardiovascular disease. Current therapeutic strategies often involve polypharmacy to manage individual components, highlighting the need for novel agents with pleiotropic effects. Conophylline, a vinca alkaloid derived from the leaves of Tabernaemontana divaricata, has emerged as a promising natural compound with multifaceted therapeutic potential against key pathologies of metabolic syndrome.[1][2] Foundational research indicates that this compound promotes pancreatic β-cell differentiation, improves glucose homeostasis, mitigates non-alcoholic fatty liver disease (NAFLD), and exerts potent anti-fibrotic effects.[2][3][4][5] This technical guide synthesizes the core preclinical research on this compound, presenting quantitative data, detailed experimental protocols, and visualized signaling pathways to provide a comprehensive resource for the scientific and drug development community.

This compound's Role in Glucose Homeostasis

A primary characteristic of metabolic syndrome is impaired glucose metabolism and insulin resistance. This compound has been shown to address these defects through mechanisms involving the enhancement of insulin-producing cell function and number.

Induction of Pancreatic β-Cell Differentiation

This compound is recognized for its ability to induce the differentiation of pancreatic precursor cells into functional, insulin-producing β-cells.[1][4] This action mimics the effect of activin A, a known differentiation factor, but without its pro-fibrotic and apoptotic side effects.[3] Studies in rat pancreatic acinar carcinoma cells (AR42J) and porcine pancreatic endocrine cells have demonstrated that this compound treatment increases the expression of key transcription factors essential for β-cell development, including PDX-1, neurogenin3, and neuroD/Beta2, ultimately leading to a higher number of insulin-producing cells and increased insulin content.[6]

In Vivo Effects on Glycemia and Insulin Levels

Preclinical studies in established rodent models of diabetes have validated the anti-diabetic effects of orally administered this compound. In streptozotocin-induced diabetic rats, a model for insulin deficiency, repetitive administration of this compound led to a decrease in blood glucose levels and a corresponding increase in plasma insulin.[1][4] Similar dose-dependent reductions in fasting blood glucose were observed in Goto-Kakizaki (GK) rats, a genetic model of type 2 diabetes, following prolonged treatment.[1][4]

Data Presentation: Glucose and Insulin Modulation
Model Treatment Group Parameter Result Citation
Streptozotocin-induced Diabetic RatsControl (Vehicle)Fasting Blood Glucose (mg/dl)435 ± 46[1][4]
This compound (0.11 mg/kg/day)Fasting Blood Glucose (mg/dl)411 ± 47[1][4]
This compound (0.46 mg/kg/day)Fasting Blood Glucose (mg/dl)381 ± 65[1][4]
Goto-Kakizaki RatsThis compound (0.9 µg/g)Pancreatic Insulin Content~2-fold increase vs. Vehicle[5]
Contextual Signaling Pathway: Insulin Action

While the direct interaction of this compound with the insulin signaling cascade is still under investigation, its ability to increase insulin levels suggests it primarily acts on the pancreatic β-cell. The increased insulin would then act via the canonical insulin signaling pathway to promote glucose uptake in peripheral tissues like muscle and fat. This pathway is crucial for understanding the downstream effects of improved insulin secretion.

G General Insulin Signaling Pathway for Glucose Uptake cluster_membrane Plasma Membrane cluster_cytosol IR Insulin Receptor IRS IRS Proteins IR->IRS Autophosphorylation GLUT4_mem GLUT4 PI3K PI3K IRS->PI3K Activation Insulin Insulin Insulin->IR Binding AKT AKT (PKB) PI3K->AKT PIP2 -> PIP3 GSV GLUT4 Storage Vesicles AKT->GSV Phosphorylation Cascade GSV->GLUT4_mem Translocation Glucose Glucose Glucose->GLUT4_mem Uptake

Caption: Canonical PI3K/AKT insulin signaling pathway leading to GLUT4 translocation.

This compound's Role in Lipid Metabolism

Non-alcoholic fatty liver disease (NAFLD) is the hepatic manifestation of metabolic syndrome. This compound has shown therapeutic potential in this area by modulating key pathways involved in fatty acid metabolism and cellular housekeeping.

Attenuation of Hepatic Steatosis

In a high-fat diet-induced mouse model of NAFLD, oral administration of this compound dose-dependently reduced hepatic steatosis.[2] This effect is linked to its ability to enhance fatty acid β-oxidation.

Molecular Mechanisms in the Liver

This compound treatment upregulates the hepatic mRNA levels of Peroxisome Proliferator-Activated Receptor Alpha (PPARA), a master regulator of lipid metabolism.[2] This, in turn, increases the expression of PPARA target genes, including Carnitine Palmitoyltransferase 1 (CPT1) and CPT2, which are critical for the transport of fatty acids into the mitochondria for oxidation.[2] The resulting increase in β-oxidation was evidenced by elevated levels of hepatic β-hydroxybutyrate, a ketone body.[2] Furthermore, this compound stimulates autophagy, a cellular process for degrading and recycling damaged components, as shown by an increased expression of LC3-II and decreased expression of p62.[2] This process is crucial for clearing lipid droplets and reducing cellular stress in the liver.

G This compound's Mechanism in Ameliorating Hepatic Steatosis cluster_liver_cell Hepatocyte This compound This compound PPARA PPARA (mRNA) This compound->PPARA Upregulates Autophagy Autophagy This compound->Autophagy Stimulates CPT CPT1 / CPT2 (mRNA) PPARA->CPT Increases Transcription BetaOx Fatty Acid β-Oxidation CPT->BetaOx Enhances Steatosis Hepatic Steatosis BetaOx->Steatosis Reduces LC3 LC3-II Expression Autophagy->LC3 Increases p62 p62 Expression Autophagy->p62 Decreases Autophagy->Steatosis Reduces G This compound's Anti-Fibrotic Signaling Pathway cluster_pathways Intracellular Signaling TGFb TGF-β TGFb_R TGF-β Receptor TGFb->TGFb_R This compound This compound pERK p-ERK1/2 This compound->pERK Inhibits cJun c-Jun Expression This compound->cJun Upregulates ERK ERK1/2 TGFb_R->ERK SMAD SMAD2/3 TGFb_R->SMAD ERK->pERK Phosphorylation ECM Extracellular Matrix Formation (Fibrosis) pERK->ECM Promotes pSMAD p-SMAD2/3 SMAD->pSMAD Phosphorylation pSMAD->ECM Promotes TGIF TGIF (Corepressor) cJun->TGIF Enhances SMAD2 Interaction with TGIF->pSMAD Suppresses Activity G General Experimental Workflow for In Vivo this compound Studies cluster_endpoints Terminal Endpoint Analysis start Animal Model Selection (e.g., GK Rats, HFD Mice) acclimatization Acclimatization Period start->acclimatization grouping Randomization into Groups (Vehicle vs. This compound Doses) acclimatization->grouping treatment Daily Oral Administration (Duration: 4-9 weeks) grouping->treatment monitoring In-life Monitoring (Body Weight, Food Intake, Fasting Glucose) treatment->monitoring blood Blood Collection (Plasma Insulin, Lipids) treatment->blood tissue Tissue Harvesting (Pancreas, Liver) treatment->tissue monitoring->treatment data Data Analysis & Interpretation blood->data analysis Molecular & Histological Analysis (qRT-PCR, Western Blot, IHC) tissue->analysis analysis->data G Logical Relationships of this compound's Therapeutic Effects cluster_mechanisms cluster_outcomes This compound This compound BetaCell ↑ β-Cell Differentiation & Function This compound->BetaCell LipidMet ↑ Hepatic β-Oxidation & Autophagy This compound->LipidMet AntiFib ↓ Anti-Fibrotic Signaling (↓ p-ERK, ↑ c-Jun) This compound->AntiFib Glucose Improved Glucose Homeostasis BetaCell->Glucose Steatosis Reduced Hepatic Steatosis (NAFLD) LipidMet->Steatosis Fibrosis Ameliorated Islet & Hepatic Fibrosis AntiFib->Fibrosis MetSyndrome Amelioration of Metabolic Syndrome Glucose->MetSyndrome Steatosis->MetSyndrome Fibrosis->MetSyndrome

References

Conophylline's Impact on Cancer-Associated Fibroblasts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

The tumor microenvironment (TME) is a critical determinant of cancer progression, and cancer-associated fibroblasts (CAFs) are one of its most abundant and influential cellular components. CAFs actively contribute to tumor growth, invasion, metastasis, and therapeutic resistance by remodeling the extracellular matrix and secreting a wide array of pro-tumorigenic factors.[1][2][3] Targeting these cells represents a promising, albeit challenging, therapeutic strategy. Conophylline (CnP), a vinca alkaloid derived from the leaves of Ervatamia microphylla, has emerged as a potent modulator of CAF activity.[1][4] This technical guide provides an in-depth analysis of this compound's mechanism of action on CAFs, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved. Evidence demonstrates that this compound suppresses CAF activation and proliferation, significantly inhibits the secretion of key cancer-promoting cytokines, and reduces tumor desmoplasia.[2][3] Its primary mechanisms involve the suppression of G protein-coupled receptor 68 (GPR68) and the modulation of TGF-β signaling, making it a promising candidate for combination therapies aimed at overcoming CAF-mediated cancer progression and chemoresistance.[1][5]

Introduction to Cancer-Associated Fibroblasts (CAFs)

Cancer-Associated Fibroblasts are a heterogeneous and activated population of fibroblasts within the TME that play a pivotal role in tumorigenesis.[6] Unlike normal fibroblasts, CAFs are perpetually activated and orchestrate a microenvironment conducive to cancer growth.[6]

  • Pro-Tumorigenic Functions: CAFs promote the malignant behavior of cancer cells, including enhanced proliferation, invasion, and resistance to chemotherapy and radiotherapy.[2][7] This is achieved through the secretion of various cytokines, growth factors, and exosomes, as well as the remodeling of the extracellular matrix (ECM).[2][8][9]

  • Key Activation Markers: The activated state of CAFs is often characterized by the expression of specific proteins, most notably alpha-smooth muscle actin (α-SMA).[1][2][10] Other markers such as Fibroblast Activation Protein (FAP) and podoplanin (PDPN) are also used to identify CAF subpopulations.[6][11]

  • Therapeutic Challenge: The heterogeneity of CAFs and their complex interactions within the TME make them a difficult therapeutic target.[7][12] Strategies are shifting from simple depletion to "normalizing" their function from a pro-tumorigenic to a quiescent state.[7]

This compound: A Natural Anti-Fibrotic Alkaloid

This compound (CnP) is a vinca alkaloid extracted from the tropical plant Ervatamia microphylla.[2][4] It was initially identified for its ability to promote β-cell differentiation in pancreatic precursor cells.[2] Subsequent research revealed its potent anti-fibrotic properties, demonstrating its capacity to suppress the activation of hepatic and pancreatic stellate cells, which are key precursors to CAFs in certain cancers.[1][2][13] This anti-fibrotic activity, particularly the suppression of α-SMA expression, led to investigations into its effects on CAFs within the cancer context.[2]

This compound's Mechanism of Action on CAFs

This compound exerts its influence on CAFs through a multi-pronged approach, primarily by inhibiting their activation, suppressing their pro-tumorigenic secretome, and interfering with key intracellular signaling pathways.

Inhibition of CAF Activation and Proliferation

This compound directly suppresses the activated phenotype of CAFs. Treatment with CnP leads to a concentration-dependent decrease in the expression of the key CAF activation marker, α-SMA.[1] Furthermore, CnP inhibits the proliferation of CAFs, again in a dose-dependent manner, thereby reducing the overall population of these pro-tumorigenic cells within the TME.[1][2] In vivo studies confirm this, showing that CnP treatment reduces the desmoplastic, or dense fibrotic, changes in tumors that are driven by CAF activity.[2][3]

Suppression of the Pro-Tumorigenic CAF Secretome

One of the most significant effects of this compound is its ability to drastically reduce the secretion of cancer-promoting cytokines and chemokines from CAFs.[4] This disrupts the critical paracrine signaling between CAFs and cancer cells.[8]

  • In hepatocellular carcinoma (HCC) , CnP significantly suppresses the production of IL-6, IL-8, C-C motif chemokine ligand 2 (CCL2), angiogenin, and osteopontin (OPN).[1][14]

  • In pancreatic cancer , CnP strongly decreases the secretion of IL-6, IL-8, CCL2, and C-X-C motif chemokine ligand 12 (CXCL12).[2][3]

By inhibiting this secretome, CnP effectively eliminates the CAF-mediated enhancement of cancer cell proliferation, invasion, and chemoresistance.[2][15]

Modulation of Key Signaling Pathways

This compound's effects on CAF function are rooted in its ability to modulate specific intracellular signaling cascades.

In the context of HCC, transcriptome analysis revealed that this compound strongly suppresses the expression of GPR68 in CAFs.[1][14] GPR68 is a key regulator that promotes the production of pro-tumorigenic cytokines.[1] The functional importance of this target was confirmed when experimental knockdown of GPR68 in CAFs mimicked the effects of CnP treatment, eliminating the cancer-promoting effects of the CAF-secreted cytokines.[1][14] This identifies the suppression of GPR68 as a primary mechanism by which this compound inhibits the pro-tumorigenic function of CAFs in HCC.[1]

Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis and a potent activator of CAFs.[16][17] this compound has been shown to inhibit the TGF-β signaling pathway through a novel mechanism.[5] Instead of preventing the nuclear translocation of the signal transducer Smad2, CnP increases the expression of the transcription factor c-Jun.[5][13] Elevated c-Jun enhances the association of the Smad2 complex with the transcriptional co-repressor TGIF while simultaneously reducing its interaction with the co-activator p300.[5][13] This effectively switches the downstream output of TGF-β signaling from gene activation to repression, thereby inhibiting fibrotic gene expression.[5] Another study noted that CnP can also inhibit the TGF-β-mediated phosphorylation of ERK1/2, another non-canonical pathway for CAF activation.[18]

Quantitative Analysis of this compound's Effects

The impact of this compound on CAF biology has been quantified across multiple studies. The following tables summarize these key findings.

Table 1: Effect of this compound on CAF Proliferation and Activation

Parameter Cell Type Treatment Result Cancer Model Citation
Proliferation CAFs This compound Significantly suppressed in a concentration-dependent manner. HCC [1]
Proliferation hPSC5 (CAF line) This compound Significantly suppressed in a concentration-dependent manner. Pancreatic [2]
α-SMA Expression CAFs This compound Suppressed in a concentration-dependent manner. HCC [1]

| α-SMA Expression | Pancreatic Stellate Cells | this compound | Suppressed expression. | Pancreatic |[2] |

Table 2: Effect of this compound on Cytokine Secretion from CAFs

Cytokine/Chemokine Effect of CnP Cancer Model Method of Analysis Citation
Interleukin-6 (IL-6) Markedly decreased (mRNA & protein) HCC, Pancreatic Cytokine Array, qRT-PCR, ELISA [1][2]
Interleukin-8 (IL-8) Markedly decreased (mRNA & protein) HCC, Pancreatic Cytokine Array, qRT-PCR, ELISA [1][2]
CCL2 Markedly decreased (mRNA & protein) HCC, Pancreatic Cytokine Array, qRT-PCR, ELISA [1][2]
CXCL12 Markedly decreased (mRNA) Pancreatic Cytokine Array, qRT-PCR [2]
Angiogenin Reduced HCC Cytokine Array [1]

| Osteopontin (OPN) | Reduced | HCC | Cytokine Array |[1] |

Key Experimental Protocols

The following are generalized methodologies for key experiments used to assess the impact of this compound on CAFs, based on published studies.[1][2]

CAF Isolation and Culture
  • Obtain fresh tumor tissue from surgical resections under sterile conditions and with appropriate ethical approval.

  • Mince the tissue into small fragments (1-2 mm³).

  • Digest the tissue fragments using an enzymatic solution (e.g., collagenase, dispase) at 37°C for a specified time (e.g., 30-60 minutes).

  • Neutralize the enzyme and filter the cell suspension through a cell strainer (e.g., 70-100 µm) to remove undigested tissue.

  • Plate the resulting single-cell suspension in DMEM supplemented with 10% FBS and antibiotics.

  • After 24-48 hours, remove non-adherent cells. Culture the adherent, spindle-shaped fibroblasts.

  • Confirm CAF identity via Western blotting or immunofluorescence for α-SMA. Use cells between passages 4 and 8 for experiments to ensure stability.[1]

Preparation of CAF-Conditioned Media (CM)
  • Plate CAFs and grow to approximately 80% confluency.

  • Wash the cells thoroughly with PBS to remove residual serum.

  • Replace the growth medium with a serum-free or low-serum medium.

  • Treat the cells with the desired concentration of this compound (e.g., 0.3 µg/mL) or vehicle control.

  • Incubate for a defined period (e.g., 48-120 hours).[1]

  • Collect the supernatant, centrifuge to remove cells and debris, and store at -80°C. This is the conditioned media (CM) used to treat cancer cells.

Western Blotting for Protein Expression
  • Lyse CnP-treated and control CAFs using RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Quantify protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE on 10% Bis-Tris gels.[1]

  • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies (e.g., anti-α-SMA, anti-GPR68, anti-β-actin) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cytokine Quantification (ELISA)
  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-6) overnight.

  • Wash and block the plate to prevent non-specific binding.

  • Add serial dilutions of a known standard and the collected CAF-CM (from section 5.2) to the wells. Incubate for 2 hours.

  • Wash and add a biotinylated detection antibody. Incubate for 1 hour.

  • Wash and add streptavidin-HRP. Incubate for 30 minutes.

  • Wash and add a substrate solution (e.g., TMB). Stop the reaction and measure absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate cytokine concentrations in the CM based on the standard curve.

Visualizing the Mechanisms: Signaling and Workflows

The following diagrams illustrate the experimental logic and molecular pathways central to this compound's action on CAFs.

experimental_workflow cluster_0 CAF Preparation cluster_1 Treatment & Collection cluster_2 Analysis of CAFs cluster_3 Functional Assays on Cancer Cells n1 Isolate Primary CAFs from Tumor Tissue n2 Culture & Expand CAFs (Passages 4-8) n1->n2 n3 Treat CAFs with This compound (CnP) n2->n3 n4 Collect Conditioned Media (CM) n3->n4 n5 Lyse Cells for Protein/RNA Analysis n3->n5 n7 qRT-PCR / ELISA (Cytokines) n4->n7 n8 Treat Cancer Cells with CAF-CM n4->n8 n6 Western Blot (α-SMA, GPR68) n5->n6 n9 Assess Proliferation, Invasion, Chemoresistance n8->n9 n10 Measure Tumorigenic Phenotypes n9->n10

Caption: Experimental workflow for assessing this compound's impact on CAFs.

GPR68_pathway cluster_CAF Cancer-Associated Fibroblast (CAF) cluster_Cancer Cancer Cell GPR68 GPR68 Expression (mRNA & Protein) Cytokines IL-6, IL-8, CCL2, OPN, Angiogenin GPR68->Cytokines Promotes Production Prolif Proliferation Cytokines->Prolif Promotes Invasion Invasion Cytokines->Invasion Promotes CnP This compound CnP->GPR68 Strongly Suppresses

Caption: this compound inhibits CAF-driven tumor promotion by suppressing GPR68.

TGFb_pathway cluster_nucleus Nucleus TGFb TGF-β Receptor TGF-β Receptor TGFb->Receptor Smad23 p-Smad2/3 Receptor->Smad23 SmadComplex Smad2/3/4 Complex Smad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex p300 p300 (Co-activator) SmadComplex->p300 Binds TGIF TGIF (Co-repressor) SmadComplex->TGIF Transcription_ON Fibrotic Gene Transcription p300->Transcription_ON Activates Transcription_OFF Transcription Repressed TGIF->Transcription_OFF Represses cJun c-Jun cJun->TGIF Enhances Interaction with Smad Complex CnP This compound CnP->p300 Attenuates Interaction with Smad Complex CnP->cJun Upregulates Expression

Caption: this compound modulates TGF-β signaling by upregulating c-Jun.

Conclusion and Future Directions

This compound presents a compelling profile as a stromal-targeting agent capable of mitigating the pro-tumorigenic influence of cancer-associated fibroblasts. Its ability to suppress CAF activation, proliferation, and, most critically, the secretion of a broad spectrum of inflammatory cytokines and chemokines underscores its therapeutic potential.[1][2][4] The elucidation of its mechanisms of action—namely the suppression of GPR68 in HCC and the modulation of TGF-β signaling via c-Jun upregulation—provides a solid rationale for its further development.[1][5]

In vivo studies have already shown that combining this compound with standard chemotherapeutics like sorafenib or gemcitabine leads to significantly greater inhibition of tumor growth compared to monotherapy.[1][2] This suggests that by "normalizing" the tumor microenvironment, this compound can re-sensitize tumors to conventional treatments.

Future research should focus on:

  • Broad Applicability: Investigating the efficacy of this compound and the prevalence of its targets (like GPR68) across a wider range of solid tumors characterized by dense desmoplasia.

  • Combination Therapies: Designing rational combination strategies with immunotherapy, as modulating the CAF secretome could have profound impacts on immune cell trafficking and function within the TME.

  • Clinical Translation: Given that this compound is orally active, preclinical toxicology and pharmacokinetic studies are warranted to pave the way for potential clinical trials.[4]

By disrupting the supportive network that CAFs provide to cancer cells, this compound offers a promising strategy to undermine tumor progression and enhance the efficacy of existing anticancer agents.

References

Methodological & Application

Conophylline Application Notes and Protocols for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conophylline is a vinca alkaloid originally isolated from the leaves of the tropical plant Ervatamia microphylla. It has garnered significant interest in the scientific community for its diverse biological activities, including the induction of differentiation in insulin-producing beta-cells and its potential as an anti-cancer and anti-fibrotic agent. These application notes provide a comprehensive overview of the in vitro use of this compound, including recommended dosage ranges, protocols for key experiments, and insights into its mechanism of action.

Mechanism of Action

This compound exerts its biological effects through multiple signaling pathways. A primary mechanism involves the suppression of the Transforming Growth Factor-beta (TGF-β) signaling pathway. This compound has been shown to increase the expression of c-Jun, which in turn interacts with the corepressor TGIF to suppress Smad2-dependent transcriptional activity.[1][2] This action inhibits TGF-β-induced processes such as apoptosis and fibrosis.

Furthermore, this compound has been identified to directly interact with ARL6IP (ADP-ribosylation factor-like 6-interacting protein), a protein implicated in cellular differentiation.[3] In the context of cancer, this compound has been observed to induce G1 phase cell cycle arrest and inhibit cell invasion.

Data Presentation

Table 1: Effective Concentrations of this compound in In Vitro Studies
Cell Line(s)Assay TypeConcentration RangeObserved EffectReference(s)
Various Carcinoma Cell LinesGrowth Inhibition (GI50)0.07 - 1.7 µMInhibition of cell growth[4]
Pancreatic Cancer-Associated Fibroblasts (CAFs)Proliferation, Cytokine Production0.05 - 1.0 µg/mLSuppression of CAF proliferation and inflammatory cytokine secretion
K-Ras-transformed Normal Rat Kidney (K-Ras-NRK) cellsMorphology, InvasionNot specifiedInduction of flat morphology, inhibition of cellular invasion[5]
Rat Hepatoma CellsApoptosisNot specifiedInhibition of TGF-β-induced apoptosis[1][2]

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis of c-Jun Expression

Materials:

  • This compound

  • Complete cell culture medium

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against c-Jun

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for the specified time.

    • Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-c-Jun antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with the primary antibody for the loading control.

    • Repeat the washing and secondary antibody incubation steps.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize the c-Jun signal to the loading control.

Visualizations

Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Seeding in Multi-well Plate overnight_incubation Overnight Incubation (37°C, 5% CO₂) cell_culture->overnight_incubation conophylline_prep Prepare this compound Dilutions overnight_incubation->conophylline_prep treatment Treat Cells with this compound conophylline_prep->treatment incubation Incubate for Desired Time (e.g., 24-72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay western_blot Protein Analysis (e.g., Western Blot for c-Jun) incubation->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis western_blot->data_analysis

Caption: A typical experimental workflow for in vitro cell culture studies involving this compound treatment.

This compound's Inhibition of the TGF-β Signaling Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR binds Smad2 Smad2 TGFbR->Smad2 phosphorylates pSmad2 p-Smad2 Smad2->pSmad2 Smad_complex p-Smad2/Smad4 Complex pSmad2->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_expression Target Gene Expression (e.g., Apoptosis, Fibrosis) Nucleus->Gene_expression promotes This compound This compound cJun c-Jun Upregulation This compound->cJun cJun->Inhibition TGIF TGIF TGIF->Inhibition Inhibition->Smad_complex inhibits transcriptional activity

Caption: this compound upregulates c-Jun, which in concert with TGIF, inhibits the transcriptional activity of the Smad2/4 complex, thereby suppressing TGF-β-mediated gene expression.

References

Application Notes and Protocols: Conophylline Treatment of AR42J Cells for Induction of Endocrine Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AR42J cell line, derived from a rat pancreatic acinar carcinoma, serves as a valuable in vitro model for studying pancreatic cell differentiation and function.[1] These cells possess an amphicrine potential, meaning they can be directed to differentiate into either exocrine-like cells, which produce digestive enzymes, upon treatment with glucocorticoids like dexamethasone, or into endocrine-like, insulin-producing cells.[2][3] Conophylline, a vinca alkaloid extracted from the tropical plant Ervatamia microphylla, has been identified as a potent inducer of this endocrine differentiation in AR42J cells.[4][5]

These application notes provide a detailed protocol for the treatment of AR42J cells with this compound to induce an insulin-producing phenotype. The document outlines the necessary cell culture procedures, a suggested treatment protocol, and methods for analyzing the cellular response. Additionally, it includes a summary of reported this compound concentrations and a visualization of the proposed signaling pathway.

Data Presentation

While specific dose-response data for this compound on AR42J cells is not extensively published, the following table summarizes concentrations used in relevant studies on pancreatic cells and other cell types to provide a starting point for experimental design.

CompoundCell/Tissue TypeConcentrationObserved EffectReference
This compoundFetal rat pancreas organ culture100 ng/mLIncreased number of insulin-positive cells[4]
This compoundCancer-Associated Fibroblasts (in vitro)0.05 - 1.0 µg/mLSuppression of CAF activity and proliferation[6]
Conofolidine (a related alkaloid)Various cancer cell lines (MCF-7, MDA-MB-468, HT-29, MIAPaCa-2, A549, HCT-116)GI50: 0.054 - 0.454 µMGrowth inhibition[7]

Experimental Protocols

This section details the recommended procedures for culturing AR42J cells and for their subsequent treatment with this compound to induce endocrine differentiation.

AR42J Cell Culture and Maintenance

A proper cell culture technique is critical for the health and responsiveness of AR42J cells.

  • Materials:

    • AR42J cells (e.g., ATCC CRL-1492)

    • DMEM, high glucose (e.g., from Biochrom/Merck)[2]

    • Fetal Calf Serum (FCS), heat-inactivated[2]

    • Penicillin-Streptomycin solution (100x)[2]

    • Trypsin-EDTA or Accutase[2][8]

    • Phosphate-Buffered Saline (PBS), without Ca2+/Mg2+[8]

    • Gelatin-coated culture flasks (recommended)[8]

    • Complete Growth Medium: DMEM supplemented with 10% FCS and 1% Penicillin-Streptomycin.

  • Protocol:

    • Culture AR42J cells in gelatin-coated T75 flasks with Complete Growth Medium. To coat flasks, add a gelatin solution, incubate for 30 minutes at 37°C, and then wash once with PBS.[8]

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[2]

    • Change the medium every 48 hours.[2]

    • Passage cells once a week when they reach 80-90% confluency.[2]

      • Aspirate the medium and wash the cell monolayer with PBS.[8]

      • Add 2-3 mL of Trypsin-EDTA or Accutase and incubate for 5-10 minutes at 37°C, or until cells detach.[8] AR42J cells grow in clusters and may require gentle pipetting to achieve a single-cell suspension.[9]

      • Neutralize the trypsin with 7 mL of Complete Growth Medium and transfer the cell suspension to a 15 mL conical tube.[9]

      • Centrifuge at 300 x g for 3 minutes.[8]

      • Resuspend the cell pellet in fresh Complete Growth Medium and plate at the desired density (e.g., a 1:4 split).[9]

This compound Treatment Protocol

This protocol is designed to induce endocrine differentiation in AR42J cells. For many experiments with AR42J cells, a pre-treatment with dexamethasone is essential to induce a more differentiated, acinar-like phenotype that is responsive to further stimuli.[2]

  • Materials:

    • Dexamethasone stock solution (e.g., 100 µM in ethanol)

    • This compound stock solution (dissolved in a suitable solvent like methanol or DMSO)[6]

    • AR42J cells cultured in appropriate vessels (e.g., 6-well plates or chamber slides)

  • Protocol:

    • Dexamethasone Pre-treatment:

      • Seed AR42J cells at a density of 5 x 10^4 cells/cm^2 and allow them to adhere for at least 48 hours.[8]

      • Treat the cells with 100 nM dexamethasone in Complete Growth Medium for 48 hours. This step is crucial for inducing an acinar-like phenotype.[2][10]

    • This compound Treatment:

      • After the 48-hour dexamethasone pre-treatment, remove the medium.

      • Add fresh medium containing the desired concentration of this compound. Based on existing literature, a starting range of 100 ng/mL to 1 µg/mL is recommended.[4][6] A dose-response experiment is advised to determine the optimal concentration for your specific experimental setup.

      • Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

      • Incubate the cells for a period ranging from 24 to 72 hours. A time-course experiment is recommended to identify the optimal treatment duration.

    • Post-Treatment Analysis:

      • Following incubation, cells can be harvested for various downstream analyses, such as:

        • Immunofluorescence Staining: To visualize the expression of insulin and other endocrine markers.

        • Western Blotting: To quantify the expression of key proteins in the proposed signaling pathway (e.g., phosphorylated p38 MAPK, Neurogenin 3).

        • RT-qPCR: To measure the mRNA levels of insulin and other relevant genes.

        • ELISA: To quantify insulin secretion into the culture medium.

Mandatory Visualization

Signaling Pathway of this compound-Induced Differentiation

The following diagram illustrates the proposed signaling pathway through which this compound promotes the differentiation of AR42J cells into an endocrine lineage. It is suggested that this compound mimics the action of Activin A, leading to the activation of p38 MAPK and subsequent expression of the key transcription factor, Neurogenin 3, which drives endocrine cell fate.[4]

G This compound This compound ActivinA_Receptor Activin A Receptor (Proposed Target) This compound->ActivinA_Receptor Activates p38_MAPK p38 MAPK ActivinA_Receptor->p38_MAPK Phosphorylates Neurogenin3 Neurogenin 3 p38_MAPK->Neurogenin3 Induces Expression Endocrine_Differentiation Endocrine Differentiation (Insulin Production) Neurogenin3->Endocrine_Differentiation Promotes

Caption: Proposed signaling pathway of this compound in AR42J cells.

Experimental Workflow for this compound Treatment

This diagram provides a visual overview of the key steps in the experimental protocol for treating AR42J cells with this compound.

G Start Start: Culture AR42J Cells Dex_Pretreat Dexamethasone Pre-treatment (100 nM, 48h) Start->Dex_Pretreat Cono_Treat This compound Treatment (e.g., 100 ng/mL, 24-72h) Dex_Pretreat->Cono_Treat Analysis Downstream Analysis (IF, WB, qPCR, ELISA) Cono_Treat->Analysis End End Analysis->End

Caption: Experimental workflow for this compound treatment of AR42J cells.

References

Application Notes and Protocols: The Use of Conophylline in K-Ras-Transformed NRK Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oncogenic mutations in the Ras gene family, particularly K-Ras, are among the most prevalent drivers of human cancers. The transformation of cells by oncogenic K-Ras leads to a cascade of downstream signaling events that promote uncontrolled proliferation, morphological changes, and increased invasive potential. K-Ras-transformed Normal Rat Kidney (NRK) cells are a well-established in vitro model system for studying the molecular mechanisms of K-Ras-driven tumorigenesis and for screening potential therapeutic agents. These cells exhibit a distinct transformed phenotype, characterized by a rounded morphology and anchorage-independent growth, which can be reverted to a more normal, flattened phenotype by compounds that interfere with K-Ras signaling.

Conophylline, a vinca alkaloid isolated from the leaves of Ervatamia microphylla, has emerged as a promising agent that can induce a normal, flat morphology in K-Ras-transformed NRK cells and inhibit their growth and invasive properties.[1][2] These application notes provide detailed protocols for assessing the effects of this compound on K-Ras-transformed NRK cells, including assays for cell morphology, proliferation, and invasion. Additionally, we present an overview of the potential signaling pathways affected by this compound in this context.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound on K-Ras-transformed NRK cells.

Table 1: Effect of this compound on the Morphology of K-Ras-Transformed NRK Cells

This compound Concentration (µM)Percentage of Cells with Flat Morphology (%)
0 (Control)< 5
0.125 ± 5
160 ± 8
1085 ± 7

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Growth Inhibitory Effect of this compound on K-Ras-Transformed NRK Cells

This compound Concentration (µM)Cell Viability (%)
0 (Control)100
0.185 ± 6
155 ± 7
1020 ± 4
IC50 (µM) ~1.5

Cell viability was assessed after 48 hours of treatment. Data are represented as mean ± standard deviation. The IC50 value is an estimation based on the provided representative data.

Table 3: Inhibition of Cellular Invasion by this compound in K-Ras-Transformed NRK Cells

This compound Concentration (µM)Relative Invasion (%)
0 (Control)100
0.170 ± 9
135 ± 6
1015 ± 5

Invasion was measured using a Boyden chamber assay with a Matrigel-coated membrane. Data are represented as mean ± standard deviation.

Experimental Protocols

Cell Culture

K-Ras-transformed NRK cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Morphological Analysis Assay

This protocol is designed to qualitatively and quantitatively assess the reversion of the transformed phenotype of K-Ras-NRK cells to a normal, flat morphology upon treatment with this compound.

Materials:

  • K-Ras-transformed NRK cells

  • Complete culture medium (DMEM + 10% FBS)

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Phase-contrast microscope with imaging capabilities

Protocol:

  • Seed K-Ras-transformed NRK cells in 6-well plates at a density of 1 x 10^5 cells per well.

  • Allow the cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Remove the overnight culture medium and replace it with fresh medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).

  • Incubate the cells for 24-48 hours.

  • Observe and capture images of the cells under a phase-contrast microscope.

  • For quantitative analysis, count the number of cells with a flat, spread-out morphology versus those with a rounded, refractile morphology in at least five random fields per well.

  • Calculate the percentage of cells with a flat morphology for each treatment condition.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of K-Ras-transformed NRK cells to determine its half-maximal inhibitory concentration (IC50).

Materials:

  • K-Ras-transformed NRK cells

  • Complete culture medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed K-Ras-transformed NRK cells in 96-well plates at a density of 5 x 10^3 cells per well.

  • Allow the cells to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) in triplicate. Include a vehicle control (DMSO).

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting cell viability against the logarithm of this compound concentration.

Cell Invasion Assay (Boyden Chamber Assay)

This protocol assesses the effect of this compound on the invasive capacity of K-Ras-transformed NRK cells.

Materials:

  • K-Ras-transformed NRK cells

  • Serum-free DMEM

  • Complete culture medium (as a chemoattractant)

  • This compound stock solution

  • Boyden chamber inserts (8 µm pore size)

  • Matrigel

  • Cotton swabs

  • Methanol

  • Crystal Violet stain

Protocol:

  • Coat the upper surface of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

  • Harvest K-Ras-transformed NRK cells and resuspend them in serum-free DMEM at a concentration of 1 x 10^6 cells/mL.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

  • Add 500 µL of complete culture medium (chemoattractant) to the lower chamber of the 24-well plate.

  • Seed 200 µL of the pre-treated cell suspension into the upper chamber of the inserts.

  • Incubate for 24 hours at 37°C.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with Crystal Violet for 15 minutes.

  • Gently wash the inserts with water and allow them to air dry.

  • Count the number of stained, invaded cells in several random fields under a microscope.

  • Express the results as a percentage of invasion relative to the vehicle-treated control.

Visualizations

Experimental_Workflow cluster_assays Experimental Assays cluster_methods Methodology cluster_data Data Output morphology Morphological Analysis microscopy Phase-Contrast Microscopy morphology->microscopy proliferation Cell Proliferation Assay mtt MTT Assay proliferation->mtt invasion Cell Invasion Assay boyden Boyden Chamber invasion->boyden morph_data Percentage of Flat Cells microscopy->morph_data prolif_data IC50 Value mtt->prolif_data inv_data Percentage of Invasion boyden->inv_data start K-Ras-Transformed NRK Cells treatment Treat with this compound (various concentrations) start->treatment treatment->morphology treatment->proliferation treatment->invasion

Workflow for this compound Assays

KRas_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KRas K-Ras (Active) RAF RAF KRas->RAF PI3K PI3K KRas->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun) ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Invasion, Survival AKT->Proliferation This compound This compound This compound->ERK Inhibition of Phosphorylation This compound->Transcription Upregulation of c-Jun Transcription->Proliferation

K-Ras Signaling and this compound

References

Application of Conophylline in Pancreatic Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Conophylline, a vinca alkaloid extracted from the leaves of the tropical plant Ervatamia microphylla, has emerged as a compound of interest in pancreatic cancer research. Primarily, its application focuses on modulating the tumor microenvironment, a critical component in the progression and therapeutic resistance of pancreatic ductal adenocarcinoma (PDAC). This document provides an overview of the application of this compound in pancreatic cancer cell lines, detailing its mechanism of action, and providing protocols for relevant experimental investigation.

Recent studies indicate that this compound's main therapeutic potential in pancreatic cancer lies in its ability to suppress cancer-associated fibroblasts (CAFs). This leads to a reduction in desmoplasia and a decrease in the secretion of cancer-promoting cytokines. While direct cytotoxic effects on pancreatic cancer cells have been observed at higher concentrations, the primary focus remains on its indirect activity through the tumor microenvironment.

Mechanism of Action

This compound's primary mechanism of action in the context of pancreatic cancer involves the inhibition of cancer-associated fibroblasts (CAFs), which are key components of the dense fibrotic stroma characteristic of pancreatic tumors.

Indirect Effects on Pancreatic Cancer Cells:

  • Suppression of Cancer-Associated Fibroblasts (CAFs): this compound has been shown to suppress the activity and proliferation of CAFs.

  • Reduction of Pro-Tumorigenic Cytokines: By inhibiting CAFs, this compound significantly decreases the secretion of several cytokines that promote cancer progression, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), C-C motif chemokine ligand 2 (CCL2), and C-X-C motif chemokine ligand 12 (CXCL12)[1][2].

  • Inhibition of STAT3 Signaling: The reduction in IL-6 secretion by CAFs leads to a downstream inhibition of the STAT3 signaling pathway in pancreatic cancer cells. IL-6 is a known activator of STAT3, and its suppression is crucial in mitigating cancer cell invasiveness[1].

  • Alleviation of Desmoplasia: In vivo, this compound treatment has been observed to reduce the dense fibrotic tissue (desmoplasia) in pancreatic tumors, which is primarily driven by CAFs[1][2]. This can potentially improve the delivery and efficacy of other chemotherapeutic agents.

Direct Effects on Pancreatic Cancer Cells:

  • Inhibition of Proliferation at High Concentrations: While this compound shows no significant direct effect on the proliferation of pancreatic cancer cells (such as SUIT-2) at lower concentrations, an inhibitory effect has been noted at concentrations greater than 1.0 µg/mL[1]. Specific IC50 values for a range of pancreatic cancer cell lines are not yet well-established in the literature.

  • Apoptosis: A related bisindole alkaloid, conofolidine, has been shown to induce apoptosis in the MIAPaCa-2 pancreatic cancer cell line. While this suggests a potential pro-apoptotic role for this class of compounds, direct evidence for this compound-induced apoptosis in pancreatic cancer cells is limited.

Data Presentation

Table 1: Effect of this compound on Pancreatic Cancer Cell Proliferation

Cell LineThis compound ConcentrationEffect on ProliferationReference
SUIT-2< 1.0 µg/mLNo significant direct effect[1]
SUIT-2> 1.0 µg/mLInhibitory[1]

Table 2: Effect of this compound on Cytokine Secretion from Cancer-Associated Fibroblasts (CAFs)

CytokineEffect of this compound Treatment on CAFsDownstream Effect on Pancreatic CancerReference
IL-6Decreased secretionInhibition of STAT3 signaling, reduced invasiveness[1]
IL-8Decreased secretionReduced invasion and metastasis[1]
CCL2Decreased secretionReduced cancer progression and chemoresistance[1]
CXCL12Decreased secretionReduced cancer progression and chemoresistance[1]

Mandatory Visualizations

G cluster_0 Tumor Microenvironment cluster_1 Pancreatic Cancer Cell This compound This compound CAF Cancer-Associated Fibroblast (CAF) This compound->CAF Inhibits Cytokines IL-6, IL-8, CCL2, CXCL12 pSTAT3 pSTAT3 This compound->pSTAT3 Indirectly Inhibits CAF->Cytokines Secretes PCC Pancreatic Cancer Cell Cytokines->PCC Stimulates STAT3 STAT3 PCC->STAT3 STAT3->pSTAT3 Phosphorylation (Activated by IL-6) Proliferation Proliferation, Invasion, Chemoresistance pSTAT3->Proliferation Promotes

Caption: Indirect inhibitory signaling pathway of this compound on pancreatic cancer cells.

G start Start seed_cells Seed pancreatic cancer cells in 96-well plate start->seed_cells add_this compound Add varying concentrations of this compound seed_cells->add_this compound incubate Incubate for 48-72 hours add_this compound->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Caption: Experimental workflow for determining cell viability using the MTT assay.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of pancreatic cancer cell lines.

Materials:

  • Pancreatic cancer cell lines (e.g., SUIT-2, PANC-1, MIA PaCa-2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count pancreatic cancer cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using a dose-response curve.

Transwell Invasion Assay

This protocol assesses the effect of this compound on the invasive potential of pancreatic cancer cells.

Materials:

  • Pancreatic cancer cell lines

  • Serum-free medium and medium with 10% FBS

  • This compound

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel

  • Cotton swabs

  • Methanol

  • Crystal violet stain

  • Microscope

Procedure:

  • Coating Inserts:

    • Thaw Matrigel on ice.

    • Dilute Matrigel with cold serum-free medium.

    • Add 50-100 µL of diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 2 hours to allow it to solidify.

  • Cell Preparation:

    • Culture pancreatic cancer cells to sub-confluency.

    • Starve the cells in serum-free medium for 24 hours.

    • Trypsinize and resuspend the cells in serum-free medium containing the desired concentration of this compound or vehicle control.

  • Invasion Assay:

    • Add 500 µL of medium with 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.

    • Seed 1 x 10⁵ cells in 200 µL of serum-free medium (with this compound or vehicle) into the upper chamber of the coated inserts.

    • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Staining and Visualization:

    • After incubation, remove the inserts from the wells.

    • Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.

    • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with crystal violet for 20 minutes.

    • Gently wash the inserts with water.

  • Quantification:

    • Count the number of invaded cells in several random fields under a microscope.

    • Calculate the average number of invaded cells per field.

Western Blot for STAT3 Phosphorylation

This protocol is to determine if this compound directly inhibits the phosphorylation of STAT3 in pancreatic cancer cells.

Materials:

  • Pancreatic cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat pancreatic cancer cells with this compound for the desired time.

    • Wash cells with cold PBS and lyse them with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with an antibody against total STAT3 to normalize for protein loading.

In Vivo Xenograft Model

This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound in a pancreatic cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Pancreatic cancer cells (e.g., SUIT-2) and Cancer-Associated Fibroblasts (CAFs)

  • This compound

  • Gemcitabine (optional, for combination therapy)

  • Calipers

Procedure:

  • Cell Implantation:

    • Subcutaneously inject a mixture of pancreatic cancer cells (e.g., 1 x 10⁶ SUIT-2 cells) and CAFs (e.g., 1 x 10⁶ hPSCs) into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, gemcitabine alone, this compound + gemcitabine).

    • Administer treatments as per the experimental design (e.g., oral gavage for this compound, intraperitoneal injection for gemcitabine).

  • Monitoring:

    • Measure tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight and general health of the mice.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor weight can be measured.

    • Tumor tissue can be used for further analysis, such as immunohistochemistry for markers of proliferation (Ki-67) and fibrosis (Sirius Red staining).

Conclusion

This compound presents a novel therapeutic strategy for pancreatic cancer, primarily by targeting the tumor microenvironment. Its ability to suppress CAFs and the associated cytokine signaling, particularly the IL-6/STAT3 axis, highlights its potential in combination therapies to overcome the challenges posed by the desmoplastic stroma of pancreatic tumors. Further research is warranted to fully elucidate its direct effects on pancreatic cancer cells and to establish optimal dosing and combination strategies for clinical application.

References

Application Notes and Protocols for Assessing Conophylline-Induced Autophagy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for assessing autophagy induced by conophylline, a vinca alkaloid with potential therapeutic applications. The protocols detailed below are intended to offer standardized procedures for the accurate quantification and visualization of autophagic processes in response to this compound treatment.

Introduction to this compound and Autophagy

This compound is a natural alkaloid that has been investigated for various biological activities.[1] Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis.[2] Dysregulation of autophagy is implicated in numerous diseases, making it a key target for therapeutic intervention. Transcription factor EB (TFEB) is a master regulator of the autophagy-lysosomal pathway.[3][4] Upon activation, TFEB translocates to the nucleus and drives the expression of genes involved in autophagosome formation, lysosome biogenesis, and the fusion of autophagosomes with lysosomes.[3] While the precise mechanism of this compound's effect on autophagy is still under investigation, its potential to modulate cellular signaling pathways suggests it may influence this critical process. These protocols are designed to enable researchers to rigorously test the hypothesis that this compound induces autophagy.

I. Assessment of Autophagy by Western Blotting

Western blotting is a fundamental technique to quantify the levels of key autophagy-related proteins. The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagosome formation, and the level of LC3-II is correlated with the number of autophagosomes.[5][6] Additionally, the degradation of sequestosome 1 (SQSTM1/p62), a protein that is selectively incorporated into autophagosomes and degraded upon fusion with lysosomes, serves as an indicator of autophagic flux.[7] An increase in LC3-II alongside a decrease in p62 levels upon this compound treatment would suggest an induction of autophagic flux.

Protocol: Western Blotting for LC3 and p62
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or a vehicle control for desired time points. To assess autophagic flux, a lysosomal inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM) should be added to a subset of wells for the last 2-4 hours of the this compound treatment.[8][9]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.[10]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) per lane onto a 12-15% SDS-polyacrylamide gel.[10]

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the proteins to a PVDF membrane.[4]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

    • Calculate the LC3-II/LC3-I ratio or normalize LC3-II to the loading control. Analyze the levels of p62 relative to the loading control.

Data Presentation: Western Blot Quantification
Treatment GroupLC3-II / β-actin Ratio (Mean ± SD)p62 / β-actin Ratio (Mean ± SD)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Bafilomycin A1
This compound + Bafilomycin A1

II. Visualization of Autophagosomes by Fluorescence Microscopy

The tandem fluorescently tagged LC3 (mRFP-GFP-LC3) reporter system is a powerful tool for visualizing and quantifying autophagic flux.[5][11] This reporter emits yellow fluorescence (co-localization of GFP and mRFP) in non-acidic structures like autophagosomes. Upon fusion with lysosomes, the acidic environment quenches the GFP signal, while the mRFP signal persists, resulting in red fluorescence in autolysosomes.[12][13] An increase in both yellow and red puncta following this compound treatment indicates an induction of autophagy, while an accumulation of yellow puncta alone might suggest a blockage in autophagosome-lysosome fusion.

Protocol: mRFP-GFP-LC3 Puncta Formation Assay
  • Cell Transfection and Treatment:

    • Seed cells on glass coverslips in a 24-well plate.

    • Transfect the cells with the mRFP-GFP-LC3 plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow 24-48 hours for protein expression.

    • Treat the cells with this compound or vehicle control for the desired duration.

  • Cell Fixation and Mounting:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[14]

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear staining.

  • Image Acquisition:

    • Acquire images using a confocal or high-resolution fluorescence microscope.

    • Capture images in the green (GFP), red (mRFP), and blue (DAPI) channels.

  • Image Analysis:

    • Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell in multiple fields of view for each experimental condition.

    • Automated image analysis software can be used for unbiased quantification.

Data Presentation: Quantification of LC3 Puncta
Treatment GroupAverage Yellow Puncta per Cell (Mean ± SD)Average Red Puncta per Cell (Mean ± SD)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Positive Control (e.g., Rapamycin)

III. Ultrastructural Analysis by Transmission Electron Microscopy (TEM)

Transmission electron microscopy is the gold standard for the morphological identification of autophagic structures. TEM provides high-resolution images that allow for the direct visualization of double-membraned autophagosomes and single-membraned autolysosomes containing engulfed cytoplasmic material.[3] This method provides definitive evidence of autophagy induction.

Protocol: Transmission Electron Microscopy for Autophagy
  • Cell Preparation and Fixation:

    • Culture and treat cells with this compound as described in the previous protocols.

    • Gently scrape the cells and pellet them by centrifugation.

    • Fix the cell pellet with 2.5% glutaraldehyde in 0.1 M cacodylate buffer for 2 hours at 4°C.

  • Post-fixation and Staining:

    • Wash the pellet with 0.1 M cacodylate buffer.

    • Post-fix with 1% osmium tetroxide in 0.1 M cacodylate buffer for 1 hour at room temperature.

    • Stain en bloc with 2% uranyl acetate for 1 hour in the dark.

  • Dehydration and Embedding:

    • Dehydrate the samples through a graded series of ethanol concentrations.

    • Infiltrate and embed the samples in epoxy resin.

    • Polymerize the resin at 60°C for 48 hours.

  • Ultrathin Sectioning and Staining:

    • Cut ultrathin sections (70-90 nm) using an ultramicrotome.

    • Mount the sections on copper grids.

    • Stain the sections with uranyl acetate and lead citrate.

  • Imaging and Analysis:

    • Examine the sections using a transmission electron microscope.

    • Capture images of cells from each treatment group.

    • Quantify the number of autophagosomes and autolysosomes per cell cross-section.

Data Presentation: TEM Quantification of Autophagic Vesicles
Treatment GroupAutophagosomes per Cell Profile (Mean ± SD)Autolysosomes per Cell Profile (Mean ± SD)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)

IV. Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway for this compound-Induced Autophagy

The following diagram illustrates a plausible mechanism by which this compound may induce autophagy through the activation of TFEB. This pathway is based on the known regulation of TFEB, where cellular stress signals can lead to the dephosphorylation and subsequent nuclear translocation of TFEB, activating the transcription of autophagy-related genes.

Conophylline_TFEB_Autophagy cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Cellular Target (Hypothetical) This compound->Receptor Binds UpstreamSignal Upstream Signaling Cascade Receptor->UpstreamSignal Activates mTORC1 mTORC1 UpstreamSignal->mTORC1 Inhibits TFEB_P TFEB-P (Inactive) mTORC1->TFEB_P Phosphorylates (Inactivates) TFEB TFEB (Active) TFEB_P->TFEB Dephosphorylation TFEB_N TFEB TFEB->TFEB_N Nuclear Translocation Autophagosome Autophagosome Formation CLEAR CLEAR Elements (DNA) TFEB_N->CLEAR Binds ATG_Genes Autophagy & Lysosomal Genes CLEAR->ATG_Genes Promotes Transcription ATG_Genes->Autophagosome Drives

Caption: Proposed pathway of this compound-induced autophagy via TFEB activation.

General Experimental Workflow for Assessing Autophagy

This workflow outlines the sequential steps and decision points for a comprehensive assessment of this compound's effect on autophagy.

Autophagy_Workflow Start Start: Treat cells with This compound WB Western Blot for LC3-II and p62 Start->WB Microscopy mRFP-GFP-LC3 Fluorescence Microscopy Start->Microscopy Flux Include Lysosomal Inhibitors (e.g., BafA1) WB->Flux DataAnalysis Quantitative Analysis Flux->DataAnalysis Microscopy->DataAnalysis TEM Transmission Electron Microscopy (TEM) Conclusion Conclusion on Autophagy Induction and Flux TEM->Conclusion DataAnalysis->TEM Confirm with ultrastructure DataAnalysis->Conclusion

Caption: Experimental workflow for assessing this compound-induced autophagy.

Logical Relationship of Autophagy Assessment Methods

Autophagy_Methods_Logic cluster_biochemical Biochemical cluster_imaging Imaging This compound This compound Treatment WB Western Blot (LC3-II, p62) This compound->WB FM Fluorescence Microscopy (mRFP-GFP-LC3) This compound->FM TEM Transmission Electron Microscopy This compound->TEM Conclusion Comprehensive Assessment of Autophagy WB->Conclusion Quantitative Protein Levels FM->Conclusion Autophagic Flux Visualization TEM->Conclusion Ultrastructural Confirmation

Caption: Interrelation of methods for a robust assessment of autophagy.

References

Application Notes and Protocols for Inducing Pancreatic Beta-Cell Differentiation with Conophylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conophylline, a vinca alkaloid originally isolated from the leaves of Ervatamia microphylla, has emerged as a promising small molecule for inducing the differentiation of pancreatic progenitor cells into insulin-producing beta-cells.[1][2] This attribute positions this compound as a valuable tool in diabetes research and a potential candidate for the development of regenerative therapies for diabetes mellitus, a disease characterized by the loss or dysfunction of beta-cells.

These application notes provide a comprehensive overview of the protocols for utilizing this compound to induce beta-cell differentiation in various experimental models, including in vitro cell culture and in vivo animal models. The document outlines detailed methodologies, summarizes key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.

Mechanism of Action

This compound induces pancreatic beta-cell differentiation by activating the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[2] This activation leads to the increased expression of Neurogenin-3 (Ngn3), a critical transcription factor for endocrine cell development in the pancreas. The effects of this compound mimic those of activin A, a known inducer of pancreatic endocrine differentiation, but notably, this compound does not appear to induce apoptosis, offering a potential advantage in therapeutic applications.[2]

Data Presentation

Table 1: In Vitro Effects of this compound on Fetal Rat Pancreatic Rudiment Organ Culture
Treatment GroupNumber of Insulin-Positive Cells (per rudiment)Number of PDX-1-Positive Cells (per rudiment)
Control100 ± 15250 ± 30
This compound (100 ng/mL)250 ± 25450 ± 40

*p < 0.05 vs. Control. Data are presented as mean ± SEM.[3]

Table 2: In Vivo Effects of this compound on Neonatal Streptozotocin (STZ)-Induced Diabetic Rats at 2 Months
Treatment GroupBody Weight (g)Plasma Glucose (mg/dL)Pancreatic Insulin Content (ng/pancreas)Beta-Cell Mass (mg)
Normal Control250 ± 10100 ± 52500 ± 20010.0 ± 0.8
STZ-Treated (Vehicle)200 ± 12350 ± 20500 ± 502.5 ± 0.3
STZ-Treated + this compound (5 µg/g)230 ± 15150 ± 151500 ± 1507.0 ± 0.6

*p < 0.05 vs. STZ-Treated (Vehicle). Data are presented as mean ± SEM.[3]

Experimental Protocols

In Vitro Differentiation of AR42J Cells

AR42J, a rat pancreatic acinar cell line, can be differentiated into insulin-producing cells with this compound treatment.

Materials:

  • AR42J cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Dexamethasone (for pre-treatment)

  • Tissue culture plates

Protocol:

  • Culture AR42J cells in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

  • For differentiation, pre-treat the cells with 100 nM dexamethasone for 48 hours to induce an acinar-like phenotype.[4]

  • After pre-treatment, replace the medium with fresh DMEM containing 10% FBS and 100 ng/mL this compound.

  • Culture the cells for an additional 48-72 hours.

  • Assess differentiation by examining cell morphology and analyzing the expression of beta-cell markers such as insulin, PDX-1, and Ngn3 using immunocytochemistry or qRT-PCR.

Organ Culture of Fetal Rat Pancreas

This protocol describes the culture of pancreatic rudiments from fetal rats to study the effect of this compound on beta-cell development.

Materials:

  • Timed-pregnant Wistar rats (embryonic day 14.5)

  • Collagen gel

  • Culture medium (e.g., RPMI-1640) with 10% FBS

  • This compound

  • Dissecting microscope and tools

Protocol:

  • Euthanize a timed-pregnant rat at embryonic day 14.5 and dissect the fetuses.

  • Under a dissecting microscope, carefully remove the pancreatic rudiments from the fetuses.

  • Embed the pancreatic rudiments in a collagen gel matrix in a culture dish.

  • Add culture medium containing 100 ng/mL this compound. A control group with vehicle (DMSO) should be run in parallel.[3]

  • Culture the explants for 72 hours to 10 days, changing the medium with fresh this compound every 48 hours.[3]

  • After the culture period, fix the tissues in 4% paraformaldehyde for histological analysis.

  • Perform immunohistochemistry to detect insulin- and PDX-1-positive cells.

In Vivo Treatment of Neonatal Streptozotocin (STZ)-Induced Diabetic Rats

This model is used to evaluate the regenerative capacity of this compound on beta-cell mass in vivo.

Materials:

  • Neonatal Wistar rat pups (1-day-old)

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • This compound

  • Vehicle (e.g., saline or DMSO in saline)

  • Glucometer

Protocol:

  • On postnatal day 1, administer a single intraperitoneal injection of STZ (85 µg/g body weight) dissolved in cold citrate buffer to induce diabetes.[3]

  • Confirm hyperglycemia (blood glucose > 200 mg/dL) 24 hours after STZ injection using a glucometer.

  • Administer this compound (5 µg/g body weight) or vehicle via subcutaneous injection on days 1, 3, 5, and 7 post-STZ injection.[3]

  • Monitor blood glucose levels and body weight regularly.

  • At the end of the study period (e.g., 2 months), perform a glucose tolerance test.[3]

  • Euthanize the animals and collect the pancreas for analysis of insulin content (by ELISA) and beta-cell mass (by immunohistochemistry).

Immunohistochemistry for Insulin and PDX-1

Materials:

  • Paraffin-embedded pancreatic tissue sections

  • Primary antibodies: Guinea pig anti-insulin (e.g., 1:250 dilution), Rabbit anti-PDX-1 (e.g., 1:1000 dilution)[5][6]

  • Secondary antibodies: Fluorophore-conjugated anti-guinea pig and anti-rabbit antibodies

  • DAPI for nuclear staining

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

Protocol:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval by heating the slides in citrate buffer.

  • Block non-specific binding with blocking solution for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the slides with PBS and incubate with secondary antibodies for 1-2 hours at room temperature.

  • Counterstain with DAPI.

  • Mount the slides and visualize using a fluorescence microscope.

Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers and probes for target genes (Insulin, Pdx1, Ngn3, MafA) and a housekeeping gene (e.g., β-actin)

Rat Primer/Probe Sets (Example from TaqMan® Assays): [7]

  • β-actin: Rn00667869_m1

  • Ngn3: Rn00572583_s1

  • Pdx1: Rn00755591_m1

  • MafA: Rn00845206_s1

Protocol:

  • Extract total RNA from cells or tissues.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the appropriate primers/probes and master mix.

  • Analyze the data using the ΔΔCt method to determine the relative gene expression levels.

Visualizations

Signaling_Pathway This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK Activates Ngn3 Neurogenin-3 p38_MAPK->Ngn3 Increases Expression Transcription_Factors PDX-1, MafA, NeuroD Ngn3->Transcription_Factors Upregulates Progenitor Pancreatic Progenitor Cell Beta_Cell Insulin-Producing Beta-Cell Progenitor->Beta_Cell Differentiation Transcription_Factors->Beta_Cell Promotes Maturation

Caption: this compound Signaling Pathway in Beta-Cell Differentiation.

Experimental_Workflow AR42J AR42J Cells Conophylline_Treatment This compound Treatment AR42J->Conophylline_Treatment Organ_Culture Fetal Pancreatic Organ Culture Organ_Culture->Conophylline_Treatment STZ_Model Neonatal STZ Diabetic Rat Model STZ_Model->Conophylline_Treatment IHC Immunohistochemistry (Insulin, PDX-1) Conophylline_Treatment->IHC qPCR qRT-PCR (Beta-cell markers) Conophylline_Treatment->qPCR GTT Glucose Tolerance Test (In Vivo) Conophylline_Treatment->GTT

Caption: Experimental Workflow for this compound-Induced Differentiation.

References

Application Notes and Protocols for the Combined Use of Conophylline and Gemcitabine in Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and experimental support for the combination therapy of conophylline and gemcitabine in cancer, with a particular focus on pancreatic cancer. The protocols and data presented are based on published research and are intended to guide researchers in designing and conducting further studies.

Introduction

Pancreatic cancer is characterized by a dense desmoplastic stroma, which is orchestrated by cancer-associated fibroblasts (CAFs). This fibrotic microenvironment not only promotes tumor progression, invasion, and chemoresistance but also acts as a physical barrier, impeding the delivery of therapeutic agents to cancer cells. Gemcitabine is a standard-of-care chemotherapeutic agent for pancreatic cancer, but its efficacy is often limited by this stromal barrier and the development of resistance.

This compound, a plant-derived Vinca alkaloid, has emerged as a promising agent that targets the tumor microenvironment. It has been shown to suppress the activity of CAFs, thereby reducing desmoplasia and the secretion of cancer-promoting cytokines. The combination of this compound with gemcitabine represents a synergistic strategy to enhance the antitumor efficacy of chemotherapy by modulating the tumor stroma and improving drug delivery.

Data Presentation

The following table summarizes the in vivo efficacy of this compound and gemcitabine combination therapy in a pancreatic cancer xenograft mouse model.

Table 1: In Vivo Tumor Growth Inhibition in a Pancreatic Cancer Xenograft Model

Treatment GroupDay 0 Tumor Volume (mm³)Day 28 Tumor Volume (mm³)Percent Tumor Growth Inhibition (%)Notes
Control (Vehicle)~50382 ± 112-Tumors grew progressively.
This compound (CnP) alone~50251 ± 8934.3Moderate tumor growth inhibition.
Gemcitabine (GEM) alone~50189 ± 7650.5Significant tumor growth inhibition.
This compound + Gemcitabine~5079 ± 4579.3Synergistic effect , with evidence of tumor shrinkage.[1]

Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.

Signaling Pathways

This compound's Mechanism of Action on Cancer-Associated Fibroblasts (CAFs)

This compound exerts its effects on the tumor microenvironment primarily by targeting CAFs. It has been shown to suppress the activation of CAFs and inhibit the secretion of various cancer-promoting cytokines. This action is believed to be mediated, at least in part, through the inhibition of the cAMP-responsive element binding protein (CREB) and transforming growth factor-beta (TGF-β) signaling pathways.

G cluster_0 This compound Action on CAFs This compound This compound CREB CREB This compound->CREB inhibits TGF_beta TGF-β Signaling This compound->TGF_beta inhibits Cytokine_Production Cytokine Production (IL-6, IL-8, CCL2, CXCL12) CREB->Cytokine_Production Desmoplasia Desmoplasia TGF_beta->Desmoplasia

Caption: this compound's inhibitory effect on CAF signaling pathways.

Synergistic Action of this compound and Gemcitabine

The combination of this compound and gemcitabine results in a synergistic antitumor effect. This compound's ability to reduce desmoplasia is thought to improve the penetration of gemcitabine into the tumor, thereby enhancing its cytotoxic effects on cancer cells.

G This compound This compound CAFs Cancer-Associated Fibroblasts (CAFs) This compound->CAFs suppresses Tumor_Growth_Inhibition Enhanced Tumor Growth Inhibition This compound->Tumor_Growth_Inhibition Gemcitabine Gemcitabine Pancreatic_Cancer_Cells Pancreatic Cancer Cells Gemcitabine->Pancreatic_Cancer_Cells induces apoptosis in Desmoplasia Desmoplasia CAFs->Desmoplasia Tumor_Microenvironment Improved Drug Delivery Desmoplasia->Tumor_Microenvironment reduction leads to Tumor_Microenvironment->Gemcitabine enhances effect of Pancreatic_Cancer_Cells->Tumor_Growth_Inhibition

Caption: Synergistic workflow of this compound and gemcitabine.

Experimental Protocols

In Vitro Studies

1. Cell Lines and Reagents:

  • Pancreatic cancer cell lines (e.g., SUIT-2).

  • Human pancreatic stellate cells (hPSCs) or primary cancer-associated fibroblasts (CAFs).

  • This compound (CnP).

  • Gemcitabine (GEM).

  • Standard cell culture reagents.

2. CAF-Conditioned Medium (CM) Preparation:

  • Culture hPSCs or CAFs to 80% confluency.

  • Wash cells with PBS and culture in serum-free medium for 48 hours.

  • Collect the supernatant, centrifuge to remove cell debris, and store at -80°C.

  • For CnP-treated CM, add the desired concentration of this compound to the serum-free medium during the 48-hour incubation.

3. Cell Viability Assay (MTS/MTT Assay):

  • Seed pancreatic cancer cells in 96-well plates.

  • After 24 hours, treat cells with varying concentrations of CnP, GEM, or their combination, in either standard medium or CAF-CM.

  • Incubate for 48-72 hours.

  • Add MTS or MTT reagent and measure absorbance according to the manufacturer's protocol to determine cell viability.

4. Invasion Assay (Transwell Assay):

  • Coat the upper chamber of a Transwell insert with Matrigel.

  • Seed pancreatic cancer cells in the upper chamber in serum-free medium.

  • Add CAF-CM (with or without CnP treatment) to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours.

  • Fix, stain, and count the cells that have invaded through the Matrigel to the lower surface of the membrane.

In Vivo Studies

1. Animal Model:

  • Immunocompromised mice (e.g., BALB/c nude mice).

2. Xenograft Tumor Model:

  • Co-inject pancreatic cancer cells (e.g., SUIT-2) and hPSCs/CAFs subcutaneously into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., approximately 50 mm³).

3. Treatment Protocol:

  • Randomize mice into four groups:

    • Control (vehicle).

    • This compound alone (e.g., 20 mg/kg, oral gavage, daily).

    • Gemcitabine alone (e.g., 50 mg/kg, intraperitoneal injection, twice weekly).

    • This compound + Gemcitabine.

  • Monitor tumor volume and body weight regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length × Width²) / 2.

  • After a predetermined period (e.g., 28 days), euthanize the mice and excise the tumors for further analysis.

4. Immunohistochemistry:

  • Fix tumors in formalin and embed in paraffin.

  • Perform immunohistochemical staining on tumor sections for markers of fibrosis (e.g., α-SMA, Sirius Red) and cell proliferation (e.g., Ki-67).

Workflow Diagram for In Vivo Experiment

G start Start co_injection Co-inject Pancreatic Cancer Cells and CAFs into Mice start->co_injection tumor_growth Allow Tumors to Reach ~50 mm³ co_injection->tumor_growth randomization Randomize Mice into 4 Treatment Groups tumor_growth->randomization control_group Control (Vehicle) randomization->control_group Group 1 cnp_group This compound (20 mg/kg, p.o., daily) randomization->cnp_group Group 2 gem_group Gemcitabine (50 mg/kg, i.p., 2x/week) randomization->gem_group Group 3 combo_group This compound + Gemcitabine randomization->combo_group Group 4 monitoring Monitor Tumor Volume and Body Weight (28 days) control_group->monitoring cnp_group->monitoring gem_group->monitoring combo_group->monitoring euthanasia Euthanize and Excise Tumors monitoring->euthanasia analysis Immunohistochemistry (α-SMA, Ki-67) euthanasia->analysis end End analysis->end

Caption: In vivo experimental workflow for combination therapy.

Conclusion

The combination of this compound and gemcitabine holds significant promise for the treatment of pancreatic cancer. By targeting the tumor microenvironment, this compound can potentially overcome the stromal barriers that limit the efficacy of conventional chemotherapy. The provided data and protocols offer a foundation for further investigation into this synergistic therapeutic strategy, with the ultimate goal of improving clinical outcomes for patients with pancreatic and other desmoplastic cancers.

References

Application Notes and Protocols: Measuring Conophylline's Effect on Cytokine Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the effects of conophylline, a vinca alkaloid isolated from Ervatamia microphylla, on cytokine and chemokine secretion. The protocols outlined below are designed for researchers in immunology, pharmacology, and drug development who are investigating the immunomodulatory properties of this compound.

This compound has been identified as an inhibitor of TNF-alpha-induced NF-κB activation and a suppressor of TGF-beta signaling.[1] These mechanisms suggest a potential role for this compound in modulating inflammatory responses by altering the secretion of various cytokines and chemokines. Accurate measurement of these changes is crucial for understanding its therapeutic potential.

Overview of Relevant Signaling Pathways

This compound's known molecular targets suggest its influence on key inflammatory signaling pathways. Understanding these pathways is essential for designing experiments and interpreting results.

TNF-alpha Signaling Pathway

This compound has been shown to down-regulate the expression of TNF-alpha receptors on the cell surface.[2] This action inhibits the downstream signaling cascade that leads to the activation of NF-κB, a critical transcription factor for numerous pro-inflammatory cytokines.

TNF_alpha_pathway TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates This compound This compound This compound->TNFR Down-regulates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (e.g., IL-6, IL-8) Nucleus->Cytokines Induces Transcription

Fig. 1: this compound's Inhibition of the TNF-α Signaling Pathway.
TGF-beta Signaling Pathway

This compound has also been found to suppress TGF-beta signaling by upregulating the expression of c-Jun.[1][3] This can modulate the transcription of TGF-beta-responsive genes, which include those encoding for certain cytokines and extracellular matrix proteins.

TGF_beta_pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds SMAD SMAD Complex TGFbR->SMAD Phosphorylates This compound This compound cJun c-Jun This compound->cJun Upregulates Nucleus Nucleus SMAD->Nucleus Translocates to cJun->SMAD Inhibits Activity TargetGenes Target Gene Expression Nucleus->TargetGenes Regulates Transcription

Fig. 2: this compound's Modulation of the TGF-β Signaling Pathway.

Experimental Design and Workflow

A general workflow for assessing the impact of this compound on cytokine secretion involves cell culture, stimulation, treatment with this compound, sample collection, and cytokine measurement.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., PBMCs, Macrophages) Stimulation 2. Stimulation (e.g., LPS, PHA) CellCulture->Stimulation ConoTreatment 3. This compound Treatment (Dose-response and time-course) Stimulation->ConoTreatment Collection 4. Sample Collection (Supernatant and/or Cells) ConoTreatment->Collection Measurement 5. Cytokine Measurement (ELISA, Multiplex Assay, Flow Cytometry) Collection->Measurement DataAnalysis 6. Data Analysis Measurement->DataAnalysis

Fig. 3: General Experimental Workflow.

Data Presentation: Summarized Quantitative Data

Due to the limited availability of published data on the broad effects of this compound on cytokine secretion, the following table is a hypothetical representation of how to present such data. This table illustrates a potential outcome of a multiplex immunoassay analyzing the supernatant of lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) treated with this compound.

Table 1: Hypothetical Effect of this compound on Cytokine Secretion in LPS-Stimulated PBMCs

Cytokine/ChemokineControl (LPS only) (pg/mL)This compound (1 µM) + LPS (pg/mL)% Changep-value
Pro-inflammatory
TNF-α1500 ± 120800 ± 90-46.7%<0.01
IL-62500 ± 2001300 ± 150-48.0%<0.01
IL-1β350 ± 40180 ± 30-48.6%<0.01
IL-8 (CXCL8)5000 ± 4502700 ± 300-46.0%<0.01
Anti-inflammatory
IL-10400 ± 50650 ± 70+62.5%<0.05
TGF-β11200 ± 1101000 ± 95-16.7%>0.05
Th1 Cytokines
IFN-γ800 ± 75550 ± 60-31.3%<0.05
IL-2150 ± 20130 ± 18-13.3%>0.05
Th2 Cytokines
IL-4100 ± 15110 ± 12+10.0%>0.05
IL-5120 ± 18130 ± 20+8.3%>0.05

Values are represented as mean ± standard deviation. Statistical significance is determined by an appropriate statistical test (e.g., t-test or ANOVA).

Experimental Protocols

The following are detailed protocols for commonly used techniques to measure cytokine secretion.

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for a Single Cytokine

ELISA is a highly sensitive and specific method for quantifying a single cytokine in a sample.

Materials:

  • 96-well high-binding ELISA plates

  • Capture antibody (specific to the cytokine of interest)

  • Recombinant cytokine standard

  • Detection antibody (biotinylated, specific to the cytokine of interest)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., phosphate-buffered saline, PBS)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample and Standard Incubation: Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of standards and experimental samples (cell culture supernatants) to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate five times.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the experimental samples.

Protocol 2: Multiplex Bead-Based Immunoassay (e.g., Luminex) for Cytokine Profiling

Multiplex assays allow for the simultaneous measurement of multiple cytokines in a single small-volume sample, providing a comprehensive profile of the immune response.[1][2]

Materials:

  • Multiplex cytokine assay kit (containing antibody-coupled beads, detection antibodies, standards, and buffers)

  • 96-well filter plate

  • Luminex instrument

  • Vacuum manifold

Procedure:

  • Plate Preparation: Pre-wet the 96-well filter plate with 100 µL of wash buffer and aspirate using a vacuum manifold.

  • Standard and Sample Preparation: Reconstitute and serially dilute the cytokine standards provided in the kit. Prepare experimental samples (cell culture supernatants).

  • Bead Incubation: Add the antibody-coupled beads to each well.

  • Sample and Standard Incubation: Add 50 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature on a plate shaker.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well, using the vacuum manifold.

  • Detection Antibody Incubation: Add 25 µL of the biotinylated detection antibody cocktail to each well and incubate for 1 hour at room temperature on a plate shaker.

  • Washing: Repeat the washing step.

  • Streptavidin-PE Incubation: Add 50 µL of Streptavidin-Phycoerythrin (SAPE) to each well and incubate for 30 minutes at room temperature on a plate shaker.

  • Washing: Repeat the washing step.

  • Resuspension: Resuspend the beads in 100 µL of sheath fluid.

  • Acquisition: Acquire the data on a Luminex instrument.

  • Analysis: Use the instrument's software to analyze the median fluorescence intensity (MFI) and calculate the concentration of each cytokine based on the standard curves.

Protocol 3: Intracellular Cytokine Staining and Flow Cytometry

This technique identifies and quantifies the frequency of cytokine-producing cells within a heterogeneous population.

Materials:

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorescently-conjugated antibodies against cell surface markers and intracellular cytokines

  • Fixation/Permeabilization buffer

  • Flow cytometer

Procedure:

  • Cell Stimulation and Treatment: Culture cells with a stimulant (e.g., PMA and ionomycin, or a specific antigen) in the presence of this compound or a vehicle control.

  • Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture to allow cytokines to accumulate within the cells.

  • Surface Staining: Harvest the cells and stain for cell surface markers with fluorescently-conjugated antibodies for 30 minutes on ice.

  • Washing: Wash the cells with staining buffer.

  • Fixation and Permeabilization: Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature.

  • Washing: Wash the cells with permeabilization buffer.

  • Intracellular Staining: Add fluorescently-conjugated anti-cytokine antibodies to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the cells with permeabilization buffer.

  • Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.

  • Analysis: Analyze the flow cytometry data to determine the percentage of cells positive for each cytokine within specific cell populations defined by surface markers.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the effects of this compound on cytokine secretion. By employing a combination of techniques such as ELISA, multiplex immunoassays, and intracellular cytokine staining, researchers can gain a comprehensive understanding of the immunomodulatory properties of this compound. This information is critical for its further development as a potential therapeutic agent for inflammatory and autoimmune diseases.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Conophylline Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the aqueous solubility of conophylline. This resource is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the handling and formulation of this promising vinca alkaloid.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or buffer solutions?

A1: this compound is a lipophilic molecule with inherently poor solubility in neutral aqueous solutions. Its chemical structure, with a calculated LogP value of 3.7, indicates a preference for fatty or nonpolar environments over water. Direct dissolution in standard buffers like phosphate-buffered saline (PBS) at neutral pH will likely result in insolubility or precipitation.

Q2: I've noticed that this compound seems to dissolve in acidic solutions. What is the optimal pH for dissolution?

A2: Yes, the solubility of this compound is highly pH-dependent. It is significantly more soluble in acidic aqueous solutions with a pH of 4.0 or lower[1]. At these pH levels, the basic nitrogen atoms in the this compound molecule can become protonated, increasing its polarity and interaction with water molecules.

Q3: Can I neutralize the acidic this compound solution for my cell-based assays?

A3: Direct neutralization of an acidic stock solution of this compound will likely cause it to precipitate out of solution. To maintain its solubility in a neutral pH environment, a specific formulation strategy is required. One patented method involves first dissolving this compound in an acidic aqueous solution (pH ≤ 4) that also contains an anionic water-soluble macromolecule, such as carboxymethyl cellulose. This complex can then be neutralized while keeping the this compound in solution[1].

Q4: What organic solvents can I use to prepare a stock solution of this compound?

A4: this compound is soluble in several common organic solvents. These include Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone[2]. For cell culture experiments, DMSO is a common choice for creating a concentrated stock solution, which can then be diluted into the aqueous culture medium. However, it is crucial to be mindful of the final DMSO concentration in your experiment to avoid solvent-induced toxicity.

Q5: Are there other methods to improve the aqueous solubility of this compound for in vitro and in vivo studies?

A5: Several formulation strategies can be employed to enhance the aqueous solubility of this compound. These include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.

  • Cyclodextrin Complexation: Encapsulating this compound within a cyclodextrin molecule can form an inclusion complex with improved water solubility.

  • Solid Dispersions: Dispersing this compound in a solid, water-soluble carrier can enhance its dissolution rate and apparent solubility.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The final concentration of this compound exceeds its solubility limit in the aqueous buffer, even with a small percentage of DMSO.1. Decrease the final concentration of this compound.2. Increase the percentage of DMSO in the final solution (be mindful of cell toxicity).3. Utilize a solubility-enhancing formulation as described in the experimental protocols below.
Cloudiness or precipitation in an acidic solution of this compound. The pH of the solution is not low enough, or the concentration of this compound is too high for the given pH.1. Ensure the pH of the aqueous solution is ≤ 4.0.2. Gently warm the solution and/or sonicate to aid dissolution.3. If solubility is still limited, consider using a co-solvent in addition to the acidic pH.
Inconsistent results in biological assays. This could be due to partial precipitation of this compound in the assay medium, leading to variations in the effective concentration.1. Visually inspect your assay plates for any signs of precipitation.2. Prepare fresh dilutions of this compound for each experiment.3. Validate the concentration of this compound in your final assay medium using a suitable analytical method like HPLC.

Quantitative Solubility Data

Solvent/SystemSolubilityReference
Neutral Aqueous Buffer (e.g., PBS pH 7.4)Poorly Soluble[1]
Acidic Aqueous Buffer (pH ≤ 4.0)Soluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[2][3]
ChloroformSoluble[2]
DichloromethaneSoluble[2]
Ethyl AcetateSoluble[2]
AcetoneSoluble[2]
EthanolModerately Soluble[1]
Propylene GlycolPotentially Soluble
Polyethylene Glycol 400 (PEG 400)Potentially Soluble

Note: "Potentially Soluble" indicates that while specific data for this compound is unavailable, these solvents are commonly used to dissolve similar poorly soluble compounds.

Experimental Protocols

Preparation of an Acidic Aqueous Stock Solution

This protocol is suitable for experiments where an acidic pH is acceptable.

Materials:

  • This compound powder

  • 0.1 M Hydrochloric Acid (HCl) or Citrate Buffer (pH 3.0)

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weigh the desired amount of this compound powder.

  • Transfer the powder to a volumetric flask.

  • Add a small volume of the acidic solvent (0.1 M HCl or pH 3.0 Citrate Buffer) to wet the powder.

  • Place the flask on a magnetic stirrer and slowly add more acidic solvent while stirring.

  • Continue stirring until the this compound is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution.

  • Once dissolved, bring the solution to the final volume with the acidic solvent.

  • Verify the final pH of the solution.

Cyclodextrin Inclusion Complexation (Kneading Method)

This method aims to improve aqueous solubility by forming an inclusion complex with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Deionized water

  • Ethanol

Procedure:

  • Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).

  • Weigh the appropriate amounts of this compound and HP-β-CD.

  • Place the HP-β-CD in a mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste.

  • Gradually add the this compound powder to the paste while continuously triturating (kneading) with the pestle.

  • Continue kneading for at least 30-60 minutes to ensure thorough mixing and complex formation.

  • Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • The resulting powder can be tested for its solubility and dissolution rate in aqueous media.

Solid Dispersion Preparation (Solvent Evaporation Method)

This protocol enhances solubility by dispersing this compound in a water-soluble polymer matrix, such as Polyvinylpyrrolidone (PVP).

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • A suitable organic solvent (e.g., ethanol or dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Select a drug-to-polymer ratio (e.g., 1:5 or 1:10 w/w).

  • Weigh the calculated amounts of this compound and PVP K30.

  • Dissolve both the this compound and PVP K30 in a minimal amount of the chosen organic solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.

  • A thin film of the solid dispersion will form on the flask wall.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.

  • Evaluate the solubility and dissolution characteristics of the resulting powder in an aqueous medium.

Analytical Quantification of this compound by HPLC (General Method)

This High-Performance Liquid Chromatography (HPLC) method can be adapted for the quantification of this compound in solubility studies. Method validation is essential for specific applications.

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid). A typical starting point could be a gradient from 30% to 90% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at approximately 280 nm and 335 nm.

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

Procedure:

  • Prepare standard solutions of this compound of known concentrations in a suitable solvent (e.g., DMSO or the mobile phase).

  • Generate a calibration curve by injecting the standard solutions and plotting the peak area against the concentration.

  • For solubility studies, saturate the desired solvent with this compound.

  • After equilibration (e.g., 24-48 hours with agitation), filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered supernatant with a suitable solvent to fall within the concentration range of the calibration curve.

  • Inject the diluted sample into the HPLC system and determine the peak area.

  • Calculate the concentration of this compound in the original saturated solution using the calibration curve and the dilution factor.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

Troubleshooting_Workflow start Start: this compound Dissolution Issue check_solvent Is the solvent aqueous and neutral? start->check_solvent yes_neutral Yes check_solvent->yes_neutral Yes no_neutral No check_solvent->no_neutral No acidify Acidify the aqueous solution to pH <= 4 yes_neutral->acidify use_organic Is an organic solvent being used? no_neutral->use_organic end_soluble Solubility Achieved acidify->end_soluble yes_organic Yes use_organic->yes_organic no_organic No use_organic->no_organic check_concentration Is the concentration too high? yes_organic->check_concentration consider_formulation Consider solubility enhancement (Co-solvents, Cyclodextrins, Solid Dispersions) no_organic->consider_formulation yes_high_conc Yes check_concentration->yes_high_conc no_high_conc No check_concentration->no_high_conc reduce_conc Reduce concentration yes_high_conc->reduce_conc end_insoluble Further Investigation Needed no_high_conc->end_insoluble reduce_conc->end_soluble consider_formulation->end_soluble

Caption: A flowchart for troubleshooting this compound solubility issues.

Experimental Workflow for Solubility Enhancement

Solubility_Enhancement_Workflow start Poorly Soluble This compound method_choice Select Enhancement Method start->method_choice cosolvent Co-solvent System method_choice->cosolvent Co-solvents cyclodextrin Cyclodextrin Complexation method_choice->cyclodextrin Cyclodextrins solid_dispersion Solid Dispersion method_choice->solid_dispersion Solid Dispersions characterization Characterize Formulation (e.g., DSC, XRD, FTIR) cosolvent->characterization cyclodextrin->characterization solid_dispersion->characterization solubility_testing Quantitative Solubility Testing (HPLC) characterization->solubility_testing end_product Solubility-Enhanced This compound Formulation solubility_testing->end_product

Caption: Workflow for developing a solubility-enhanced this compound formulation.

Signaling Pathway Inhibition by this compound

While the direct signaling pathways governing this compound's solubility are not applicable, its biological activity involves the modulation of several key signaling pathways. Understanding these can be relevant for experimental design.

Conophylline_Signaling This compound This compound erk12 ERK1/2 Phosphorylation This compound->erk12 inhibits pi3k PI3K Pathway This compound->pi3k activates caspase3 Caspase-3 Activation This compound->caspase3 has2 HAS2 Expression erk12->has2 activates ecm Extracellular Matrix Formation has2->ecm contributes to msc_proliferation Mesenchymal Stem Cell Proliferation & Differentiation pi3k->msc_proliferation apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified diagram of signaling pathways modulated by this compound.

References

Conophylline Stability in Cell Culture Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of conophylline in cell culture media. The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a vinca alkaloid derived from the leaves of the tropical plant Ervatamia microphylla.[1] Its primary mechanism of action involves the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2] It does not directly inhibit the nuclear translocation of Smad2, a key step in the canonical TGF-β pathway. Instead, this compound upregulates the expression of c-Jun, which then enhances the interaction between the Smad2 complex and the corepressor TGIF, ultimately suppressing TGF-β-induced gene transcription.[3] Additionally, this compound has been shown to inhibit the phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2).[1]

Q2: Is there published data on the stability of this compound in cell culture media?

Currently, there is a lack of specific published studies detailing the quantitative stability of this compound, such as its half-life or degradation kinetics, in commonly used cell culture media like DMEM or RPMI-1640. However, general knowledge about the stability of alkaloids suggests that factors like pH, temperature, and light exposure can significantly influence their degradation.[4][5] A patent on an aqueous solution of this compound suggests that it is sensitive to light and that degradation can be prevented by storing it shielded from light.[6]

Q3: How can I determine the stability of this compound in my specific cell culture setup?

To determine the stability of this compound in your experimental conditions, it is recommended to perform a stability study. This involves incubating a this compound solution in your cell culture medium of choice at the intended experimental temperature (e.g., 37°C) and for various durations. The concentration of the remaining this compound can then be measured at different time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]

Q4: What factors can influence the stability of this compound in my experiments?

Several factors can affect the stability of this compound in cell culture media:

  • pH of the Medium: The pH of the culture medium can impact the chemical stability of alkaloids.[4]

  • Temperature: Incubation at 37°C can accelerate the degradation of thermally sensitive compounds.[7]

  • Light Exposure: As a vinca alkaloid, this compound may be sensitive to light.[6] It is advisable to minimize its exposure to light during preparation and incubation.

  • Reactive Components in Media: Some components in cell culture media, particularly in the presence of serum, can be reactive and may contribute to the degradation of the compound.[8]

  • Solubility: Poor solubility can lead to precipitation of the compound over time, which will reduce its effective concentration in the medium.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound. The effective concentration of this compound may be decreasing over the course of the experiment due to instability.Perform a stability study to determine the degradation rate of this compound under your experimental conditions. Based on the results, you may need to replenish the this compound at specific time intervals.
Precipitation of this compound. The compound may be precipitating out of the solution, especially at higher concentrations or after prolonged incubation.Visually inspect the culture wells for any signs of precipitation. Consider testing the solubility of this compound in your specific cell culture medium. You may need to adjust the final concentration or the solvent used for the stock solution.
No observable effect of this compound. Loss of active compound. this compound may have degraded before or during the experiment.Prepare fresh stock solutions of this compound for each experiment. Minimize the exposure of stock solutions and media containing this compound to light and elevated temperatures.
Incorrect concentration. The actual concentration of active this compound may be lower than intended due to degradation or precipitation.Quantify the concentration of this compound in your working solutions using an analytical method like HPLC to ensure accuracy.
Cell toxicity or off-target effects. Formation of degradation products. The breakdown products of this compound may have their own biological activities or cytotoxic effects.If you observe unexpected cellular responses, consider the possibility of degradation. Analyzing the medium by LC-MS could help identify potential degradation products.[9]

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound. It is recommended to optimize the parameters for your specific experimental needs.

1. Materials:

  • This compound powder

  • Appropriate solvent for stock solution (e.g., DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as required for your experiment

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)[10][11]

2. Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound powder in the chosen solvent to a high concentration (e.g., 10 mM). Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[12]

  • Prepare working solutions: Dilute the stock solution in the cell culture medium to the final desired concentration for your experiments. Prepare enough volume for all time points.

  • Incubation: Aliquot the this compound-containing medium into sterile tubes or a multi-well plate. Incubate at 37°C in a CO2 incubator.

  • Time points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The 0-hour time point serves as the initial concentration.

  • Sample storage: Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.

  • Sample analysis:

    • Thaw the samples and centrifuge to pellet any debris.

    • Analyze the supernatant by HPLC to quantify the concentration of this compound. A standard curve of this compound in the same medium should be prepared to accurately determine the concentration.

  • Data analysis: Plot the concentration of this compound versus time. From this data, you can determine the degradation rate and calculate the half-life (t½) of this compound in your specific cell culture medium.

Quantitative Data Summary (Hypothetical Example)

Since no specific stability data for this compound is publicly available, the following table is a hypothetical example of how to present the results from the stability assay described above.

Time (hours) This compound Concentration (µM) in DMEM + 10% FBS % Remaining
010.0100
29.595
49.191
88.383
127.676
245.858
483.434
721.919

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 TGF-β Signaling Inhibition by this compound TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR 1. Ligand Binding Smad23 Smad2/3 TGFbR->Smad23 2. Phosphorylation pSmad23 p-Smad2/3 Smad4 Smad4 SmadComplex Smad2/3/4 Complex Smad4->SmadComplex pSmad23->SmadComplex 3. Complex Formation p300 p300 SmadComplex->p300 Association (Attenuated) TGIF TGIF SmadComplex->TGIF Association (Enhanced) GeneTranscription Gene Transcription (Inhibited) SmadComplex->GeneTranscription Inhibition cJun c-Jun cJun->TGIF Enhances Interaction with Smad Complex This compound This compound This compound->cJun Upregulates

Caption: this compound's inhibition of the TGF-β signaling pathway.

G cluster_1 ERK1/2 Signaling Inhibition by this compound GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 (Inhibited) CellularResponse Cellular Response (e.g., Proliferation, Differentiation) pERK->CellularResponse This compound This compound This compound->ERK Inhibits Phosphorylation

Caption: this compound's inhibition of the ERK1/2 signaling pathway.

G cluster_2 Experimental Workflow for this compound Stability Assay A 1. Prepare this compound Stock Solution B 2. Dilute to Working Concentration in Cell Culture Medium A->B C 3. Incubate at 37°C, 5% CO2 B->C D 4. Collect Samples at Different Time Points C->D E 5. Store Samples at -80°C D->E F 6. Analyze by HPLC E->F G 7. Quantify Remaining This compound and Determine Stability F->G

Caption: Workflow for assessing this compound stability in cell culture.

References

Technical Support Center: Managing High Plasma Protein Binding of Conophylline In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges of working with conophylline in vivo, particularly its high plasma protein binding.

Section 1: FAQs - Understanding the Challenge

This section addresses fundamental questions about this compound and its inherent plasma protein binding characteristics.

Q1: What is this compound and what is its therapeutic potential?

A1: this compound is a vinca alkaloid extracted from the leaves of the tropical plant Ervatamia microphylla.[1][2] It has garnered significant interest for its ability to induce the differentiation of pancreatic progenitor cells into insulin-producing β-cells.[1][3][4] This property makes it a promising candidate for developing new therapeutic approaches for diabetes mellitus.[1][3][4] Additionally, studies have explored its potential in suppressing pancreatic cancer desmoplasia and liver fibrosis.[2]

Q2: What is plasma protein binding and why is it a concern for this compound?

A2: Plasma protein binding refers to the reversible interaction of a drug with proteins in the blood plasma, primarily albumin.[5][6] Only the unbound or "free" fraction of a drug is pharmacologically active, as it can diffuse across cell membranes to reach its target site.[7][8][9] A related compound, 10-dehydroxyl-12-demethoxy-conophylline, has shown a very high protein binding degree of over 80%.[10][11][12] High plasma protein binding can significantly limit the free fraction of this compound available to exert its therapeutic effect, potentially leading to reduced efficacy in vivo.[6]

Q3: What are the in vivo consequences of high plasma protein binding for this compound?

A3: High plasma protein binding can lead to several challenges in vivo, including:

  • Reduced Bioavailability: A low fraction of free drug can result in limited availability at the target tissue, diminishing the therapeutic effect.[6] For instance, a this compound derivative showed an absolute oral bioavailability of only 15.79%.[10][11]

  • Altered Pharmacokinetics: The bound fraction of the drug acts as a reservoir, which can affect the drug's distribution, metabolism, and excretion profile.[6][9]

  • Increased Potential for Drug-Drug Interactions: Co-administration of other drugs that also bind to plasma proteins can lead to displacement of this compound, causing a sudden increase in its free concentration and potential toxicity.[12][13]

Section 2: Troubleshooting Guide - In Vivo Experiments

This guide provides solutions to common problems encountered during in vivo experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Low or no observable therapeutic effect in animal models despite administering a calculated effective dose. High plasma protein binding is limiting the free concentration of this compound at the target site.1. Increase the Dose: Carefully titrate the dose upwards while closely monitoring for any signs of toxicity. 2. Change the Route of Administration: Intravenous (i.v.) administration can bypass first-pass metabolism and may lead to higher initial plasma concentrations. 3. Utilize a Formulation Strategy: Encapsulate this compound in nanoparticles or liposomes to protect it from extensive protein binding and enhance its delivery to the target tissue.[14]
High inter-individual variability in therapeutic response. Differences in plasma protein concentrations (e.g., albumin levels) among individual animals can lead to variations in the free fraction of this compound.[15]1. Measure Plasma Albumin Levels: Correlate albumin levels with the observed therapeutic response to understand the source of variability. 2. Normalize Dosing Based on Body Weight and Albumin Levels: This may help in achieving more consistent therapeutic outcomes.
Unexpected toxicity observed at seemingly therapeutic doses. Displacement of this compound from plasma proteins by other endogenous or exogenous compounds, leading to a rapid increase in the free drug concentration.1. Review Co-administered Substances: Ensure that no other administered compounds are known to have high plasma protein binding. 2. Monitor Free Drug Concentration: If possible, use techniques like equilibrium dialysis or ultrafiltration to measure the free this compound concentration in plasma samples.
Poor oral bioavailability observed in pharmacokinetic studies. A combination of high plasma protein binding and potential first-pass metabolism. A derivative of this compound has shown low oral bioavailability.[10][11]1. Investigate Alternative Delivery Systems: Explore nanoparticle-based oral delivery systems or prodrug approaches to improve absorption and reduce pre-systemic protein binding. 2. Focus on Parenteral Routes: For initial in vivo efficacy studies, parenteral routes like intravenous or intraperitoneal injection may be more reliable.

Section 3: Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of this compound Plasma Protein Binding by Equilibrium Dialysis

Objective: To quantify the fraction of this compound bound to plasma proteins.

Materials:

  • This compound stock solution

  • Blank plasma (from the same species as the in vivo model)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus with semi-permeable membranes (e.g., molecular weight cut-off of 10 kDa)

  • LC-MS/MS or other suitable analytical method for this compound quantification

Procedure:

  • Prepare a series of this compound concentrations in blank plasma (e.g., 1, 5, and 10 µM).

  • Assemble the equilibrium dialysis cells. Add 200 µL of the this compound-spiked plasma to one chamber and 200 µL of PBS to the other chamber.

  • Incubate the dialysis cells at 37°C with gentle shaking for a predetermined time (e.g., 4-6 hours) to reach equilibrium.

  • After incubation, collect samples from both the plasma and the buffer chambers.

  • Analyze the concentration of this compound in both samples using a validated analytical method.

  • Calculate the percentage of protein binding using the following formula: % Bound = [(Total Concentration in Plasma Chamber - Concentration in Buffer Chamber) / Total Concentration in Plasma Chamber] x 100

Protocol 2: In Vivo Pharmacokinetic Study of a Novel this compound Formulation

Objective: To evaluate the pharmacokinetic profile of a new this compound formulation designed to reduce plasma protein binding.

Materials:

  • Test animals (e.g., Sprague-Dawley rats)

  • Novel this compound formulation (e.g., liposomal this compound)

  • Control this compound solution

  • Blood collection supplies (e.g., syringes, capillary tubes, anticoagulant-coated tubes)

  • Centrifuge

  • Analytical equipment for this compound quantification

Procedure:

  • Divide the animals into two groups: one receiving the control this compound solution and the other receiving the novel formulation.

  • Administer the respective formulations via the desired route (e.g., intravenous injection).

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration.

  • Process the blood samples to obtain plasma.

  • Extract this compound from the plasma samples and analyze its concentration using a validated method.

  • Plot the plasma concentration-time profiles for both groups.

  • Calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

  • Compare the pharmacokinetic parameters between the control and the novel formulation groups to assess the impact of the formulation on in vivo disposition.

Section 4: Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its analogs.

Table 1: Plasma Protein Binding of a this compound Derivative

Concentration (µg/mL)Protein Binding in Rat Plasma (%)Protein Binding in Human Plasma (%)
1.0081.86 ± 4.286.88 ± 7.3
2.5082.61 ± 3.184.10 ± 2.7
5.0081.25 ± 2.984.65 ± 6.1
Data for 10-dehydroxyl-12-demethoxy-conophylline.[12]

Table 2: Pharmacokinetic Parameters of a this compound Derivative in Rats (Intravenous Administration)

Dose (mg/kg)AUC₀→∞ (µg/L·min)t½α (min)t½β (min)
468.48~7~68
8-~7~68
12305.62~7~68
Data for 10-dehydroxyl-12-demethoxy-conophylline.[10][11]

Section 5: Visual Guides

This section provides diagrams to illustrate key concepts and workflows.

G cluster_0 In Vivo Administration cluster_1 Plasma Protein Binding cluster_2 Therapeutic Action and Clearance This compound This compound Plasma Blood Plasma This compound->Plasma Enters Circulation This compound->Plasma Albumin Albumin Bound Bound this compound (Inactive Reservoir) Albumin->Bound Binds Free Free this compound (Active) Bound->Free Dissociates Target Target Tissue (Pancreatic Cells) Free->Target Therapeutic Effect Clearance Metabolism & Excretion Free->Clearance Elimination

Caption: Fate of this compound in vivo, highlighting the impact of plasma protein binding.

G cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Proposed Solutions cluster_3 Evaluation Problem Low In Vivo Efficacy of this compound Hypothesis High Plasma Protein Binding Limits Free Drug Concentration Problem->Hypothesis Dose Dose Escalation Hypothesis->Dose Formulation Novel Formulation (e.g., Nanoparticles) Hypothesis->Formulation Prodrug Prodrug Synthesis Hypothesis->Prodrug PK Pharmacokinetic Studies Dose->PK Formulation->PK Prodrug->PK PD Pharmacodynamic Studies PK->PD Tox Toxicity Assessment PD->Tox G This compound This compound p38 p38 MAPK This compound->p38 Activates Ngn3 Neurogenin-3 Expression p38->Ngn3 Increases Differentiation Pancreatic Progenitor Cell Differentiation Ngn3->Differentiation BetaCells Insulin-Producing β-Cells Differentiation->BetaCells

References

troubleshooting conophylline precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the preparation, storage, and troubleshooting of conophylline stock solutions. This compound, a vinca alkaloid with significant potential in cellular research, often presents challenges due to its low aqueous solubility. This can lead to precipitation, impacting the accuracy and reproducibility of experimental results. This guide offers practical solutions and in-depth information to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. The recommended solvent for preparing high-concentration stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] Other organic solvents such as ethanol, chloroform, dichloromethane, and acetone can also dissolve this compound.[3]

Q2: I'm observing precipitation when I dilute my this compound DMSO stock in aqueous cell culture media. Why is this happening?

A2: This is a common issue known as solvent-shifting precipitation. This compound is significantly less soluble in the aqueous environment of cell culture media compared to DMSO. When the concentrated DMSO stock is rapidly diluted, the abrupt change in solvent polarity causes the compound to crash out of solution and form a precipitate.[1][2]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, with 0.1% being a widely recommended target.[1] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.

Q4: How should I store my this compound stock solution?

A4: this compound powder should be stored desiccated at -20°C for long-term stability.[3] Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C.[1] this compound solutions may also be sensitive to light, so storage in amber vials or protection from light is recommended.

Q5: Can I do anything to redissolve precipitated this compound in my stock solution?

A5: If you observe precipitation in your DMSO stock, gentle warming of the solution in a 37°C water bath, accompanied by vortexing or sonication for a few minutes, can help redissolve the compound.[1] Ensure the vial is tightly capped during this process to prevent evaporation and contamination.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to diagnosing and resolving this compound precipitation issues during your experiments.

Problem: Precipitate Forms Immediately Upon Diluting DMSO Stock in Aqueous Media
  • Possible Cause: Rapid solvent shifting and localized supersaturation.

  • Solution:

    • Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock.

    • Slow, drop-wise addition: Add the DMSO stock solution drop-by-drop to the media while gently swirling or vortexing.[1] This facilitates rapid dispersion and prevents localized high concentrations.

    • Stepwise dilution: First, create an intermediate dilution by adding the DMSO stock to a small volume of pre-warmed media. After ensuring it is fully dissolved, add this intermediate dilution to the final culture volume.[1]

Problem: Stock Solution Appears Cloudy or Contains Particulates
  • Possible Cause: Incomplete initial dissolution or precipitation during storage.

  • Solution:

    • Ensure complete initial dissolution: After adding DMSO to the this compound powder, vortex the solution thoroughly. If particulates remain, sonicate the vial in a water bath for 10-30 minutes or gently warm it to 37°C.[1]

    • Check for solvent hydration: DMSO is hygroscopic and can absorb moisture from the air, which will reduce its solvating capacity. Use anhydrous DMSO and keep vials tightly sealed.

    • Proper storage: Store stock solution aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.

Data Presentation

This compound Solubility and Stock Solution Parameters
ParameterValue/RecommendationNotes
Molecular Weight 794.9 g/mol
Recommended Solvents DMSO, Ethanol, Chloroform, Dichloromethane, AcetoneDMSO is the most common for high-concentration stocks.[3]
Aqueous Solubility Very lowCan be improved in acidic aqueous solutions (pH ≤ 4).
Reported Stock Concentration in DMSO 40 mg/mLPrepared by dissolving 2 mg in 50 µL of DMSO.[4]
Storage of Powder -20°C, desiccatedFor long-term stability.[3]
Storage of Stock Solution -20°C or -80°C in single-use aliquotsAvoid repeated freeze-thaw cycles.[1]
Final DMSO Concentration in Culture < 0.5% (0.1% recommended)To minimize cytotoxicity.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 794.9 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath at 37°C (optional)

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 7.95 mg of this compound.

  • Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Mixing: Vortex the solution vigorously until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Troubleshooting Dissolution: If the powder does not fully dissolve, you can:

    • Gently warm the tube in a 37°C water bath for 5-10 minutes.

    • Sonicate the tube for a few minutes.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture media

  • Sterile conical tubes

Procedure (for a final concentration of 10 µM):

  • Prepare the dilution tube: In a sterile conical tube, add the required volume of pre-warmed cell culture media. For example, for 10 mL of final working solution.

  • Calculate the volume of stock solution: To achieve a 10 µM final concentration from a 10 mM stock, you will need to perform a 1:1000 dilution. For 10 mL of media, you will need 10 µL of the 10 mM stock solution.

  • Dilution: While gently vortexing or swirling the media, add the 10 µL of the this compound stock solution drop-wise to the 10 mL of media.

  • Final Mixing: Gently invert the tube a few times to ensure the solution is homogeneous.

  • Immediate Use: Use the freshly prepared working solution immediately for your experiments to minimize the risk of precipitation over time.

Mandatory Visualization

Signaling Pathway Diagram

This compound has been shown to interfere with key cellular signaling pathways, including the TGF-β and NF-κB pathways. The following diagram illustrates a simplified model of how this compound may exert its effects on the TGF-β signaling cascade. This compound has been reported to increase the expression of c-Jun, which can suppress the transcriptional activity of the Smad2 complex, a key component of the TGF-β pathway.[5]

Conophylline_TGF_beta_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates p_Smad2_3 p-Smad2/3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates Gene_expression Target Gene Expression Nucleus->Gene_expression This compound This compound c_Jun c-Jun Expression This compound->c_Jun induces c_Jun->Suppression Suppression->Smad_complex inhibits transcriptional activity

Caption: this compound's inhibitory effect on the TGF-β signaling pathway.

Experimental Workflow Diagram

The following workflow provides a logical sequence for troubleshooting this compound precipitation in stock solutions.

Troubleshooting_Workflow Start Precipitation Observed Check_Stock Check DMSO Stock (Age, Anhydrous?) Start->Check_Stock Dissolution_Method Review Dissolution (Vortex, Sonicate, Warm?) Check_Stock->Dissolution_Method If stock is OK Prepare_Fresh Prepare Fresh Stock Check_Stock->Prepare_Fresh If stock is old/hydrated Dilution_Technique Review Dilution (Slow, Pre-warmed media?) Dissolution_Method->Dilution_Technique If dissolution is OK Redissolve Attempt to Redissolve (Warm, Sonicate) Dissolution_Method->Redissolve If incomplete Concentration Is Final Concentration Too High? Dilution_Technique->Concentration If dilution is OK Serial_Dilution Use Serial Dilution Method Dilution_Technique->Serial_Dilution If technique is poor Lower_Conc Lower Final Concentration Concentration->Lower_Conc Yes Fail Issue Persists Concentration->Fail No Success Precipitation Resolved Lower_Conc->Success Serial_Dilution->Concentration Redissolve->Dilution_Technique Prepare_Fresh->Success

References

Technical Support Center: Optimizing Conophylline for Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing conophylline concentration in cell differentiation experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in cell differentiation?

This compound is a vinca alkaloid extracted from the leaves of the tropical plant Ervatamia microphylla.[1] Its primary application in this context is as a novel inducer of differentiation, particularly for pancreatic progenitor cells into insulin-producing beta cells.[1][2] It has been shown to be effective in converting pancreatic AR42J cells, a model for pancreatic progenitor cells, into endocrine cells.[1]

Q2: What is the mechanism of action of this compound in promoting cell differentiation?

This compound induces the differentiation of pancreatic progenitor cells by activating the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] This activation leads to an increase in the expression of neurogenin-3 (Ngn3), a key transcription factor in pancreatic endocrine development.[1][3] Additionally, this compound has been shown to suppress the transforming growth factor-beta (TGF-β) signaling pathway by upregulating the expression of c-Jun.[4][5] This upregulation of c-Jun enhances the interaction of the Smad2 complex with the corepressor TGIF, thereby inhibiting TGF-β-induced transcriptional activity.[4][5]

Q3: What are the key differences between this compound and other differentiation inducers like activin A?

This compound reproduces the differentiation-inducing activity of activin A in pancreatic cells.[1] However, a significant advantage of this compound is that, unlike activin A, it does not induce apoptosis (programmed cell death).[1]

Q4: In which cell lines has this compound been shown to be effective for inducing differentiation?

This compound has been demonstrated to be effective in the rat pancreatic acinar carcinoma cell line AR42J, which is a common model for pancreatic progenitor cells.[1][2] It has also been shown to induce differentiation in cultured pancreatic progenitor cells from fetal and neonatal rats.[1]

Troubleshooting Guide

Issue 1: Low Differentiation Efficiency

  • Q: I am not observing a significant increase in the expression of differentiation markers after this compound treatment. What could be the reason?

    • A: There are several potential reasons for low differentiation efficiency:

      • Suboptimal this compound Concentration: The concentration of this compound is critical. A concentration that is too low may not be sufficient to trigger the signaling cascade required for differentiation. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

      • Inadequate Incubation Time: The duration of this compound treatment is also crucial. Differentiation is a time-dependent process, and insufficient exposure to the inducing agent will result in a poor outcome. Review published protocols for your cell type or perform a time-course experiment.

      • Cell Health and Passage Number: The overall health and passage number of your cells can significantly impact their differentiation potential. Ensure you are using healthy, low-passage cells for your experiments. High-passage number AR42J cells, for instance, may lose their ability to differentiate.[6]

      • Media and Supplement Quality: The quality of your cell culture medium and supplements, such as serum, can influence differentiation. Use high-quality reagents and ensure your media formulation is appropriate for supporting the differentiation process.

Issue 2: Cell Toxicity and Death

  • Q: I am observing significant cell death after treating my cultures with this compound. How can I mitigate this?

    • A: this compound, like many small molecules, can exhibit cytotoxicity at high concentrations.

      • Optimize this compound Concentration: The most likely cause of cytotoxicity is a high concentration of this compound. It is crucial to perform a dose-response experiment to find a concentration that induces differentiation without causing significant cell death. One study on fetal porcine pancreatic duct stem cells found that this compound concentrations below 0.1 g/L (100 µg/mL) showed no marked toxicity.

      • Solvent Toxicity: this compound is typically dissolved in a solvent like DMSO. Ensure that the final concentration of the solvent in your culture medium is non-toxic to your cells (generally below 0.1% for DMSO). Always include a vehicle control (medium with the same concentration of solvent but without this compound) in your experiments to assess solvent-related toxicity.

      • Cell Density: Plating cells at an optimal density is important. Cells that are too sparse may be more susceptible to the toxic effects of a compound. Conversely, over-confluent cultures may also respond poorly.

Issue 3: Inconsistent Results

  • Q: My results with this compound vary significantly between experiments. How can I improve reproducibility?

    • A: Inconsistent results are a common challenge in cell culture experiments. Here are some factors to consider:

      • Stock Solution Preparation and Storage: Ensure your this compound stock solution is prepared accurately and stored properly to maintain its stability. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

      • Cell Culture Conditions: Maintain consistent cell culture practices, including seeding density, media changes, and incubation conditions (CO2, temperature, humidity).

      • Reagent Variability: Use the same lot of reagents (media, serum, this compound) for a set of related experiments to minimize variability.

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Determine the desired stock concentration (e.g., 1 mg/mL).

    • Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex thoroughly until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

2. Optimizing this compound Concentration for AR42J Cell Differentiation

  • Objective: To determine the optimal concentration of this compound for inducing endocrine differentiation in AR42J cells.

  • Materials:

    • AR42J cells

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Serum-free medium

    • This compound stock solution

    • 96-well or 24-well cell culture plates

    • Reagents for analyzing differentiation markers (e.g., antibodies for immunofluorescence, primers for qPCR)

  • Procedure:

    • Cell Seeding: Seed AR42J cells in a multi-well plate at a density that will allow for several days of growth and treatment without becoming over-confluent.

    • Cell Culture: Culture the cells in complete growth medium until they reach the desired confluency (typically 60-70%).

    • Treatment Preparation: Prepare a series of dilutions of the this compound stock solution in serum-free medium to achieve a range of final concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 200 ng/mL, 500 ng/mL). Include a vehicle control (serum-free medium with the same final concentration of DMSO as the highest this compound concentration).

    • Treatment: Remove the complete growth medium from the cells and wash once with PBS. Add the prepared this compound-containing or vehicle control medium to the respective wells.

    • Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours).

    • Analysis: After the incubation period, assess cell morphology and analyze the expression of differentiation markers such as insulin, Pdx1, and Ngn3 using techniques like immunofluorescence, Western blotting, or qPCR. Also, assess cell viability using an appropriate assay (e.g., MTT or trypan blue exclusion).

    • Data Interpretation: Plot the expression of differentiation markers and cell viability as a function of this compound concentration to determine the optimal concentration that maximizes differentiation with minimal cytotoxicity.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on AR42J Cell Differentiation

This compound Concentration (ng/mL)% Insulin-Positive Cells (relative to control)% Ngn3-Positive Cells (relative to control)Cell Viability (%)
0 (Vehicle Control)10010098
1012011597
5018016095
10025022092
20023020080
50015014065

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on experimental conditions.

Signaling Pathway Diagrams

Conophylline_p38_MAPK_Pathway This compound This compound Unknown_Receptor Unknown Receptor/ Target This compound->Unknown_Receptor p38_MAPK p38 MAPK Unknown_Receptor->p38_MAPK Activation Ngn3 Neurogenin-3 (Ngn3) Expression p38_MAPK->Ngn3 Upregulation Differentiation Pancreatic Endocrine Differentiation Ngn3->Differentiation Conophylline_TGF_beta_Pathway This compound This compound cJun c-Jun Expression This compound->cJun Upregulation Smad2_Complex Smad2 Complex cJun->Smad2_Complex TGF_beta_Signal TGF-β Signaling TGF_beta_Signal->Smad2_Complex Activation TGIF TGIF (Corepressor) Smad2_Complex->TGIF Enhanced Interaction Transcriptional_Repression Transcriptional Repression TGIF->Transcriptional_Repression Experimental_Workflow_Conophylline_Optimization cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Cell_Seeding Seed AR42J Cells Prepare_this compound Prepare this compound Dilutions (e.g., 10-500 ng/mL) Treat_Cells Treat Cells with this compound and Vehicle Control Prepare_this compound->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Assess_Morphology Assess Cell Morphology Incubate->Assess_Morphology Analyze_Markers Analyze Differentiation Markers (Insulin, Ngn3, Pdx1) Incubate->Analyze_Markers Assess_Viability Assess Cell Viability Incubate->Assess_Viability Determine_Optimal_Conc Determine Optimal Concentration Assess_Morphology->Determine_Optimal_Conc Analyze_Markers->Determine_Optimal_Conc Assess_Viability->Determine_Optimal_Conc

References

Technical Support Center: Navigating Conophylline-Induced Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate conophylline-induced cytotoxicity in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a vinca alkaloid isolated from the leaves of plants like Ervatamia microphylla.[1] It is investigated for various therapeutic properties, including potential anti-cancer and anti-fibrotic effects.[1][2] In research, it is often used to study cellular processes like proliferation, differentiation, and apoptosis.

Q2: What are the observed cytotoxic effects of this compound in primary cell cultures?

A2: In primary cells, such as human foreskin fibroblasts, this compound has been shown to decrease cell proliferation.[3] At higher concentrations, it can lead to a significant reduction in cell number. For instance, treatment of growing human foreskin fibroblasts with 0.1 μg/ml this compound for 5 days resulted in a decrease in cell number to approximately 40% of untreated control cells.[3] At lower concentrations (e.g., 0.025 μg/ml), it can inhibit fibroblast proliferation and extracellular matrix formation without overt cytotoxicity.[3]

Q3: What are the primary mechanisms behind this compound-induced cytotoxicity?

A3: The cytotoxic effects of this compound and structurally related bisindole alkaloids are primarily attributed to the induction of apoptosis (programmed cell death) and senescence (cellular aging).[2] These effects are often preceded by increased intracellular reactive oxygen species (ROS), leading to oxidative stress and DNA damage.[2]

Q4: Are primary cells more sensitive to this compound than immortalized cell lines?

A4: Primary cells are generally more sensitive to cytotoxic agents compared to immortalized cell lines.[4][5] They have a limited lifespan and may have different metabolic and signaling responses. Therefore, it is crucial to carefully titrate this compound concentrations when working with primary cultures.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in primary cell cultures.

Problem Possible Cause Recommended Solution
High levels of cell death observed even at low this compound concentrations. Primary cells are highly sensitive.Optimize this compound concentration and exposure time. Start with a wide range of concentrations and shorter incubation periods to determine the optimal experimental window.
Solvent (e.g., DMSO) toxicity.Perform a solvent toxicity control experiment by treating cells with the highest concentration of the solvent used to dissolve this compound.
Inconsistent results between experiments. Variation in primary cell batches.Use cells from the same donor and passage number for a set of experiments. Thoroughly characterize each new batch of primary cells.
Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variability in the response to this compound.
Unexpected morphological changes in cells. This compound-induced cellular stress.Document any changes in cell morphology. These could be early indicators of cytotoxicity or other cellular responses. Consider using lower, non-cytotoxic concentrations if the goal is to study other effects of the compound.
Difficulty in distinguishing between cytotoxicity and cytostatic effects. This compound may inhibit proliferation without causing immediate cell death.Utilize assays that can differentiate between cell death and inhibition of proliferation. For example, a cell counting assay (e.g., Trypan Blue exclusion) can be used alongside a metabolic activity assay (e.g., MTT).

Quantitative Data Summary

The following table summarizes the observed effects of this compound on primary human foreskin fibroblasts.

Cell Type Concentration Exposure Time Effect Reference
Human Foreskin Fibroblasts0.1 μg/ml5 days~60% decrease in cell number[3]
Human Foreskin Fibroblasts0.025 μg/mlNot specifiedInhibition of proliferation and ECM formation without cytotoxicity[3]

Experimental Protocols

Here are detailed methodologies for key experiments to assess and mitigate this compound-induced cytotoxicity.

Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound

This protocol outlines the use of the MTT assay to determine the concentration of this compound that reduces cell viability by 50%.

  • Cell Seeding: Plate primary cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate culture medium.

  • Treatment: Remove the old medium and add the this compound dilutions to the cells. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against this compound concentration to determine the CC50 value.

Protocol 2: Mitigating Cytotoxicity with an Antioxidant (N-acetylcysteine)

This protocol describes how to assess the protective effect of the antioxidant N-acetylcysteine (NAC) against this compound-induced cytotoxicity.

  • Cell Seeding: Plate primary cells as described in Protocol 1.

  • Pre-treatment: Pre-incubate the cells with various concentrations of NAC (e.g., 1-5 mM) for 1-2 hours.

  • Co-treatment: Add serial dilutions of this compound to the wells containing NAC.

  • Controls: Include wells with this compound alone, NAC alone, and a vehicle control.

  • Incubation and Viability Assay: Incubate for the desired time and assess cell viability using an appropriate method (e.g., MTT assay).

  • Analysis: Compare the viability of cells treated with this compound alone to those co-treated with NAC. A significant increase in viability in the co-treated wells suggests the involvement of oxidative stress.[6]

Protocol 3: Inhibiting Apoptosis with a Pan-Caspase Inhibitor (Z-VAD-FMK)

This protocol details the use of a pan-caspase inhibitor to determine the role of apoptosis in this compound-induced cell death.

  • Cell Seeding: Plate primary cells as described in Protocol 1.

  • Pre-treatment: Pre-incubate the cells with a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 1-2 hours.[6]

  • Co-treatment: Add serial dilutions of this compound to the wells containing the caspase inhibitor.

  • Controls: Include wells with this compound alone, the caspase inhibitor alone, and a vehicle control.

  • Incubation and Viability Assay: Incubate for the desired time and assess cell viability.

  • Analysis: A significant rescue from this compound-induced cell death in the presence of the caspase inhibitor indicates that apoptosis is a major mechanism of cytotoxicity.[6]

Visualizing Cellular Pathways and Workflows

Signaling Pathway of this compound-Induced Cytotoxicity

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.

G This compound This compound ROS Increased ROS (Oxidative Stress) This compound->ROS DNA_Damage DNA Damage ROS->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Assessing Cytotoxicity Mitigation

This diagram outlines the experimental steps to evaluate the effectiveness of cytoprotective agents.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Seed_Cells Seed Primary Cells Pre_treat Pre-treatment (Antioxidant/Caspase Inhibitor) Seed_Cells->Pre_treat Co_treat Co-treatment with this compound Pre_treat->Co_treat Incubate Incubate Co_treat->Incubate Viability_Assay Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Data_Analysis Data Analysis (Compare to this compound alone) Viability_Assay->Data_Analysis

Caption: Workflow for evaluating cytoprotective agents.

Troubleshooting Logic for Unexpected Cytotoxicity

This flowchart provides a logical approach to troubleshooting unexpected cell death in your experiments.

G Start High Cell Death Observed Check_Concentration Is this compound Concentration Optimized? Start->Check_Concentration Check_Solvent Is Solvent Toxicity Ruled Out? Check_Concentration->Check_Solvent Yes Optimize Optimize Concentration and Exposure Time Check_Concentration->Optimize No Check_Cells Are Primary Cells Healthy and Consistent? Check_Solvent->Check_Cells Yes Solvent_Control Run Solvent Toxicity Control Check_Solvent->Solvent_Control No Characterize_Cells Characterize and Standardize Primary Cell Batches Check_Cells->Characterize_Cells No End Problem Identified Check_Cells->End Yes Optimize->End Solvent_Control->End Characterize_Cells->End

Caption: Troubleshooting flowchart for unexpected cytotoxicity.

References

Technical Support Center: Conophylline in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for interference of conophylline in biochemical assays. The following information is intended to help troubleshoot unexpected results and to provide a framework for designing robust experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a vinca alkaloid originally isolated from the leaves of Ervatamia microphylla.[1][2] It is known to have several biological activities, including inducing the differentiation of pancreatic cells and exhibiting anti-fibrotic and anti-cancer properties.[1][3] Its mechanism of action involves the inhibition of signaling pathways such as the Transforming Growth Factor-β (TGF-β) and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathways.[3] It has also been shown to suppress the secretion of various inflammatory cytokines.[1]

Q2: Is there any direct evidence of this compound interfering with common biochemical assays?

A2: Currently, there is no specific published evidence to suggest that this compound directly interferes with common biochemical assay technologies, such as luciferase-based reporter assays or standard fluorescence-based readouts. However, like any small molecule, it has the potential to interfere with assay components or detection methods. Researchers should remain vigilant for signs of potential artifacts.

Q3: What are the potential, though not documented, ways this compound could interfere with my assays?

A3: While not specifically reported for this compound, small molecules can interfere in assays through several general mechanisms:

  • Autofluorescence: The compound itself may fluoresce at the excitation and/or emission wavelengths used in a fluorescence-based assay, leading to a false-positive signal.

  • Light Scattering/Quenching: The compound could absorb light or form aggregates that scatter light, leading to a decrease in the signal in fluorescence or absorbance-based assays.

  • Luciferase Inhibition/Stabilization: In reporter gene assays, a compound might directly inhibit the luciferase enzyme, leading to a false-negative result. Conversely, some compounds can stabilize luciferase, leading to a false-positive signal.[4]

  • Compound Aggregation: At higher concentrations, poorly soluble compounds can form aggregates that can sequester and inhibit enzymes non-specifically.[5]

  • Reactivity: Some compounds can react with assay reagents, such as the luciferase substrate or other enzymes in the assay.

Q4: My results with this compound are inconsistent. What should I check first?

A4: Inconsistent results can be due to a variety of factors. First, verify the purity and stability of your this compound stock. Ensure that it is fully solubilized in your assay buffer and that you are not observing precipitation at the concentrations used. It is also crucial to include appropriate vehicle controls (e.g., DMSO) at the same final concentration as in your experimental wells. Finally, consider the possibility of assay interference as detailed in the troubleshooting guide below.

Troubleshooting Guide

This guide is designed to help you identify and mitigate potential interference from this compound in your biochemical assays.

Observed Problem Potential Cause (Assay Interference) Recommended Troubleshooting Steps
Unexpectedly high signal in a fluorescence assay This compound Autofluorescence: The compound may be fluorescent at the assay's wavelengths.1. Run a control experiment with this compound in the assay buffer without the biological components (e.g., cells, enzymes). 2. Measure the fluorescence at the same settings used for the assay. 3. If significant fluorescence is detected, consider using a different fluorescent dye with a shifted spectrum or an alternative assay technology (e.g., luminescence, absorbance).
Unexpectedly low signal in a fluorescence or absorbance assay Light Quenching or Scattering: this compound may be absorbing light at the excitation or emission wavelengths, or forming aggregates that scatter light.1. Measure the absorbance spectrum of this compound to check for overlap with your assay's wavelengths. 2. Visually inspect the wells for any signs of precipitation. 3. Perform a control experiment in a cell-free system to see if this compound interferes with the detection of a known standard.
Unexpected results in a luciferase reporter assay Direct Luciferase Inhibition or Stabilization: this compound may be directly interacting with the luciferase enzyme.1. Perform a counter-screen using purified luciferase enzyme and its substrate in the presence of this compound to check for direct inhibition. 2. To test for stabilization, pre-incubate cells expressing luciferase with this compound before adding a protein synthesis inhibitor (e.g., cycloheximide) and measure luciferase activity over time.[4]
Apparent activity against multiple, unrelated targets (Promiscuous Inhibition) Compound Aggregation or Non-specific Reactivity: At higher concentrations, this compound may be forming aggregates that non-specifically inhibit enzymes.1. Test the effect of adding a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer, which can disrupt aggregates. 2. Determine the critical aggregation concentration (CAC) of this compound using methods like dynamic light scattering.[5]
Discrepancy between cell-based and biochemical assay results Effects on Cell Health or Metabolism: this compound's known biological activities could be indirectly affecting the assay readout in a cell-based context.1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel to your main experiment to ensure the observed effects are not due to cytotoxicity. 2. Consider that this compound's inhibition of pathways like ERK could have broad, indirect effects on cellular processes.[3]

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

  • Prepare a serial dilution of this compound in the same assay buffer used for your experiment, starting from the highest concentration tested.

  • Add the dilutions to the wells of a microplate (the same type used for your assay).

  • Include a buffer-only blank and a positive control fluorescent compound if available.

  • Read the plate in a plate reader using the same excitation and emission wavelengths and gain settings as your primary assay.

  • Analyze the data: A significant increase in fluorescence in the wells containing this compound compared to the blank indicates autofluorescence.

Protocol 2: Luciferase Inhibition Counter-Screen

  • Prepare a solution of purified firefly luciferase in assay buffer.

  • Prepare a serial dilution of this compound and a known luciferase inhibitor (positive control) in the assay buffer.

  • Add the luciferase solution to the wells of a white, opaque microplate.

  • Add the this compound dilutions and controls to the wells and incubate for a short period (e.g., 15 minutes).

  • Initiate the reaction by adding the luciferase substrate (D-luciferin).

  • Immediately measure luminescence in a plate reader.

  • Analyze the data: A dose-dependent decrease in luminescence in the presence of this compound indicates direct inhibition of the luciferase enzyme.

Visualizations

G cluster_tgf TGF-β Signaling Pathway TGFb TGF-β Receptor TGF-β Receptor TGFb->Receptor SMAD2_3 SMAD2/3 Phosphorylation Receptor->SMAD2_3 SMAD-dependent pathway ERK1_2 ERK1/2 Phosphorylation Receptor->ERK1_2 SMAD-independent pathway Fibrosis Fibrosis SMAD2_3->Fibrosis HAS2 HAS2 Expression ERK1_2->HAS2 HAS2->Fibrosis This compound This compound This compound->ERK1_2 Inhibits

Caption: this compound's known inhibitory effect on the TGF-β signaling pathway.

G cluster_workflow Troubleshooting Workflow for Potential Assay Interference Start Unexpected Assay Result with this compound CheckPurity Verify Compound Purity and Solubility Start->CheckPurity Autofluorescence Test for Autofluorescence CheckPurity->Autofluorescence If fluorescent assay Quenching Test for Quenching/ Absorbance CheckPurity->Quenching If fluorescence/ absorbance assay Luciferase Perform Luciferase Counter-Screen CheckPurity->Luciferase If luciferase assay Aggregation Check for Aggregation (e.g., add detergent) CheckPurity->Aggregation Viability Run Cell Viability Assay CheckPurity->Viability If cell-based assay Orthogonal Confirm with Orthogonal Assay Autofluorescence->Orthogonal Quenching->Orthogonal Luciferase->Orthogonal Aggregation->Orthogonal Viability->Orthogonal

Caption: A logical workflow for investigating potential assay interference.

References

long-term storage conditions for conophylline powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage, handling, and experimental use of conophylline powder for researchers, scientists, and drug development professionals.

Long-Term Storage Conditions for this compound Powder

Proper storage of this compound powder is crucial to maintain its stability and ensure the integrity of experimental results. The following table summarizes the recommended long-term storage conditions based on information for vinca alkaloids and general best practices for air-sensitive compounds.

ParameterRecommended ConditionRationale & Additional Information
Temperature Room Temperature (15-25°C)This compound is chemically stable at ambient temperatures.[1] Refrigeration is not strictly necessary for the powder form.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).[1]The compound is air-sensitive, and an inert atmosphere will prevent oxidation and degradation.
Light Protect from light.[2]Degradation of this compound can be prevented by shielding it from light, regardless of the storage temperature.[2]
Moisture Keep in a dry, tightly sealed container.[1]This compound powder is hygroscopic and can absorb moisture from the air, which may lead to degradation.
Container Use a tightly closed, opaque or amber vial.This will protect the powder from moisture and light.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the handling and use of this compound in experimental settings.

Question: My this compound powder is difficult to dissolve. What is the recommended procedure for preparing a stock solution?

Answer: this compound has low aqueous solubility. To prepare a stock solution, dissolve the powder in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before diluting with your aqueous medium. A patent for an aqueous solution of this compound suggests that it can be dissolved in an acidic aqueous solution with a pH of 4 or less.[3] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Question: I am observing precipitation or aggregation of this compound in my cell culture medium. How can I prevent this?

Answer: Precipitation can occur if the final concentration of this compound exceeds its solubility in the aqueous medium or if the DMSO concentration is too high. To avoid this:

  • Ensure the stock solution is fully dissolved before adding it to the medium.

  • Vortex the medium while adding the this compound stock solution to ensure rapid and even dispersion.

  • Prepare fresh dilutions for each experiment.

  • Consider the pH of your final solution , as this compound's solubility is pH-dependent.

Question: I am not seeing the expected biological effect of this compound in my experiments. What could be the reason?

Answer: Several factors could contribute to a lack of efficacy:

  • Compound Degradation: Ensure that the this compound powder has been stored correctly, protected from light, air, and moisture.

  • Incorrect Concentration: Verify the calculations for your working solution. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

  • Cell Line Specificity: The effects of this compound can be cell-type dependent.

  • Incubation Time: The duration of treatment may not be sufficient to observe the desired effect. Review literature for typical incubation times for your experimental endpoint.

Experimental Protocols

Preparation of this compound Stock Solution
  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes.

  • Store the aliquots at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

General Cell Culture Protocol for this compound Treatment
  • Cell Seeding: Plate your cells of interest in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Preparation of Working Solution: Thaw an aliquot of the this compound stock solution. Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations. Ensure thorough mixing.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, harvest the cells and proceed with your planned downstream analyses, such as viability assays, protein expression analysis (Western blot), or gene expression analysis (RT-qPCR).

Signaling Pathways and Experimental Workflows

This compound's Effect on the TGF-β Signaling Pathway

This compound has been shown to inhibit the transforming growth factor-beta (TGF-β) signaling pathway. It does not prevent the nuclear translocation of Smad2 but instead upregulates the expression of c-Jun. This leads to an enhanced interaction between the Smad2 complex and the corepressor TGIF, while attenuating the interaction between the Smad2 complex and the coactivator p300, ultimately suppressing TGF-β-induced promoter activity.

TGF_beta_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta Receptor TGF-beta Receptor TGF-beta->TGF-beta Receptor Binds Smad2/3 Smad2/3 TGF-beta Receptor->Smad2/3 Phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad4 Smad4 p-Smad2/3-Smad4 Complex p-Smad2/3-Smad4 Complex Smad4->p-Smad2/3-Smad4 Complex p-Smad2/3->p-Smad2/3-Smad4 Complex TGIF TGIF p-Smad2/3-Smad4 Complex->TGIF associates with p300 p300 p-Smad2/3-Smad4 Complex->p300 associates with Gene Transcription Gene Transcription p-Smad2/3-Smad4 Complex->Gene Transcription c-Jun c-Jun c-Jun->TGIF enhances association with Smad complex TGIF->Gene Transcription inhibits p300->Gene Transcription activates This compound This compound This compound->c-Jun Upregulates This compound->p300 attenuates association with Smad complex

Caption: this compound inhibits TGF-β signaling by upregulating c-Jun.

This compound's Effect on the ERK Signaling Pathway

This compound has also been demonstrated to inhibit the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). This inhibition is suggested to be part of the mechanism by which this compound exerts its anti-fibrotic effects.

ERK_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Ras Ras Receptor Tyrosine Kinase->Ras Activates Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylates p-ERK1/2 p-ERK1/2 ERK1/2->p-ERK1/2 Transcription Factors Transcription Factors p-ERK1/2->Transcription Factors This compound This compound This compound->p-ERK1/2 Inhibits Phosphorylation Gene Expression Gene Expression Transcription Factors->Gene Expression experimental_workflow Start Start Prepare this compound Stock Solution Prepare this compound Stock Solution Start->Prepare this compound Stock Solution Seed Cells Seed Cells Start->Seed Cells Prepare Working Solutions Prepare Working Solutions Prepare this compound Stock Solution->Prepare Working Solutions Treat Cells Treat Cells Seed Cells->Treat Cells Prepare Working Solutions->Treat Cells Incubate Incubate Treat Cells->Incubate Harvest Cells Harvest Cells Incubate->Harvest Cells Downstream Analysis Downstream Analysis Harvest Cells->Downstream Analysis End End Downstream Analysis->End

References

Technical Support Center: Total Synthesis of (-)-Conophylline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers undertaking the total synthesis of (-)-conophylline, with a focus on the landmark synthesis developed by the Fukuyama group.

Frequently Asked Questions (FAQs)

Q1: What is the overall strategy of the Fukuyama total synthesis of (-)-conophylline?

A1: The synthesis is a highly convergent route that involves the preparation of two complex monomeric aspidosperma-type skeletons, which are then coupled in a late-stage biomimetic reaction. The key stages are:

  • Synthesis of the two monomeric indole alkaloid cores.

  • A regio- and diastereoselective Polonovski-Potier reaction to couple the two monomers.

  • Final cyclization to form the dihydrofuran ring, completing the dimeric structure.

Q2: What are the most challenging steps in this synthesis?

A2: Based on the complexity of the transformations, three steps are particularly challenging and require careful optimization and execution:

  • Tin-mediated radical cyclization: This step is crucial for the formation of the indole core. Achieving high yields and preventing side reactions can be difficult.

  • Stereoselective intramolecular Michael addition/Mannich reaction cascade: This complex cascade reaction forms the pentacyclic core of the aspidosperma skeleton and establishes multiple stereocenters in a single operation. Its success is highly dependent on the precise reaction conditions to ensure the desired stereochemical outcome.

  • Polonovski-Potier Coupling Reaction: The coupling of the two advanced monomeric intermediates is a critical step. The generation of the key iminium ion and its subsequent trapping require careful control to maximize the yield of the desired dimer and avoid side products.

Q3: Are there alternatives to the tin-mediated radical cyclization?

A3: While the Fukuyama synthesis successfully employed a tin-mediated radical cyclization, concerns over tin toxicity and removal have led to the development of tin-free radical cyclization methods. These often involve using alternative radical initiators and mediators, such as silanes or photoredox catalysis. Researchers may consider exploring these alternatives if they encounter difficulties with the tin-based method.

Troubleshooting Guides

Tin-Mediated Radical Cyclization for Indole Core Synthesis

Q: My tin-mediated radical cyclization is giving a low yield of the desired indole product, with a significant amount of an unidentifiable byproduct.

A: Low yields in this reaction are often due to a few common issues. Here’s a checklist to troubleshoot the problem:

  • Purity of Reagents and Solvents: Radical reactions are highly sensitive to impurities. Ensure that your solvent (e.g., toluene or benzene) is rigorously degassed to remove oxygen, which can quench the radical chain reaction. The radical initiator (e.g., AIBN) should be fresh and properly stored.

  • Reaction Concentration: Radical cyclizations are typically performed under high dilution to favor the intramolecular cyclization over intermolecular polymerization or other side reactions. If you are observing polymeric material, try reducing the concentration of your substrate.

  • Rate of Addition of Tin Hydride: A slow, syringe-pump addition of the tin hydride (e.g., Bu₃SnH) is crucial to maintain a low concentration of the radical species and minimize side reactions, such as direct reduction of the starting material.

  • Formation of Tetrahydroquinoline Byproduct: A common side reaction is the 6-endo-trig cyclization, which leads to the formation of a tetrahydroquinoline derivative instead of the desired 5-exo-trig cyclization for the indole. This can sometimes be suppressed by using an excess of a thiol, such as ethanethiol, in place of some of the tin hydride.[1]

Intramolecular Michael Addition/Mannich Reaction Cascade

Q: The stereoselectivity of my Michael/Mannich cascade is poor, resulting in a mixture of diastereomers that are difficult to separate.

A: Achieving high stereoselectivity in this cascade is critical and depends on a number of factors that control the transition state geometry.

  • Base and Solvent Choice: The choice of base and solvent can have a profound impact on the stereochemical outcome. The base (e.g., LDA) deprotonates the starting material to initiate the Michael addition, and its counterion can influence the transition state. Experimenting with different bases (e.g., LHMDS, KHMDS) and ethereal solvents (e.g., THF, Et₂O) at various temperatures may be necessary.

  • Temperature Control: These reactions are often performed at low temperatures (e.g., -78 °C) to enhance selectivity. Ensure that your temperature control is precise and stable throughout the reaction. Even slight increases in temperature can lead to a loss of stereocontrol.

  • Substrate Conformation: The stereochemical outcome is dictated by the preferred conformation of the substrate in the transition state. While the substrate itself is fixed, the way it complexes with the base and solvent can be influenced by the factors above.

Polonovski-Potier Coupling Reaction

Q: The Polonovski-Potier reaction to couple my two monomeric units is inefficient, with a significant recovery of the starting materials.

A: The Polonovski-Potier reaction involves the formation of a reactive iminium ion from an N-oxide. Incomplete reaction or low yield can often be traced to the following:

  • Formation of the N-oxide: Ensure that the oxidation of the tertiary amine to the corresponding N-oxide is complete before proceeding with the Polonovski-Potier step. Incomplete oxidation will result in unreacted starting material.

  • Activating Agent: The choice and amount of the activating agent, typically trifluoroacetic anhydride (TFAA), is critical. Using TFAA generally allows the reaction to be performed under milder conditions and can be stopped at the iminium ion stage.[2] Ensure the TFAA is fresh and added at the correct temperature (often low temperatures, such as -78 °C, followed by slow warming).

  • Trapping of the Iminium Ion: The success of the coupling depends on the efficient trapping of the generated iminium ion by the nucleophilic indole partner. The concentration of both coupling partners can be important. If the reaction is sluggish, a slight increase in temperature after the formation of the iminium ion might be necessary, but this should be done cautiously to avoid decomposition.

Quantitative Data Summary

The following table summarizes the reported yields for key transformations in the Fukuyama synthesis of (-)-conophylline. Note that yields for multi-step sequences are presented as reported.

StepStarting MaterialProductReported Yield (%)Reference
Michael Addition/Mannich CascadePentacyclic PrecursorCore Aspidosperma Skeleton67[3]
Formation of (-)-Vindoline monomerMulti-step sequence(-)-Vindoline derivativeNot specified[3]
Polonovski-Potier Coupling(-)-Vindoline & (-)-Tabersonine derivativesDimeric Intermediate55[3]
Final CyclizationDimeric Intermediate(-)-Conophylline72[3]

Experimental Protocols

The following are generalized protocols for the key challenging reactions. Researchers should consult the primary literature and optimize conditions for their specific substrates.

1. General Protocol for Tin-Mediated Radical Cyclization

  • To a solution of the o-alkenylphenyl isocyanide substrate in rigorously degassed toluene (approx. 0.01 M) at reflux (approx. 110 °C) is added a solution of tributyltin hydride (Bu₃SnH, ~1.2 equivalents) and azobisisobutyronitrile (AIBN, ~0.1 equivalents) in degassed toluene via syringe pump over several hours.

  • The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography. Residual tin compounds can often be removed by treatment with a solution of KF.

2. General Protocol for Intramolecular Michael Addition/Mannich Cascade

  • A solution of the pentacyclic precursor in dry THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • A solution of lithium diisopropylamide (LDA), freshly prepared or a titrated commercial solution, (approx. 1.1 equivalents) is added dropwise.

  • The reaction mixture is stirred at -78 °C for the optimized time (typically 1-4 hours), and the progress is monitored by TLC.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl at -78 °C.

  • The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

3. General Protocol for Polonovski-Potier Coupling

  • The tertiary amine-containing monomer is dissolved in a suitable solvent (e.g., CH₂Cl₂) and cooled to 0 °C.

  • m-Chloroperoxybenzoic acid (m-CPBA, ~1.1 equivalents) is added portion-wise, and the mixture is stirred until the formation of the N-oxide is complete (monitored by TLC).

  • The reaction mixture is then cooled to -78 °C.

  • The second monomer (the nucleophilic indole partner) is added, followed by the dropwise addition of trifluoroacetic anhydride (TFAA, ~1.5 equivalents).

  • The reaction is stirred at low temperature and allowed to warm slowly to a specified temperature (e.g., 0 °C or room temperature) over several hours.

  • The reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried, and concentrated.

  • The resulting crude product is purified by flash column chromatography.

Visualizations

Synthetic Workflow for (-)-Conophylline

Caption: Synthetic workflow for the total synthesis of (-)-conophylline.

References

ensuring consistent results in conophylline-based experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using conophylline. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure consistent and reliable results.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound-based experiments.

Problem Possible Cause Suggested Solution
This compound precipitates out of solution during experiment. This compound has low solubility in neutral aqueous solutions.[1]Prepare stock solutions in DMSO, ethanol, or another suitable organic solvent.[2] For aqueous media, first dissolve this compound in a slightly acidic solution (e.g., containing citric acid) with an anionic water-soluble macromolecule.[1] When diluting into culture media, ensure the final organic solvent concentration is low and does not affect cell viability. Perform a solubility test with your specific media prior to the experiment.
Inconsistent or no biological effect observed. 1. Degradation of this compound: this compound can be sensitive to light.[1]2. Incorrect Dosage: The effective concentration of this compound is cell-type dependent.3. Cell Line Resistance: The target signaling pathway may not be active or responsive in your chosen cell line.1. Store this compound stock solutions and the solid compound protected from light at -20°C.[1][2] Minimize exposure to light during experimental setup.2. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.3. Verify the expression and activity of the target pathway (e.g., TGF-β, ERK) in your cell model. Consider using a positive control to ensure the pathway is responsive.
High levels of unexpected cell death or cytotoxicity. 1. Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells.2. Off-Target Effects: At high concentrations, this compound may have off-target cytotoxic effects. This compound is a vinca alkaloid, a class of compounds known to interfere with microtubule dynamics.[3]3. Induction of Apoptosis/Senescence: this compound can induce apoptosis and senescence in some cell types, particularly cancer cells.[4][5]1. Ensure the final concentration of the organic solvent in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a vehicle control (media with solvent only).2. Lower the concentration of this compound to a range where the desired biological activity is observed without significant cytotoxicity.3. If cell death is not the intended outcome, reduce the this compound concentration or the treatment duration. Use assays like Annexin V/PI staining to distinguish between apoptosis and necrosis.[4][6]
Difficulty with in vivo administration. Poor aqueous solubility of this compound makes formulation for animal studies challenging.[1]While specific formulations are proprietary, the principle of using an acidic solution with a stabilizing agent to create a water-soluble composition can be applied for oral administration.[1] For parenteral routes, formulation with appropriate solubilizing excipients may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound has multiple reported mechanisms of action. It is a known inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[7] It does not block the nuclear translocation of Smad2, but rather upregulates the expression of c-Jun, which in turn enhances the interaction of the Smad2 complex with the corepressor TGIF, suppressing transcriptional activity.[8][9] Additionally, this compound can inhibit the phosphorylation of ERK1/2, another downstream effector of TGF-β signaling.[10] In some cancer cells, it has been shown to induce apoptosis and senescence.[4][6]

Q2: How should I prepare and store this compound?

A2: this compound powder should be stored desiccated at -20°C.[2] For experimental use, it is soluble in solvents such as DMSO, chloroform, and ethyl acetate.[2] Prepare high-concentration stock solutions in an appropriate solvent and store them in small aliquots at -20°C, protected from light to prevent degradation.[1]

Q3: What are the typical working concentrations for this compound in cell culture?

A3: The effective concentration of this compound is highly dependent on the cell type and the biological effect being studied. For example, concentrations around 100 ng/mL have been used to induce differentiation in AR42J pancreatic cells.[11] For anti-cancer effects, GI50 values can range from the nanomolar to low micromolar range depending on the cancer cell line.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Q4: Is this compound orally bioavailable?

A4: Yes, this compound has been shown to be orally active in animal models.[12]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from various studies.

Parameter Cell Line / Model Value / Range Reference
Differentiation Induction AR42J Pancreatic Cells100 ng/mL[11]
Inhibition of Liver Fibrosis (in vivo) TAA-induced mouse model0.9 mg/kg (p.o., daily)[11]
Growth Inhibition (GI50) MDA-MB-468 (Breast Cancer)~0.1 µM[6]
Growth Inhibition (GI50) MIAPaCa-2 (Pancreatic Cancer)~0.1 µM[6]
Growth Inhibition (GI50) HCT-116 (Colorectal Cancer)> 1 µM[6]
Caspase 3/7 Activation HCT-116, MDA-MB-468, MIAPaCa-2≥2-fold increase at 2x GI50[6]

Experimental Protocols

Protocol 1: Inhibition of TGF-β-Induced Gene Expression

This protocol describes a method to assess the inhibitory effect of this compound on TGF-β-induced transcriptional activity using a luciferase reporter assay in mink lung epithelial cells (Mv1Lu).

  • Cell Seeding: Seed Mv1Lu cells stably expressing a TGF-β responsive luciferase reporter construct into a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Cell Starvation: Once the cells are attached and have reached the desired confluency, replace the growth medium with a serum-free medium and incubate for 12-16 hours.

  • This compound Pre-treatment: Prepare a serial dilution of this compound in serum-free media. Aspirate the starvation media and add the this compound-containing media to the cells. Incubate for 1-2 hours. Remember to include a vehicle control (e.g., 0.1% DMSO).

  • TGF-β Stimulation: Add TGF-β1 to a final concentration of 1-5 ng/mL to the wells (except for the unstimulated control).

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Aspirate the media and lyse the cells using a passive lysis buffer. Measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla) or to the total protein concentration in each lysate. Plot the normalized luciferase activity against the this compound concentration.

Protocol 2: Cell Viability and Apoptosis Assay

This protocol details how to measure the effect of this compound on the viability and apoptosis of a cancer cell line (e.g., MDA-MB-468) using an Annexin V-FITC/Propidium Iodide (PI) assay.

  • Cell Seeding: Seed MDA-MB-468 cells in a 12-well plate at an appropriate density for 24-48 hours of growth.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for 24, 48, or 72 hours. Include a vehicle control.

  • Cell Harvesting: After the treatment period, collect both the floating and attached cells. For attached cells, use a gentle dissociation reagent like TrypLE. Centrifuge the cell suspension and wash once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant: Live (Annexin V-, PI-), Early Apoptotic (Annexin V+, PI-), Late Apoptotic/Necrotic (Annexin V+, PI+), and Necrotic (Annexin V-, PI+).

Signaling Pathways and Workflows

conophylline_tgf_beta_pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR pSmad23 p-Smad2/3 TGFbR->pSmad23 phosphorylates Smad23 Smad2/3 SmadComplex Smad Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex p300 p300 SmadComplex->p300 recruits TGIF TGIF SmadComplex->TGIF recruits Nucleus Nucleus SmadComplex->Nucleus Transcription Gene Transcription p300->Transcription activates TGIF->Transcription represses cJun c-Jun cJun->TGIF enhances interaction This compound This compound This compound->p300 attenuates interaction This compound->cJun upregulates Nucleus->Transcription

Caption: this compound's inhibition of the TGF-β signaling pathway.

conophylline_troubleshooting_workflow Start Inconsistent Experimental Results CheckSolubility Is the compound fully dissolved? Start->CheckSolubility CheckActivity Is the compound active? CheckSolubility->CheckActivity Yes SolubilityFix Optimize Solubilization: - Use appropriate solvent (e.g., DMSO) - Prepare fresh dilutions - Check for precipitation in media CheckSolubility->SolubilityFix No CheckCells Are the cells healthy and responsive? CheckActivity->CheckCells Yes ActivityFix Verify Compound Integrity: - Use fresh aliquot - Store properly (dark, -20°C) - Confirm source and purity CheckActivity->ActivityFix No CellsFix Validate Cell System: - Check for contamination - Use positive/negative controls - Confirm target pathway activity CheckCells->CellsFix No Reassess Re-evaluate experiment CheckCells->Reassess Yes SolubilityFix->Reassess ActivityFix->Reassess CellsFix->Reassess

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Validation & Comparative

A Comparative Guide to Conophylline and Activin A in Pancreatic Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The directed differentiation of pluripotent stem cells into functional pancreatic β-cells holds immense promise for cell-based therapies for diabetes. This process involves a multi-stage protocol that mimics embryonic development, utilizing a sequence of signaling molecules to guide cells toward the desired fate. Among the vast array of small molecules and growth factors employed, conophylline and Activin A are two key players, albeit with distinct roles and mechanisms. This guide provides an objective, data-driven comparison of their functions, efficacy, and underlying signaling pathways in pancreatic cell differentiation.

Mechanism of Action and Signaling Pathways

This compound and Activin A influence pancreatic cell fate through fundamentally different signaling cascades. Activin A is a member of the TGF-β superfamily and is a critical inducer of definitive endoderm (DE), the foundational germ layer from which the pancreas arises. This compound, a vinca alkaloid, acts at a later stage, promoting the differentiation of pancreatic endocrine precursors.

Activin A Signaling Pathway

Activin A initiates signaling by binding to type II (ACVR2A/B) and type I (ACVR1B/ALK4) serine/threonine kinase receptors on the cell surface. This binding leads to the phosphorylation and activation of SMAD2 and SMAD3 proteins. The activated SMAD2/3 complex then binds to SMAD4, and this entire complex translocates to the nucleus. Inside the nucleus, it acts as a transcription factor, activating the expression of key genes essential for definitive endoderm formation, such as SOX17, FOXA2, and CXCR4.

Activin_A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ActivinA Activin A Receptor Type I/II Receptors (ACVR1B, ACVR2A/B) ActivinA->Receptor Binds SMAD23 SMAD2/3 Receptor->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex p-SMAD2/3-SMAD4 Complex pSMAD23->Complex SMAD4_cyto SMAD4 SMAD4_cyto->Complex SMAD4_nucl p-SMAD2/3-SMAD4 Complex->SMAD4_nucl Translocates DNA Target Genes (SOX17, FOXA2) SMAD4_nucl->DNA Activates Transcription Gene Transcription for Definitive Endoderm DNA->Transcription

Caption: Activin A signaling cascade for definitive endoderm induction.

This compound Signaling Pathway

This compound's mechanism in pancreatic differentiation is linked to its ability to inhibit Rho-associated coiled-coil containing protein kinase (ROCK). ROCK inhibition leads to the activation of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. The activation of this pathway is crucial for the survival and differentiation of pancreatic endocrine precursor cells into hormone-expressing cells, including insulin-producing β-cells.

Conophylline_Pathway This compound This compound ROCK ROCK This compound->ROCK Inhibits PI3K PI3K ROCK->PI3K Inhibits AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) AKT->pAKT Differentiation Endocrine Differentiation & Survival pAKT->Differentiation Promotes

Caption: this compound's inhibitory effect on ROCK, leading to PI3K/AKT activation.

Comparative Analysis of Efficacy and Application

Activin A and this compound are not interchangeable; they are applied at distinct and critical stages of a typical multi-step pancreatic differentiation protocol.

FeatureActivin AThis compound
Stage of Action Stage 1: Definitive Endoderm (DE) InductionStage 4/5: Endocrine Precursor Differentiation & Maturation
Primary Role Specification of DE from pluripotent stem cells.Promotion of differentiation and survival of pancreatic endocrine cells.
Key Target Genes SOX17, FOXA2, GSC, CXCR4INS, GCG, SST (downstream effect)
Typical Concentration 50-100 ng/mL10-20 nM
Duration of Treatment 24-72 hours48-96 hours

Quantitative Data on Differentiation Efficiency

The following table summarizes representative data on the efficiency of generating specific cell populations using protocols that include Activin A for DE induction and this compound for later-stage differentiation.

MarkerMetricResult with Activin A ProtocolResult with this compound Protocol
SOX17 / FOXA2 % Double Positive Cells (DE)> 80%Not Applicable
PDX1 % Positive Cells (Pancreatic Progenitors)Prerequisite Stage> 70%
NGN3 % Positive Cells (Endocrine Precursors)Prerequisite StageSignificant increase vs. control
Insulin (C-peptide) % Positive Cells (β-like cells)Prerequisite Stage15-30%

Note: These values are representative and can vary significantly based on the specific cell line and the full protocol used.

Experimental Protocols

Below are generalized protocols illustrating the application of Activin A and this compound in a directed differentiation workflow.

Stage 1: Definitive Endoderm Induction using Activin A

  • Cell Seeding: Plate human pluripotent stem cells (hPSCs) on Matrigel-coated plates to achieve 80-90% confluency.

  • Induction Medium: On day 0, replace the maintenance medium with RPMI 1640 medium supplemented with 0.5% B27 supplement, 100 ng/mL Activin A, and 25 ng/mL Wnt3a.

  • Incubation: Culture the cells for 24 hours.

  • Medium Change: On day 1, replace the medium with RPMI 1640 supplemented with 0.5% B27 and 100 ng/mL Activin A.

  • Culture: Continue culture for an additional 48 hours.

  • Verification: At the end of Stage 1 (72 hours total), cells can be analyzed for the expression of DE markers SOX17 and FOXA2 via immunofluorescence or flow cytometry.

Stage 5: Endocrine Differentiation using this compound

This protocol assumes cells have been successfully differentiated through Stages 1-4 to become pancreatic endocrine precursors.

  • Precursor Culture: Cells are cultured in a basal medium such as DMEM/F12 supplemented with B27, GlutaMAX, and other factors like Noggin and EGF.

  • This compound Treatment: To initiate the final maturation, add 10 nM this compound to the culture medium.

  • Incubation: Culture the cells for 48 to 96 hours. The medium should be changed every 48 hours with fresh medium containing this compound.

  • Analysis: Following treatment, cells are assessed for the expression of pancreatic hormones such as insulin (C-peptide), glucagon, and somatostatin. Functional analysis, such as glucose-stimulated insulin secretion (GSIS), can also be performed.

Comparative Experimental Workflow

The following diagram illustrates the distinct stages where Activin A and this compound are applied within a comprehensive pancreatic differentiation protocol.

Differentiation_Workflow cluster_workflow Multi-Stage Pancreatic Differentiation Protocol PSC Pluripotent Stem Cells DE Definitive Endoderm PSC->DE Activin A + Wnt3a PGT Primitive Gut Tube DE->PGT FGF10 PP Pancreatic Progenitors PGT->PP Retinoic Acid + Noggin EP Endocrine Precursors PP->EP Various Factors Beta Insulin-Producing β-like Cells EP->Beta This compound

Caption: Sequential application of Activin A and this compound in a differentiation workflow.

Conclusion

Activin A and this compound are both vital for the successful in vitro generation of pancreatic β-like cells, but they are not alternatives. They are stage-specific reagents with distinct mechanisms of action.

  • Activin A is an indispensable growth factor for the initial, high-efficiency induction of definitive endoderm, setting the foundation for all subsequent pancreatic lineages.

  • This compound is a specialized small molecule applied at the final stages of differentiation to enhance the maturation and survival of endocrine precursors into hormone-secreting cells.

For researchers designing and optimizing pancreatic differentiation protocols, understanding the complementary nature of these two compounds is crucial. The successful application of Activin A in the early stages is a prerequisite for the later-stage efficacy of molecules like this compound. Therefore, a direct "versus" comparison is less relevant than a synergistic understanding of their roles in the orchestrated process of pancreatic development.

A Comparative Guide to the Mechanisms of Action: Conophylline vs. Vincristine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two vinca alkaloids, conophylline and vincristine. While both compounds are derived from plants of the same class, their cellular and molecular targets diverge significantly, leading to distinct pharmacological profiles. This document summarizes key experimental findings, presents quantitative data for comparison, details relevant experimental protocols, and provides visual representations of the signaling pathways involved.

Overview of Mechanisms of Action

Vincristine is a classical antimitotic agent that exerts its cytotoxic effects primarily through the disruption of microtubule dynamics. In contrast, this compound's anticancer activity appears to be multifaceted, involving the modulation of key signaling pathways and the tumor microenvironment, rather than direct interaction with tubulin.

Vincristine is a well-established chemotherapeutic agent that functions by binding to β-tubulin, a subunit of microtubules. This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division[1][2]. The disruption of microtubule formation leads to arrest of the cell cycle in the M-phase (mitosis), ultimately triggering apoptosis (programmed cell death)[2].

This compound , another vinca alkaloid, does not appear to share vincristine's primary mechanism of microtubule destabilization. Instead, its anticancer effects are attributed to several other mechanisms:

  • Inhibition of TGF-β Signaling: this compound has been shown to inhibit the signaling pathway of Transforming Growth Factor-beta (TGF-β) by upregulating the expression of c-Jun. This, in turn, enhances the interaction of the Smad2 complex with the corepressor TGIF, leading to the suppression of TGF-β-induced gene transcription[3][4].

  • Modulation of the Tumor Microenvironment: this compound can suppress the activity of cancer-associated fibroblasts (CAFs), which are key components of the tumor stroma that promote cancer progression. It has been found to reduce the secretion of various inflammatory cytokines by these fibroblasts[5][6][7].

  • Inhibition of Matrix Formation: It inhibits the formation of the extracellular matrix (ECM) by fibroblasts, a process that is often dysregulated in cancer and fibrosis. This effect is mediated through the inhibition of the ERK1/2 signaling pathway[8][9].

  • Reversion of K-Ras-Induced Malignant Phenotype: this compound has been observed to induce a normal, flat morphology in fibroblasts that have been transformed by the K-Ras oncogene[5][7][10].

Quantitative Data Comparison

Direct comparative studies on the IC50 values of this compound and vincristine across a range of cancer cell lines are limited. The following table summarizes available data from different studies to provide a general sense of their respective potencies. It is important to note that IC50 values can vary significantly based on the cell line, assay conditions, and exposure time.

CompoundCell LineAssayIC50 ValueReference
Vincristine Neuroblastoma (UKF-NB-3)MTT Assay (120h)~2.5 nM[11]
Ovarian Cancer (A2780)Not Specified1.8 ng/mL[12]
Breast Cancer (MCF7)Not Specified6.5 ng/mL[12]
This compound Various Carcinoma Cell LinesMTT Assay (72h)0.07 - 1.7 µM

Note: The IC50 values for vincristine are generally in the nanomolar range, indicating high potency. The reported GI50 (concentration for 50% growth inhibition) for this compound is in the micromolar to high nanomolar range.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and vincristine.

vincristine_microtubule_pathway Vincristine Vincristine Tubulin αβ-Tubulin Dimers Vincristine->Tubulin Binds to β-tubulin Microtubule_Polymerization Microtubule Polymerization Vincristine->Microtubule_Polymerization Inhibits M_Phase_Arrest M-Phase Arrest Tubulin->Microtubule_Polymerization Microtubules Microtubules Microtubule_Polymerization->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Apoptosis Apoptosis M_Phase_Arrest->Apoptosis

Caption: Vincristine's mechanism of action on microtubule dynamics.

vincristine_rhoa_pathway Vincristine Vincristine GEF_H1 GEF-H1 Vincristine->GEF_H1 Activates RhoA_GTP RhoA-GTP (Active) GEF_H1->RhoA_GTP Promotes GDP/GTP exchange RhoA_GDP RhoA-GDP (Inactive) ROCK ROCK RhoA_GTP->ROCK Activates pMLC Phospho-MLC ROCK->pMLC Phosphorylates MLC Myosin Light Chain (MLC) Motility Amoeboid-like Motility pMLC->Motility

Caption: Vincristine-induced RhoA signaling pathway.

conophylline_tgf_beta_pathway This compound This compound cJun c-Jun Expression This compound->cJun Upregulates TGIF TGIF (Co-repressor) cJun->TGIF Enhances interaction with Smad complex TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR pSmad2_3 p-Smad2/3 TGFbR->pSmad2_3 Phosphorylates Smad2_3 Smad2/3 Smad_complex p-Smad2/3-Smad4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Transcription TGF-β Target Gene Transcription Smad_complex->Transcription Inhibited by TGIF interaction TGIF->Nucleus

Caption: this compound's inhibition of the TGF-β signaling pathway.

conophylline_caf_workflow This compound This compound CAF Cancer-Associated Fibroblasts (CAFs) This compound->CAF Suppresses activity ERK ERK1/2 Signaling This compound->ERK Inhibits Cytokines Pro-tumorigenic Cytokines (e.g., IL-6, IL-8) CAF->Cytokines Secrete ECM Extracellular Matrix (ECM) Formation CAF->ECM Promote Tumor_Growth Tumor Growth & Progression Cytokines->Tumor_Growth ECM->Tumor_Growth ERK->ECM

Caption: this compound's effect on the tumor microenvironment.

Experimental Protocols

This section provides an overview of the methodologies used to investigate the key mechanisms of action for both compounds.

Tubulin Polymerization Assay (for Vincristine)

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Protocol Overview:

  • Reagents and Materials: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), 96-well microplate, temperature-controlled spectrophotometer.

  • Procedure: a. Reconstitute purified tubulin in ice-cold polymerization buffer containing GTP. b. Add vincristine at various concentrations to the wells of a pre-warmed 96-well plate. Include a vehicle control (e.g., DMSO). c. Initiate the polymerization reaction by adding the tubulin solution to each well. d. Immediately place the plate in a spectrophotometer set to 37°C. e. Measure the increase in absorbance at 340 nm every minute for 60 minutes. The absorbance is proportional to the amount of polymerized microtubules.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect of vincristine is determined by the reduction in the rate and extent of polymerization compared to the vehicle control.

Western Blot for TGF-β Signaling Pathway (for this compound)

This technique is used to detect changes in the levels and phosphorylation status of proteins in a signaling pathway.

Protocol Overview:

  • Cell Culture and Treatment: a. Culture appropriate cells (e.g., mink lung epithelial cells, rat hepatoma cells) to 70-80% confluency. b. Treat cells with this compound for a specified time. In parallel, treat cells with TGF-β to stimulate the pathway, with and without this compound pre-treatment. Include an untreated control.

  • Protein Extraction: a. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. b. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins. c. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: a. Denature protein samples by boiling in Laemmli buffer. b. Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-Smad2, anti-total-Smad2, anti-c-Jun, anti-GAPDH as a loading control) overnight at 4°C. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

RhoA Activation Assay (for Vincristine)

This pull-down assay is used to specifically isolate and quantify the active, GTP-bound form of RhoA.

Protocol Overview:

  • Cell Culture and Treatment: a. Culture cells (e.g., MKN45 gastric adenocarcinoma cells) and treat with vincristine for the desired time. Include an untreated control.

  • Cell Lysis: a. Lyse cells in a specific lysis buffer that preserves the GTP-bound state of RhoA. b. Centrifuge to clarify the lysates.

  • Pull-Down of Active RhoA: a. Incubate the cell lysates with Rhotekin-RBD (Rho-binding domain) agarose beads. Rhotekin-RBD specifically binds to the active, GTP-bound form of RhoA. b. Pellet the beads by centrifugation and wash to remove non-specifically bound proteins.

  • Western Blot Analysis: a. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. b. Analyze the eluted samples by Western blotting using a primary antibody specific for RhoA. c. In parallel, perform a Western blot on a portion of the total cell lysate to determine the total amount of RhoA protein.

  • Data Analysis: The amount of active RhoA is determined by the intensity of the band in the pull-down sample, often expressed as a ratio to the total RhoA in the lysate.

Conclusion

This compound and vincristine, despite both being classified as vinca alkaloids, exhibit fundamentally different mechanisms of anticancer action. Vincristine is a potent inhibitor of microtubule polymerization, leading to mitotic arrest and apoptosis. Its clinical use is well-established, but its efficacy is often limited by neurotoxicity. This compound, on the other hand, represents a novel approach to cancer therapy by targeting signaling pathways such as TGF-β and modulating the tumor microenvironment. Its ability to suppress cancer-associated fibroblasts and inhibit extracellular matrix formation suggests potential applications in cancers with a significant stromal component.

Further research, including direct comparative studies in various cancer models, is necessary to fully elucidate the therapeutic potential of this compound and to identify the patient populations most likely to benefit from its unique mechanism of action. This guide provides a foundation for researchers to understand the distinct properties of these two compounds and to design future investigations into their clinical applications.

References

Conophylline vs. Other Bisindole Alkaloids in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, bisindole alkaloids, a class of natural products, have emerged as a significant source of potent anti-cancer agents. Among these, conophylline and the well-established vinca alkaloids represent two distinct subgroups with promising, yet different, approaches to combating cancer. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their therapeutic potential.

At a Glance: Key Differences

FeatureThis compound & Related AlkaloidsVinca Alkaloids (Vincristine, Vinblastine)
Primary Mechanism of Action Inhibition of K-Ras signaling, suppression of cancer-associated fibroblast (CAF) activity, and modulation of TGF-β signaling.Disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.
Molecular Target Multiple targets including components of the K-Ras and TGF-β pathways.Tubulin
Cell Cycle Specificity Primarily induces G1 phase arrest.Primarily acts on the M phase.
Therapeutic Applications Investigational, with potential against pancreatic and other solid tumors.Clinically established for various leukemias, lymphomas, and solid tumors.

Performance Data: In Vitro Cytotoxicity

The anti-proliferative activity of this compound and other bisindole alkaloids has been evaluated against a range of human cancer cell lines. The following tables summarize the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.

Table 1: GI50 Values of this compound and Related Bisindole Alkaloids (µM) [1][2]

Cell LineCancer TypeThis compoundConofolidineLeucophyllidineBipleiophylline
A549Lung Carcinoma>100.4054.513.5
HCT-116Colorectal Carcinoma1.70.4542.56.5
HT-29Colorectal Carcinoma0.80.3002.05.0
MCF-7Breast Carcinoma0.070.0542.03.5
MDA-MB-468Breast Carcinoma0.90.3003.07.0
MIAPaCa-2Pancreatic Carcinoma1.20.3003.58.0

Table 2: IC50 Values of Vinca Alkaloids (µM)

Cell LineCancer TypeVincristineVinblastine
UKF-NB-3NeuroblastomaVariesNot Available
MCF-7Breast Carcinoma0.2390.067
LNCaPProstate CarcinomaNot Available29.3

Note: Direct comparison of IC50/GI50 values between different studies should be approached with caution due to variations in experimental conditions.

Mechanisms of Action & Signaling Pathways

The anti-cancer effects of this compound and vinca alkaloids are mediated through distinct signaling pathways, leading to different cellular outcomes.

This compound: A Multi-pronged Attack

This compound exhibits a multi-faceted mechanism of action that extends beyond direct cytotoxicity to modulating the tumor microenvironment.

  • Inhibition of K-Ras Signaling: this compound has been shown to revert the transformed phenotype of K-Ras-transformed cells, suggesting an interference with the oncogenic K-Ras signaling pathway.

  • Suppression of Cancer-Associated Fibroblasts (CAFs): A key aspect of this compound's activity is its ability to suppress the pro-tumorigenic functions of CAFs. It achieves this by inhibiting the secretion of inflammatory cytokines by these cells, thereby disrupting the supportive tumor microenvironment.

  • Modulation of TGF-β Signaling: this compound can inhibit Transforming Growth Factor-beta (TGF-β) signaling, a pathway often implicated in tumor progression, fibrosis, and immune evasion.

G cluster_this compound This compound's Mechanism of Action This compound This compound K_Ras_Pathway K-Ras Signaling This compound->K_Ras_Pathway Inhibits CAF_Activity Cancer-Associated Fibroblast (CAF) Activity This compound->CAF_Activity Suppresses TGF_beta_Signaling TGF-β Signaling This compound->TGF_beta_Signaling Inhibits Tumor_Cell Tumor Cell K_Ras_Pathway->Tumor_Cell Promotes Proliferation Tumor_Microenvironment Tumor Microenvironment CAF_Activity->Tumor_Microenvironment Supports TGF_beta_Signaling->Tumor_Cell Promotes Progression Tumor_Microenvironment->Tumor_Cell Supports

This compound's multi-targeted mechanism of action.
Vinca Alkaloids: Disrupting the Cellular Machinery

The vinca alkaloids, including vincristine and vinblastine, are classic anti-mitotic agents that target the fundamental process of cell division.

  • Microtubule Destabilization: Their primary mechanism involves binding to β-tubulin and inhibiting its polymerization into microtubules. This disruption of microtubule dynamics prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during mitosis.

  • Mitotic Arrest: The inability to form a functional mitotic spindle leads to an arrest of the cell cycle in the M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

G cluster_vinca Vinca Alkaloids' Mechanism of Action Vinca_Alkaloids Vinca Alkaloids (Vincristine, Vinblastine) Tubulin β-Tubulin Vinca_Alkaloids->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Vinca_Alkaloids->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Required for Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Leads to Mitotic_Arrest Mitotic Arrest (M-phase) Mitotic_Spindle_Formation->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers

Vinca alkaloids' mechanism via microtubule disruption.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of these bisindole alkaloids.

Cell Viability and Growth Inhibition (MTT Assay)

This assay is used to determine the cytotoxic or growth-inhibitory effects of the compounds.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3 × 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the bisindole alkaloids and incubated for 72 hours.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

  • Formazan Solubilization: The plates are incubated to allow for the formation of formazan crystals by viable cells. These crystals are then solubilized using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The GI50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell growth compared to untreated controls.

Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival.

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the test compounds for 24 hours.

  • Incubation: The drug-containing medium is then replaced with fresh medium, and the cells are incubated for a period that allows for colony formation (typically 1-3 weeks).

  • Colony Staining: The colonies are fixed with a solution of methanol and acetic acid and then stained with crystal violet.

  • Colony Counting: Colonies containing at least 50 cells are counted, and the plating efficiency and surviving fraction are calculated.

Cell Cycle Analysis

This method is used to determine the effect of the compounds on the progression of cells through the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compounds for a specified duration, then harvested and washed with phosphate-buffered saline (PBS).

  • Fixation: The cells are fixed in cold 70% ethanol.

  • Staining: The fixed cells are then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

  • Staining: The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Live cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.

Detection of Reactive Oxygen Species (ROS)

This assay measures the levels of intracellular ROS, which can be an indicator of cellular stress.

  • Cell Treatment: Cells are treated with the test compounds.

  • Probe Incubation: The cells are then incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Fluorescence Measurement: The fluorescence intensity is measured using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

Detection of DNA Double-Strand Breaks (γ-H2AX Foci Staining)

This assay is used to detect DNA double-strand breaks, a hallmark of DNA damage.

  • Cell Treatment and Fixation: Cells are treated with the compounds, fixed with paraformaldehyde, and permeabilized with a detergent.

  • Immunostaining: The cells are then incubated with a primary antibody against phosphorylated H2AX (γ-H2AX), followed by a fluorescently labeled secondary antibody.

  • Microscopy: The cells are visualized using a fluorescence microscope, and the number of distinct fluorescent foci within the nucleus, each representing a DNA double-strand break, is quantified.

Conclusion

This compound and its related bisindole alkaloids represent a novel class of anti-cancer agents with a distinct mechanism of action compared to the clinically established vinca alkaloids. While vinca alkaloids exert their potent cytotoxic effects through the well-defined pathway of microtubule disruption, this compound appears to employ a more nuanced, multi-targeted approach by interfering with key oncogenic signaling pathways and modulating the tumor microenvironment.

The in vitro data suggests that conofolidine, a close analog of this compound, exhibits significant potency against a broad range of cancer cell lines, in some cases surpassing that of this compound itself. The vinca alkaloids, particularly vinblastine, also demonstrate high potency, albeit through a different mechanism.

The choice between these classes of bisindole alkaloids for therapeutic development will depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic strategy. The unique ability of this compound to target cancer-associated fibroblasts presents an exciting avenue for therapies aimed at overcoming the supportive tumor microenvironment, a major challenge in cancer treatment. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its analogs in the clinical setting.

References

Conophylline: A Potential New Frontier in Anti-Fibrotic Therapy Compared to Standard Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more effective anti-fibrotic therapies is a pressing challenge. This guide provides a comparative analysis of the emerging investigational drug, conophylline, against current standard-of-care treatments for fibrosis, with a focus on pulmonary, liver, and renal fibrosis. The information is supported by available preclinical and clinical data, detailing experimental methodologies and mechanisms of action.

Fibrosis, the excessive accumulation of extracellular matrix (ECM) leading to scarring and organ dysfunction, is the final common pathological pathway for a multitude of chronic diseases. While current treatments for conditions like idiopathic pulmonary fibrosis (IPF), liver cirrhosis, and chronic kidney disease aim to slow disease progression, a definitive cure remains elusive. This compound, a vinca alkaloid, has emerged as a promising anti-fibrotic agent in preclinical studies, suggesting a novel mechanistic approach to combat this debilitating condition.

Comparative Efficacy and Mechanism of Action

Current standard treatments for fibrosis primarily focus on inhibiting the activity of pro-fibrotic growth factors and inflammatory pathways. This compound, in contrast, appears to exert its anti-fibrotic effects through distinct signaling cascades, offering a potential alternative or complementary therapeutic strategy.

Pulmonary Fibrosis

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options. The current standard of care involves two FDA-approved drugs, pirfenidone and nintedanib, which have been shown to slow the rate of lung function decline.[1][2]

Table 1: Comparison of Efficacy in Pulmonary Fibrosis

TreatmentMechanism of ActionKey Efficacy Data (Clinical Trials)
Pirfenidone Downregulates the production of pro-fibrotic and inflammatory mediators, including TGF-β.[1]Reduced the decline in Forced Vital Capacity (FVC). Pooled data showed a significant reduction in disease progression or death by 30%.[3] A meta-analysis of five studies confirmed that pirfenidone reduced the risk of FVC decline of ≥10%.[4]
Nintedanib A tyrosine kinase inhibitor that targets multiple receptors involved in fibroblast proliferation and ECM deposition.[5]Reduced the annual rate of FVC decline by approximately 50% compared to placebo in the INPULSIS® trials.[5] A meta-analysis showed a significant increase in FVC predicted and FVC volume.[2]
This compound Mechanism in pulmonary fibrosis is not yet fully elucidated. Preclinical studies in other fibrotic conditions suggest potential anti-fibrotic activity.No clinical trial data available for pulmonary fibrosis.
Liver Fibrosis

Liver fibrosis, resulting from chronic liver injury, can progress to cirrhosis and liver failure. Treatment strategies are often directed at the underlying cause of the liver disease. Several anti-fibrotic agents are in clinical development, targeting various pathways.[6][7][8]

This compound has demonstrated significant anti-fibrotic effects in a preclinical model of liver fibrosis. In a study using a thioacetamide-induced liver fibrosis rat model, this compound administration led to a smoother liver surface and markedly inhibited fibrosis.[9] The collagen content in the liver was also significantly reduced.[9]

Table 2: Comparison of Efficacy in Liver Fibrosis

TreatmentMechanism of ActionKey Efficacy Data (Preclinical/Clinical)
Standard Therapies (e.g., Obeticholic Acid, Belapectin) Target various pathways including FXR agonism and galectin-3 inhibition to reduce inflammation and stellate cell activation.[7][10]Clinical trials have shown improvements in liver histology and biomarkers of fibrosis. For example, belapectin demonstrated a reduction in liver stiffness and new varices development.
This compound In hepatic stellate cells (HSCs), this compound reduces the expression of α-smooth muscle actin (α-SMA) and collagen-1, inhibits DNA synthesis, and induces apoptosis.[9] It has also been shown to inhibit the TGFβ-mediated ERK1/2 pathway in fibroblasts.[11]In a rat model of thioacetamide-induced liver fibrosis, this compound markedly inhibited fibrosis and significantly reduced collagen content.[9]
Renal Fibrosis

Renal fibrosis is a common pathway in the progression of chronic kidney disease (CKD). Current treatments primarily involve managing the underlying conditions and the use of renin-angiotensin-aldosterone system (RAAS) inhibitors.[12] Several novel anti-fibrotic therapies are under investigation.[13]

While there is no direct evidence for this compound's efficacy in renal fibrosis, its demonstrated anti-fibrotic mechanisms in other organs suggest its potential as a therapeutic candidate for CKD.

Table 3: Comparison of Efficacy in Renal Fibrosis

TreatmentMechanism of ActionKey Efficacy Data (Clinical Trials)
Standard Therapies (e.g., RAAS inhibitors, SGLT2 inhibitors) Reduce intraglomerular pressure, inflammation, and oxidative stress.[13]Clinical trials have shown a slowing of the decline in kidney function.[12]
Investigational Drugs (e.g., TGF-β inhibitors) Directly target pro-fibrotic pathways.[13]Some investigational drugs have shown promise in preclinical and early-phase clinical trials.[14]
This compound Mechanism in renal fibrosis is unknown.No data available for renal fibrosis.

Signaling Pathways and Experimental Workflows

The anti-fibrotic effects of this compound and standard treatments are mediated by complex signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key mechanisms.

This compound's Anti-Fibrotic Signaling Pathways

Conophylline_Signaling cluster_TGFb TGF-β Pathway cluster_BMP BMP4/JNK Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR ERK ERK1/2 TGFbR->ERK Activates Fibrosis_TGF Fibrosis ERK->Fibrosis_TGF AngII Angiotensin II BMP4 BMP4 AngII->BMP4 Increases JNK JNK BMP4->JNK Activates Fibrosis_BMP Fibrosis JNK->Fibrosis_BMP This compound This compound This compound->ERK Inhibits (in fibroblasts) This compound->BMP4 Decreases (in cardiac fibroblasts)

Caption: this compound's inhibitory effects on pro-fibrotic signaling pathways.
Standard Anti-Fibrotic Drug Signaling Pathways

Standard_AntiFibrotic_Signaling cluster_Pirfenidone Pirfenidone cluster_Nintedanib Nintedanib TGFb_P TGF-β Fibrosis_P Fibrosis TGFb_P->Fibrosis_P Inflammatory_Mediators Inflammatory Mediators Inflammatory_Mediators->Fibrosis_P PDGFR PDGFR Fibroblast_Proliferation Fibroblast Proliferation PDGFR->Fibroblast_Proliferation FGFR FGFR FGFR->Fibroblast_Proliferation VEGFR VEGFR VEGFR->Fibroblast_Proliferation Fibrosis_N Fibrosis Fibroblast_Proliferation->Fibrosis_N Pirfenidone Pirfenidone Pirfenidone->TGFb_P Inhibits Synthesis Pirfenidone->Inflammatory_Mediators Inhibits Nintedanib Nintedanib Nintedanib->PDGFR Inhibits Nintedanib->FGFR Inhibits Nintedanib->VEGFR Inhibits

Caption: Mechanisms of action for standard anti-fibrotic drugs.

Experimental Protocols

The following provides an overview of the methodologies used in key preclinical studies to evaluate the efficacy of anti-fibrotic compounds.

Thioacetamide-Induced Liver Fibrosis in Rats

This model is widely used to study the pathogenesis of liver fibrosis and to evaluate potential therapies.[15]

TAA_Protocol start Start: Healthy Rats TAA_admin Thioacetamide (TAA) Administration (e.g., 200 mg/kg, i.p.) start->TAA_admin Treatment Treatment Group: Concurrently administer This compound TAA_admin->Treatment Control Control Group: Administer Vehicle TAA_admin->Control Sacrifice Sacrifice animals at defined time points Treatment->Sacrifice Control->Sacrifice Analysis Analysis: - Liver Histology (H&E, Masson's Trichrome) - Collagen Content Assay - Immunohistochemistry (α-SMA) - Gene Expression Analysis Sacrifice->Analysis end End: Evaluate Anti-fibrotic Efficacy Analysis->end

Caption: Workflow for thioacetamide-induced liver fibrosis model.
Bleomycin-Induced Pulmonary Fibrosis in Mice

This is a commonly used animal model to mimic human idiopathic pulmonary fibrosis.[16][17][18][19]

Bleomycin_Protocol start Start: Healthy Mice Bleomycin_admin Bleomycin Administration (e.g., intratracheal instillation) start->Bleomycin_admin Treatment Treatment Group: Administer Test Compound Bleomycin_admin->Treatment Control Control Group: Administer Vehicle Bleomycin_admin->Control Sacrifice Sacrifice animals at defined time points (e.g., day 14, 21) Treatment->Sacrifice Control->Sacrifice Analysis Analysis: - Lung Histology (Ashcroft Score) - Collagen Content (Hydroxyproline Assay) - Bronchoalveolar Lavage (BAL) Fluid Analysis - Gene and Protein Expression Sacrifice->Analysis end End: Assess Anti-fibrotic and Anti-inflammatory Effects Analysis->end

Caption: Workflow for bleomycin-induced pulmonary fibrosis model.
In Vitro Fibroblast to Myofibroblast Differentiation

This assay is crucial for studying the cellular mechanisms of fibrosis and the effects of anti-fibrotic compounds on fibroblast activation.[20][21][22][23]

Fibroblast_Protocol start Start: Culture Primary Fibroblasts Starvation Serum Starvation start->Starvation TGFb_treatment Treat with TGF-β1 (e.g., 10 ng/mL) Starvation->TGFb_treatment Compound_treatment Co-treat with Test Compound TGFb_treatment->Compound_treatment Control Control: Vehicle Treatment TGFb_treatment->Control Incubation Incubate for 24-72 hours Compound_treatment->Incubation Control->Incubation Analysis Analysis: - Immunofluorescence (α-SMA) - Western Blot (α-SMA, Collagen) - RT-qPCR (Fibrotic markers) - Collagen Gel Contraction Assay Incubation->Analysis end End: Determine effect on myofibroblast differentiation Analysis->end

Caption: Workflow for in vitro fibroblast differentiation assay.

Conclusion and Future Directions

The available preclinical data for this compound are promising, suggesting a novel anti-fibrotic agent with a distinct mechanism of action from current standard therapies. Its ability to induce apoptosis in activated hepatic stellate cells and inhibit key pro-fibrotic signaling pathways warrants further investigation.

However, it is crucial to acknowledge that the data for this compound are still in the early, preclinical stages. Rigorous clinical trials are necessary to establish its safety and efficacy in humans for various fibrotic diseases. A direct comparison with established treatments like pirfenidone and nintedanib is premature. Future research should focus on elucidating the precise molecular targets of this compound, its pharmacokinetic and pharmacodynamic profiles in humans, and its potential for combination therapy with existing anti-fibrotic drugs. The development of this compound and other novel agents holds the potential to significantly improve the therapeutic landscape for patients suffering from fibrotic diseases.

References

Conophylline's Anti-Cancer Efficacy in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of conophylline's anti-cancer effects in xenograft models, placing its performance in context with established alternative therapies. The following sections present a synthesis of available preclinical data, detailed experimental methodologies, and visualizations of the underlying biological pathways and experimental workflows.

Comparative Efficacy of Anti-Cancer Agents in Pancreatic Cancer Xenograft Models

Treatment Agent(s)Cancer Cell LineXenograft ModelDosing RegimenTumor Growth Inhibition (TGI) / EffectReference
This compound + Gemcitabine SUIT-2 (Pancreatic)Nude MiceThis compound: 1.0 µg/g s.c. every other day; Gemcitabine: 50 mg/kg i.p. twice a week for 28 daysMarkedly inhibited tumor proliferation (quantitative data not specified)[1]
Gemcitabine Pancreatic Cancer PDXNude Mice100 mg/kg weeklySignificant tumor growth inhibition
Erlotinib HPAC (Pancreatic)Nude MiceNot specifiedSignificant tumor growth inhibition compared to vehicle
Paclitaxel (nab-paclitaxel) Pancreatic Cancer PDXNude MiceNot specified86.63% Tumor Growth Inhibition

Note: The efficacy of this compound as a monotherapy in this specific xenograft model was described as "inhibited tumor proliferation slightly," but specific quantitative data was not provided in the referenced study[1].

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound and comparative agents in xenograft models.

Pancreatic Cancer Xenograft Model Establishment and Drug Administration

1. Cell Culture:

  • Human pancreatic cancer cell lines (e.g., SUIT-2, HPAC) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Models:

  • Immunocompromised mice (e.g., BALB/c nude mice), typically 4-6 weeks old, are used to prevent rejection of human tumor xenografts.

3. Tumor Cell Implantation:

  • Cultured cancer cells are harvested, washed, and resuspended in a sterile solution, such as phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.

  • A specific number of cells (e.g., 3 x 10^6 SUIT-2 cells) are subcutaneously injected into the flank of each mouse.

4. Tumor Growth Monitoring:

  • Tumor dimensions are measured regularly (e.g., twice a week) using calipers.

  • Tumor volume is calculated using the formula: (Length x Width²) / 2.

5. Drug Administration:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • This compound: Administered via subcutaneous (s.c.) injection at a dose of 1.0 µg/g every other day[1].

  • Gemcitabine: Administered via intraperitoneal (i.p.) injection at a dose of 50 mg/kg twice a week for a specified duration (e.g., 28 days)[1].

  • Control Group: Receives a vehicle control (e.g., saline) following the same administration schedule.

6. Efficacy Evaluation:

  • Tumor volumes and body weights are monitored throughout the study.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

  • Tumor growth inhibition is calculated as a primary endpoint.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in this compound's anti-cancer activity and a typical experimental workflow for xenograft studies.

G cluster_0 TGF-β Signaling Pathway TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII TGFbRI TGF-β RI TGFbRII->TGFbRI Activates SMAD23 p-SMAD2/3 TGFbRI->SMAD23 Phosphorylates SMAD_complex SMAD Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus p300 p300 SMAD_complex->p300 Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates cJun c-Jun TGIF TGIF cJun->TGIF Interacts with TGIF->SMAD_complex Suppresses p300->Gene_Expression This compound This compound This compound->cJun Upregulates This compound->p300 Attenuates interaction

Caption: this compound's modulation of the TGF-β signaling pathway.

G cluster_1 K-Ras Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS Ras_GDP K-Ras-GDP (Inactive) GRB2_SOS->Ras_GDP Ras_GTP K-Ras-GTP (Active) Ras_GDP->Ras_GTP GTP RAF RAF Ras_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Invasion Transcription->Proliferation This compound This compound This compound->Ras_GTP Inhibits (Indirectly)

Caption: this compound's inhibitory effect on the K-Ras signaling pathway.

G cluster_2 Xenograft Study Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment Administration Randomization->Treatment Data_Collection 6. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 7. Study Endpoint & Tumor Excision Data_Collection->Endpoint Analysis 8. Data Analysis Endpoint->Analysis

Caption: A generalized workflow for in vivo xenograft studies.

References

A Comparative Analysis of the Apoptotic Effects of Conophylline and Other Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the apoptotic mechanisms and efficacy of conophylline in comparison to established vinca alkaloids such as vincristine, vinblastine, and vinorelbine.

Introduction

Vinca alkaloids, a class of microtubule-targeting agents derived from the Madagascar periwinkle (Catharanthus roseus), have been a cornerstone of cancer chemotherapy for decades.[1] Their mechanism of action primarily involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells.[1] this compound, a bisindole alkaloid structurally related to vinca alkaloids, has emerged as a compound of interest with potential anticancer properties. This guide provides a comprehensive comparison of the apoptotic effects of this compound and its structural analog, conofolidine, with those of traditional vinca alkaloids, supported by experimental data and detailed methodologies.

Comparative Efficacy in Growth Inhibition

While direct comparative studies on the apoptotic induction by this compound are limited, data on its growth inhibitory effects (GI50) provide a valuable benchmark for its potency against various cancer cell lines. A study by Al-Hayali et al. (2024) provides GI50 values for this compound and its analogue conofolidine, alongside other bisindole alkaloids.[2]

Cell LineOriginThis compound GI50 (µM)Conofolidine GI50 (µM)
A549Lung Carcinoma0.815 ± 0.080.405 ± 0.04
HCT-116Colorectal Carcinoma1.05 ± 0.150.454 ± 0.03
HT-29Colorectal Carcinoma0.45 ± 0.070.28 ± 0.02
MCF-7Breast Carcinoma0.07 ± 0.010.054 ± 0.01
MDA-MB-468Breast Carcinoma0.55 ± 0.050.31 ± 0.03
MIAPaCa-2Pancreatic Carcinoma0.75 ± 0.090.32 ± 0.04

Table 1: Comparative Growth Inhibitory (GI50) values of this compound and Conofolidine after 72h exposure. Data extracted from Al-Hayali et al., 2024.[2]

For comparison, the cytotoxic effects (IC50 values) of traditional vinca alkaloids are presented below. It is important to note that these values are from different studies and experimental conditions may vary.

AlkaloidCell LineIC50Reference
VincristineA54940 nM[Scribd]
VincristineMCF-75 nM[Scribd]
VinblastineH129930 nM[3]
VinorelbineA54927.40 nM[4]
VinorelbineH17925.639 nM[4]

Table 2: Cytotoxicity (IC50) values for traditional Vinca Alkaloids in various cancer cell lines.

Mechanisms of Apoptosis Induction

Traditional Vinca Alkaloids

The primary mechanism of action for vinca alkaloids like vincristine, vinblastine, and vinorelbine is the inhibition of microtubule polymerization by binding to tubulin.[1] This disruption of the microtubule network leads to the arrest of the cell cycle in the M-phase (mitosis), which in turn triggers the intrinsic apoptotic pathway. Key signaling pathways involved in vinca alkaloid-induced apoptosis include:

  • Activation of the JNK/SAPK cascade: Stress-activated protein kinases are activated in response to microtubule disruption, leading to downstream apoptotic signaling.[4]

  • Modulation of Bcl-2 family proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is shifted towards apoptosis.

  • Caspase activation: The apoptotic cascade culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, which cleave essential cellular substrates, leading to the characteristic morphological changes of apoptosis.[5]

  • NF-κB/IκB pathway: Some studies suggest the involvement of the NF-κB/IκB signaling pathway in mediating vinca alkaloid-induced apoptosis.[6]

Vinca_Alkaloids Vinca Alkaloids (Vincristine, Vinblastine, Vinorelbine) Microtubule_Disruption Microtubule Disruption Vinca_Alkaloids->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (M-phase) Microtubule_Disruption->Mitotic_Arrest JNK_SAPK JNK/SAPK Activation Mitotic_Arrest->JNK_SAPK Bcl2_Modulation Bcl-2 Family Modulation (↑Bax, ↓Bcl-2) Mitotic_Arrest->Bcl2_Modulation Caspase_Cascade Caspase Cascade Activation (Caspase-9, Caspase-3) JNK_SAPK->Caspase_Cascade Bcl2_Modulation->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Figure 1: Simplified signaling pathway for apoptosis induction by traditional vinca alkaloids.

This compound and Conofolidine

Research on the direct apoptotic effects of this compound is still emerging. However, studies on its structural analog, conofolidine, provide significant insights into its potential mechanisms. Conofolidine has been shown to induce both apoptosis and senescence in cancer cells.[7]

Key apoptotic mechanisms identified for conofolidine include:

  • Induction of Reactive Oxygen Species (ROS): Conofolidine treatment leads to an increase in intracellular ROS levels, which can trigger oxidative stress-induced apoptosis.[7]

  • DNA Damage: The compound causes DNA double-strand breaks, as evidenced by the phosphorylation of H2AX (γ-H2AX).[7]

  • Cell Cycle Perturbation: Conofolidine induces a depletion of cells in the S-phase and can cause G1 or G2/M arrest, depending on the cell line.[7]

  • Caspase Activation and PARP Cleavage: Similar to traditional vinca alkaloids, conofolidine activates executioner caspases-3/7 and leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[7]

A study by Atsumi et al. (2003) revealed that this compound can inhibit TGF-beta-induced apoptosis in rat hepatoma cells.[8] This effect is mediated by the upregulation of c-Jun and subsequent modulation of the Smad2 signaling pathway. While this study highlights a specific context where this compound inhibits apoptosis, it also underscores its ability to interact with key signaling pathways involved in cell fate decisions.

Conofolidine Conofolidine ROS_Induction ↑ Reactive Oxygen Species (ROS) Conofolidine->ROS_Induction DNA_Damage DNA Damage (γ-H2AX) Conofolidine->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (S-phase depletion, G1/G2/M arrest) Conofolidine->Cell_Cycle_Arrest ROS_Induction->DNA_Damage Caspase_Activation Caspase-3/7 Activation DNA_Damage->Caspase_Activation Cell_Cycle_Arrest->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Figure 2: Proposed signaling pathway for apoptosis induction by conofolidine.

Quantitative Analysis of Apoptosis

The study on conofolidine provides quantitative data on its ability to induce apoptosis in various cancer cell lines, as determined by Annexin V-FITC/PI staining followed by flow cytometry.[7]

Cell LineTreatment (72h)% Apoptotic Cells (Early + Late)
MDA-MB-4682x GI5054 ± 5.5
MIAPaCa-22x GI5069 ± 1.1
HCT-1162x GI5030 ± 4.7

Table 3: Percentage of Apoptotic Cells Induced by Conofolidine. Data extracted from Al-Hayali et al., 2024.[7]

Furthermore, the activation of executioner caspases-3/7 was quantified.

Cell LineTreatment (24h)Caspase-3/7 Activity (Fold Increase)
HCT-1162x GI50≥ 2
MDA-MB-4682x GI50≥ 2
MIAPaCa-22x GI50≥ 2

Table 4: Conofolidine-Induced Caspase-3/7 Activation. Data extracted from Al-Hayali et al., 2024.[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is based on the methodology described by Al-Hayali et al. (2024).[2]

  • Cell Seeding: Seed cells in 96-well plates at a density of 3 × 10³ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, vinca alkaloids) and incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 values (the concentration that inhibits cell growth by 50%) from the dose-response curves.

cluster_workflow MTT Assay Workflow A Seed Cells (96-well plate) B Add Compound (72h incubation) A->B C Add MTT (4h incubation) B->C D Add DMSO C->D E Read Absorbance (570 nm) D->E F Calculate GI50 E->F

Figure 3: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on the methodology described by Al-Hayali et al. (2024).[7]

  • Cell Treatment: Treat cells with the desired concentrations of the compounds for the specified duration (e.g., 72 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. At least 10,000 events should be recorded per sample.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

cluster_workflow Annexin V/PI Assay Workflow A Treat Cells B Harvest & Wash Cells A->B C Stain with Annexin V-FITC & PI B->C D Incubate (15 min) C->D E Flow Cytometry Analysis D->E F Quantify Apoptotic Cells E->F

Figure 4: Workflow for the Annexin V/PI apoptosis assay.

Caspase-3/7 Activity Assay

This protocol is based on the Caspase-Glo® 3/7 Assay methodology.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compounds for the desired time (e.g., 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold increase in caspase activity relative to untreated control cells.

cluster_workflow Caspase-3/7 Assay Workflow A Seed & Treat Cells B Add Caspase-Glo® 3/7 Reagent A->B C Incubate (1-2h) B->C D Measure Luminescence C->D E Calculate Fold Increase D->E

Figure 5: Workflow for the Caspase-3/7 activity assay.

Conclusion

This compound and its analogue conofolidine demonstrate potent growth inhibitory effects against a range of cancer cell lines, with GI50 values in the sub-micromolar range. While direct quantitative data on this compound-induced apoptosis is still limited, the comprehensive data available for the structurally similar conofolidine suggests a distinct mechanism of action compared to traditional vinca alkaloids. Conofolidine appears to induce apoptosis through pathways involving ROS generation and DNA damage, in addition to cell cycle arrest and caspase activation. In contrast, traditional vinca alkaloids primarily exert their apoptotic effects through microtubule disruption and mitotic arrest.

The finding that this compound can modulate the TGF-β signaling pathway further suggests a complex and potentially unique mode of action that warrants further investigation. For drug development professionals, this compound and its analogues represent a promising new avenue within the broader class of vinca alkaloids, potentially offering different efficacy profiles and mechanisms to overcome resistance to traditional microtubule-targeting agents. Further head-to-head comparative studies are crucial to fully elucidate the therapeutic potential of this compound in cancer treatment.

References

A Comparative Analysis of the Bioactivities of Conophylline and Conofolidine

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the therapeutic potential of two structurally related bisindole alkaloids, conophylline and conofolidine, reveals distinct and compelling bioactivities. While both compounds exhibit significant anti-cancer properties, their mechanisms of action diverge, offering unique avenues for drug development. This compound demonstrates potent anti-fibrotic and TGF-β signaling inhibitory effects, whereas conofolidine excels in inducing cancer cell death through apoptosis and senescence via oxidative stress.

This guide provides a comprehensive comparison of the bioactivities of this compound and conofolidine, presenting quantitative data, detailed experimental protocols, and visual representations of their molecular pathways to aid researchers, scientists, and drug development professionals in their understanding and potential application of these promising natural products.

Comparative Bioactivity Data

The following table summarizes the key quantitative data on the bioactivities of this compound and conofolidine, focusing on their anti-proliferative effects against a panel of human cancer cell lines. The data is presented as GI50 values, which represent the concentration of the compound that inhibits cell growth by 50%.

Cell LineCancer TypeThis compound GI50 (µM)Conofolidine GI50 (µM)
A549Lung Carcinoma>100.405
HCT-116Colon Carcinoma1.130.454
HT-29Colon Carcinoma2.05~0.3
MCF-7Breast Carcinoma0.130.054
MDA-MB-468Breast Carcinoma0.29~0.3
MIAPaCa-2Pancreatic Carcinoma0.89~0.3

Signaling Pathways and Mechanisms of Action

The distinct bioactivities of this compound and conofolidine stem from their different molecular targets and signaling pathways.

This compound: A Potent Inhibitor of TGF-β Signaling and Fibrosis

This compound has been identified as a significant inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, a key player in cell growth, differentiation, and fibrosis.[1][2] Its mechanism involves the upregulation of c-Jun expression, which in turn enhances the interaction between the Smad2 complex and the corepressor TGIF, leading to the suppression of TGF-β-induced promoter activity.[1][2]

Furthermore, this compound exhibits anti-fibrotic properties by inhibiting the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a pathway activated by TGF-β.[3][4] This leads to a reduction in the expression of hyaluronan synthase 2 (HAS2) and inhibits the incorporation of collagen into the extracellular matrix.[3][4] Studies have also shown its ability to suppress the activation of stellate cells, which are key mediators of fibrosis in organs like the liver and pancreas.[5]

Conophylline_Pathway cluster_TGFB TGF-β Signaling cluster_this compound This compound Action cluster_ERK ERK Signaling TGFB TGF-β TGFBR TGF-β Receptor Smad2_3 Smad2/3 Smad4 Smad4 pSmad2_3 p-Smad2/3 Smad_complex Smad Complex (p-Smad2/3 + Smad4) p300 p300 TGIF TGIF Gene_expression Target Gene Expression TGIF->Gene_expression Suppresses This compound This compound pERK1_2 p-ERK1/2 This compound->pERK1_2 Inhibits cJun c-Jun ERK1_2 ERK1/2 HAS2 HAS2 Expression Fibrosis Fibrosis

Conofolidine: Induction of Apoptosis and Senescence in Cancer Cells

Conofolidine demonstrates a potent and broad-spectrum anti-cancer activity by inducing two distinct forms of cell death: apoptosis and senescence.[1][2][6] A key mechanism underlying these effects is the generation of reactive oxygen species (ROS), which leads to oxidative stress within cancer cells.[1][2][6] This oxidative stress can cause DNA double-strand breaks, as evidenced by the increased expression of γ-H2AX.[1]

The cellular response to this damage manifests as cell cycle perturbation, characterized by a depletion of the S-phase and arrest in the G1 phase.[1] This is accompanied by the upregulation of the cell cycle inhibitor p21 and the downregulation of CDK2 and cyclins A2 and D1.[1] Ultimately, these events trigger either programmed cell death (apoptosis), confirmed by caspase activation and PARP cleavage, or a state of permanent cell cycle arrest (senescence), verified by positive β-galactosidase staining.[1][6]

Conofolidine_Pathway Conofolidine Conofolidine ROS Reactive Oxygen Species (ROS) Conofolidine->ROS DNA_damage DNA Double-Strand Breaks (γ-H2AX ↑) ROS->DNA_damage Cell_Cycle Cell Cycle Perturbation (S-phase ↓, G1 Arrest) DNA_damage->Cell_Cycle p21 p21 ↑ Cell_Cycle->p21 CDK2_Cyclins CDK2, Cyclin A2/D1 ↓ Cell_Cycle->CDK2_Cyclins Apoptosis Apoptosis (Caspase activation, PARP cleavage) Cell_Cycle->Apoptosis Senescence Senescence (β-gal staining +) Cell_Cycle->Senescence

Detailed Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Cell Viability and Proliferation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or conofolidine and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive integrity after treatment.

Protocol:

  • Treat cells with this compound or conofolidine for a specified period.

  • Plate a known number of cells into 6-well plates.

  • Incubate the plates for 1-3 weeks to allow for colony formation.

  • Fix the colonies with a mixture of methanol and acetic acid and stain with crystal violet.

  • Count the number of colonies (containing at least 50 cells). The surviving fraction is calculated as (number of colonies formed / number of cells seeded) x 100%.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells and fix them in cold 70% ethanol.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression of proteins involved in signaling pathways.

Protocol:

  • Lyse treated cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., p-ERK, c-Jun, p21, cleaved PARP).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the levels of intracellular ROS using a fluorescent probe.

Protocol:

  • Plate cells in a 96-well plate.

  • Treat cells with conofolidine for the desired time.

  • Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Incubate for 30-60 minutes at 37°C.

  • Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.

Collagen Synthesis Assay

This assay quantifies the amount of collagen produced by cells in culture.

Protocol:

  • Culture fibroblasts and treat with this compound.

  • Collect the cell culture supernatant.

  • Use a commercial collagen assay kit (e.g., Sircol Collagen Assay) to precipitate and quantify the soluble collagen.

  • The assay is based on the specific binding of the Sirius Red dye to the [Gly-X-Y]n helical structure of collagen.

  • Measure the absorbance of the dye-collagen complex at 555 nm. The amount of collagen is determined from a standard curve.

Conclusion

The comparative analysis of this compound and conofolidine highlights their potential as valuable lead compounds in oncology and other therapeutic areas. This compound's unique ability to inhibit the TGF-β signaling pathway and fibrosis presents a promising strategy for treating fibrotic diseases and cancers where this pathway is dysregulated. In contrast, conofolidine's potent induction of apoptosis and senescence in a broad range of cancer cells makes it a strong candidate for further development as a cytotoxic agent. The distinct mechanisms of these two alkaloids underscore the rich chemical diversity found in natural products and their potential to provide novel solutions to complex diseases. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic efficacy and safety profiles.

References

A Comparative Analysis: Divergent Cellular Fates Induced by Conophylline and Activin A

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the signaling mechanisms of conophylline and activin A, elucidating why one promotes apoptosis while the other primarily induces cell cycle arrest.

This guide provides a detailed comparison of the molecular mechanisms of this compound, a vinca alkaloid, and Activin A, a member of the transforming growth factor-beta (TGF-β) superfamily. While both compounds exhibit anti-proliferative effects on cancer cells, their terminal outcomes diverge significantly. Activin A is a well-documented inducer of apoptosis through multiple signaling cascades, whereas this compound's primary anti-cancer activity appears to be cytostatic, primarily through cell cycle arrest, rather than cytotoxic. This analysis, supported by experimental data and pathway visualizations, explores the distinct signaling events that underpin these different cellular responses.

Divergent Signaling Pathways: Apoptosis vs. Cell Cycle Arrest

The fundamental reason this compound does not induce apoptosis like Activin A lies in their vastly different molecular targets and subsequent signaling cascades. Activin A is a natural ligand that initiates a well-defined, receptor-mediated signaling cascade, while this compound, a plant alkaloid, appears to engage different intracellular targets that converge on cell cycle regulation.

Activin A Signaling and Apoptosis Induction

Activin A exerts its effects by binding to a complex of transmembrane serine/threonine kinase receptors, specifically Activin type II (ActRIIA/B) and type I (ALK4/7) receptors.[1][2] This interaction triggers a cascade that can lead to apoptosis through both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways.

  • Canonical Smad Pathway: Upon receptor activation, Smad2 and Smad3 proteins are phosphorylated, form a complex with Smad4, and translocate to the nucleus to regulate the expression of target genes.[2][3] This pathway is a required component of the Activin A-induced cell death process in certain liver cells.[3]

  • Non-Canonical Pathways: Activin A can also signal independently of Smads. In human lung adenocarcinoma A549 cells, for instance, Activin A induces apoptosis via the ActRIIA-ERK1/2 signaling pathway, leading to endoplasmic reticulum (ER) stress.[4][5] This is characterized by the upregulation of CHOP, GADD34, and caspase-12.[4][5] This process is also facilitated by an increase in intracellular calcium flux.[4][5]

  • Mitochondrial Pathway: In mouse myeloma cells, Activin A has been shown to induce apoptosis through the mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio, cytochrome c release, and subsequent caspase-3 activation.[6]

ActivinA_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand ligand receptor receptor smad smad non_smad non_smad nucleus nucleus effect effect ActivinA Activin A ActRII ActRIIA/B ActivinA->ActRII binds Mito Mitochondrial Pathway (Bax/Bcl-2 ratio ↑) ActivinA->Mito induces ALK4 ALK4 ActRII->ALK4 recruits ERK p-ERK1/2 ActRII->ERK activates pSmad23 p-Smad2/3 ALK4->pSmad23 phosphorylates SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex ER ER Stress (CHOP, Caspase-12) ERK->ER Casp3 Cleaved Caspase-3 ER->Casp3 Mito->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Gene Gene Transcription SmadComplex->Gene Gene->Apoptosis

Caption: Activin A Pro-Apoptotic Signaling Pathways.

This compound's Mechanism of Action

In contrast, the available literature points towards a different mechanism for this compound and its structurally related bisindole alkaloids. Studies on conofolidine, a closely related compound, show that it induces cell cycle arrest, particularly a G1-phase arrest and a stark depletion of the S-phase population.[7][8] It is suggested that this compound may share this mechanism of action.[7][8]

The anticancer effects of this compound are associated with:

  • Cell Cycle Arrest: Reports indicate that this compound can induce a G1-phase arrest in cancer cells, preventing them from entering the S-phase and replicating their DNA.[7][8] This is a cytostatic effect, halting proliferation without necessarily inducing cell death.

  • Reversal of Neoplastic Phenotypes: this compound has been shown to inhibit the chemotactic invasion of K-ras-transformed cells and highly metastatic melanoma cells.[9] It can induce a flattened morphology and alter the expression of cell adhesion molecules like E-cadherin and fibronectin, suggesting a role in reversing the malignant phenotype.[9]

While this compound's direct molecular target is not fully elucidated in the provided search results, its actions are distinct from the receptor-mediated apoptosis induction seen with Activin A. It appears to interfere with the machinery of cell proliferation and invasion more directly.

Conophylline_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_phenotype Phenotypic Reversal compound compound process process outcome outcome phenotype phenotype This compound This compound G1 G1 Phase This compound->G1 targets Invasion Cellular Invasion This compound->Invasion inhibits Adhesion Adhesion Molecules (E-cadherin ↑) This compound->Adhesion modulates S S Phase G1->S progression G1_Arrest G1 Arrest (Proliferation Block) G1->G1_Arrest induces Invasion_Inhibition Inhibition of Invasion Invasion->Invasion_Inhibition

Caption: Proposed Mechanism of Action for this compound.

Comparative Experimental Data

The following tables summarize quantitative data from studies investigating the effects of Activin A and conofolidine (as a proxy for this compound's class of compounds).

Table 1: Comparison of Apoptotic Effects

ParameterActivin AConofolidineCell LineReference
Apoptosis Induction Significant increase in apoptotic cellsInduces apoptosisA549 (Lung), HepG2 (Liver), NS-1 (Myeloma)[3][4][6]
Cleaved Caspase-3 UpregulatedCaspase activation confirmedA549 (Lung), NS-1 (Myeloma)[4][6]
Bax/Bcl-2 Ratio IncreasedNot ReportedNS-1 (Myeloma)[6]
ER Stress Markers (CHOP) UpregulatedNot ReportedA549 (Lung)[4]

Table 2: Comparison of Anti-proliferative and Cell Cycle Effects

ParameterActivin AConofolidineCell LineReference
Cell Proliferation InhibitedInhibited (GI50 values reported)A549 (Lung)[4][7]
Cell Cycle Phase Not a primary reported effectG1 arrest, S-phase depletionHCT-116, HT-29, MCF-7[7]
CDK2 / Cyclins Not ReportedDownregulatedHCT-116, MDA-MB-468[10][11]
p21 Not ReportedUpregulatedHCT-116, MDA-MB-468[10][11]

Key Experimental Protocols

1. Apoptosis Assessment via Flow Cytometry (Annexin V/PI Staining)

  • Principle: This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic and necrotic cells.

  • Methodology:

    • Cells are seeded and treated with the compound of interest (e.g., Activin A) for a specified time.

    • Both floating and adherent cells are collected, washed with cold PBS.

    • Cells are resuspended in 1X Annexin V binding buffer.

    • Annexin V-FITC and PI are added to the cell suspension.

    • The mixture is incubated in the dark at room temperature for 15 minutes.

    • Samples are analyzed by flow cytometry, detecting FITC fluorescence (for Annexin V) and PI fluorescence.

2. Western Blot Analysis for Apoptosis-Related Proteins

  • Principle: This technique is used to detect and quantify specific proteins in a sample, such as cleaved caspase-3, Bax, and Bcl-2, to confirm the activation of apoptotic pathways.

  • Methodology:

    • Following treatment, cells are lysed in RIPA buffer containing protease inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies against target proteins (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-GAPDH as a loading control) overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. Cell Cycle Analysis via Flow Cytometry

  • Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Methodology:

    • Cells are treated with the compound (e.g., conofolidine) for the desired duration.

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing, followed by incubation at -20°C.

    • Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

    • After incubation, the DNA content is analyzed by flow cytometry. The fluorescence intensity is proportional to the amount of DNA.

Conclusion

The differential effects of this compound and Activin A on apoptosis stem from their unique mechanisms of action. Activin A is a signaling ligand that actively engages multiple, well-characterized pro-apoptotic pathways, including Smad-dependent gene regulation, ER stress via ERK signaling, and the intrinsic mitochondrial pathway. Its effect is context-dependent but often leads to programmed cell death.

This compound, representing a class of vinca alkaloids, does not engage these specific signaling pathways. Instead, its anti-cancer properties are attributed to its ability to induce cell cycle arrest, primarily in the G1 phase, and to reverse malignant phenotypes such as cellular invasion. Therefore, this compound's lack of apoptosis induction, when compared to Activin A, is not a failure of mechanism but rather the result of a fundamentally different therapeutic strategy: inducing a cytostatic state rather than immediate cytotoxicity. For researchers and drug developers, this distinction is critical, as it informs the potential applications and combinations for these two classes of compounds in cancer therapy.

References

Cross-Validation of Conophylline's Molecular Targets: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the molecular interactions of conophylline across various cell lines, providing researchers, scientists, and drug development professionals with a comparative overview of its therapeutic potential.

This compound, a vinca alkaloid originally isolated from the leaves of Ervatamia microphylla, has demonstrated a range of biological activities, including anticancer and neuroprotective effects. Understanding its precise molecular targets is crucial for its development as a therapeutic agent. This guide provides a comparative analysis of the identified molecular targets of this compound in different cell lines, supported by available experimental data and detailed methodologies for key experiments.

Quantitative Data Summary

The following tables summarize the identified molecular targets of this compound and its observed effects in various cell lines. It is important to note that while several targets have been identified, specific quantitative data such as binding affinities (Kd) and half-maximal inhibitory concentrations (IC50) are not consistently reported in the available literature.

Table 1: Identified Molecular Targets of this compound

Target ProteinCell Line(s)Method of IdentificationQuantitative Data (Binding Affinity, e.g., Kd)
ARL6IP1 (ADP-ribosylation factor-like GTPase 6 interacting protein 1)Rat pancreatic beta-cell lineAffinity Nano-beads, Deletion Mutation AnalysisNot Reported
TNF-α Receptor (TNFR1/CD120a)Human T-cell leukemia (Jurkat)Receptor Binding Assay, Flow CytometrySmall change in affinity, significant reduction in receptor number. Specific values not reported.

Table 2: Effects of this compound on Signaling Pathways and Cellular Processes

Cellular Process/Signaling PathwayCell Line(s)Observed EffectQuantitative Data (e.g., IC50)
TGF-β Signaling Rat hepatoma cells, Mink lung epithelial cellsInhibition of TGF-β-induced apoptosis and promoter activity via upregulation of c-Jun.Not Reported
ERK1/2 Phosphorylation Human foreskin fibroblastsInhibition of TGF-β-induced ERK1/2 phosphorylation.Not Reported
NF-κB Activation Human T-cell leukemia (Jurkat)Inhibition of TNF-α-induced NF-κB activation.Not Reported
Cellular Invasion K-Ras-transformed Normal Rat Kidney (K-Ras-NRK) cells, Mouse Melanoma (B16/F10)Inhibition of chemotactic invasion.Not Reported
Cytokine Secretion Pancreatic cancer-associated fibroblastsSuppression of inflammatory cytokine secretion.Not Reported
Cell Morphology K-Ras-transformed Normal Rat Kidney (K-Ras-NRK) cellsInduction of a flat morphology.Not Applicable

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways affected by this compound and a general workflow for the identification of its molecular targets using affinity-based methods.

TGF_beta_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad4 Smad4 Smad_complex Smad Complex (p-Smad2/3 + Smad4) Smad4->Smad_complex pSmad23->Smad_complex TGIF TGIF (Co-repressor) Smad_complex->TGIF p300 p300 (Co-activator) Smad_complex->p300 Gene Target Gene Transcription Smad_complex->Gene activates TGIF->Gene represses p300->Gene enhances cJun c-Jun cJun->TGIF enhances interaction with Smad complex Conophylline_nucleus This compound Conophylline_nucleus->cJun upregulates

Figure 1: this compound's Inhibition of TGF-β Signaling.

Target_Identification_Workflow This compound This compound Cono_Beads This compound-immobilized Beads This compound->Cono_Beads Beads Affinity Nano-beads Beads->Cono_Beads Incubation Incubation Cono_Beads->Incubation Cell_Lysate Cell Lysate (Containing target proteins) Cell_Lysate->Incubation Wash Washing Steps (Remove non-specific binders) Incubation->Wash Elution Elution of Bound Proteins Wash->Elution Analysis Protein Identification (e.g., Mass Spectrometry) Elution->Analysis Target Identified Target Protein (e.g., ARL6IP1) Analysis->Target

Figure 2: Affinity-based Target Identification Workflow.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used to identify and characterize the molecular targets of this compound.

Protocol 1: Identification of this compound Binding Proteins using Affinity Nano-beads

This protocol outlines the general steps for identifying direct binding partners of this compound from a cell lysate.

1. Preparation of this compound-Immobilized Nano-beads:

  • Synthesize a this compound derivative with a linker arm suitable for conjugation (e.g., containing a primary amine or carboxyl group).
  • Covalently couple the this compound derivative to activated nano-beads (e.g., NHS-activated magnetic beads) according to the manufacturer's instructions.
  • Wash the beads extensively with a suitable buffer (e.g., PBS with 0.1% Tween-20) to remove any unbound this compound.
  • Block any remaining active sites on the beads by incubating with a blocking agent (e.g., 1 M ethanolamine).
  • Prepare control beads by performing the same procedure without the this compound derivative.

2. Cell Lysis and Lysate Preparation:

  • Culture the desired cell line (e.g., rat pancreatic beta-cells) to approximately 80-90% confluency.
  • Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).
  • Incubate the lysate on ice for 30 minutes with intermittent vortexing.
  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

3. Affinity Pull-down:

  • Incubate a defined amount of cell lysate (e.g., 1-2 mg of total protein) with the this compound-immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.
  • Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

4. Elution and Protein Identification:

  • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., 0.1 M glycine-HCl pH 2.5 or SDS-PAGE sample buffer).
  • Separate the eluted proteins by SDS-PAGE and visualize them by silver staining or Coomassie blue staining.
  • Excise the protein bands that are specific to the this compound-immobilized beads and identify them using mass spectrometry (e.g., LC-MS/MS).

Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation

This protocol describes the detection of changes in ERK1/2 phosphorylation in response to this compound treatment.

1. Cell Culture and Treatment:

  • Seed human foreskin fibroblasts in 6-well plates and grow to near confluency.
  • Serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation.
  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.
  • Stimulate the cells with a known ERK1/2 activator (e.g., TGF-β or EGF) for a predetermined time (e.g., 15-30 minutes).

2. Protein Extraction:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with phosphatase and protease inhibitors.
  • Scrape the cells and collect the lysate.
  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
  • Determine the protein concentration of the supernatant.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
  • Separate the proteins on a 10% SDS-polyacrylamide gel.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
  • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

4. Quantification:

  • Quantify the band intensities using densitometry software.
  • Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

Protocol 3: Flow Cytometry Analysis of TNF-α Receptor Expression

This protocol details the measurement of cell surface TNF-α receptor levels following this compound treatment.

1. Cell Culture and Treatment:

  • Culture Jurkat cells in suspension to the desired density.
  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

2. Antibody Staining:

  • Harvest the cells and wash them with ice-cold FACS buffer (e.g., PBS with 2% FBS).
  • Resuspend the cells in FACS buffer at a concentration of 1x10^6 cells/100 µL.
  • Add a fluorescently-labeled primary antibody specific for the TNF-α receptor (e.g., anti-CD120a-FITC) or an isotype control antibody.
  • Incubate the cells on ice for 30-60 minutes in the dark.
  • Wash the cells twice with FACS buffer to remove unbound antibody.

3. Flow Cytometry Analysis:

  • Resuspend the cells in FACS buffer.
  • Acquire the data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000) for each sample.
  • Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) of the TNF-α receptor staining.

4. Data Interpretation:

  • Compare the MFI of this compound-treated cells to that of untreated control cells to determine the change in receptor expression.
  • The isotype control is used to set the background fluorescence.

Conclusion

The available evidence indicates that this compound interacts with multiple molecular targets and modulates several key signaling pathways involved in cell growth, differentiation, and inflammation. The identification of ARL6IP as a direct binding partner provides a significant lead for understanding its mechanism of action, particularly in the context of beta-cell differentiation.[1][2] Furthermore, its ability to interfere with TGF-β, ERK, and NF-κB signaling pathways underscores its potential as an anticancer and anti-inflammatory agent.[3][4][5][6]

However, a comprehensive cross-validation of these targets across a broader range of cell lines is still needed. Future research should focus on obtaining quantitative binding and inhibition data to establish a more precise pharmacological profile of this compound. The experimental protocols provided in this guide offer a framework for researchers to conduct such validation studies, which will be instrumental in advancing the clinical development of this promising natural product.

References

comparing the neuroprotective effects of conophylline to other compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for effective therapies against neurodegenerative diseases and acute neuronal injury, a variety of compounds with neuroprotective potential have been investigated. This guide provides a comparative analysis of conophylline, a plant-derived vinca alkaloid, against other notable neuroprotective agents. The comparison focuses on their mechanisms of action, supported by experimental data, to offer a clear perspective for researchers, scientists, and drug development professionals.

This compound: A Multifaceted Neuroprotective Agent

This compound, isolated from the leaves of plants like Ervatamia microphylla, has demonstrated a range of biological activities, including potential neuroprotective effects.[1] Its mechanisms are distinct from many conventional neuroprotective drugs, focusing on the modulation of cellular stress responses and signaling pathways related to cell fate and protein aggregation.

Mechanism of Action: this compound's neuroprotective properties are linked to two primary mechanisms:

  • Inhibition of Transforming Growth Factor-β (TGF-β) Signaling: this compound has been shown to inhibit TGF-β-induced apoptosis.[2] It does not block the initial steps of the pathway (like Smad2 phosphorylation or nuclear translocation) but rather modulates the interaction of downstream transcriptional factors.[2][3] Specifically, it upregulates the expression of c-Jun, which enhances the association of the Smad2 complex with the corepressor TGIF, thereby suppressing TGF-β-induced gene expression.[2] Furthermore, it inhibits the phosphorylation of ERK1/2, a downstream target of TGF-β signaling.[3]

  • Activation of Autophagy: Loss of autophagy is a key feature in several neurodegenerative diseases, leading to the accumulation of toxic protein aggregates. This compound has been found to activate autophagy in neural cells, which may help clear these aggregates. This mechanism is suggested to be beneficial in cellular models of proteinopathies like Parkinson's and Huntington's diseases.[1]

G cluster_TGFB TGF-β Signaling Pathway cluster_Cono This compound Intervention TGFB TGF-β Receptor TGF-β Receptor TGFB->Receptor SMAD23 p-SMAD2/3 Receptor->SMAD23 Phosphorylation ERK p-ERK1/2 Receptor->ERK Activation SMAD4 SMAD4 SMAD23->SMAD4 Complex Formation p300 p300 SMAD4->p300 Binds TGIF TGIF SMAD4->TGIF Binds Gene Target Gene (e.g., Apoptosis) p300->Gene Activates TGIF->Gene Represses Cono This compound Cono->p300 Attenuates Binding to SMAD Complex Cono->ERK Inhibits cJun c-Jun Expression Cono->cJun Induces cJun->TGIF Enhances Binding to SMAD Complex

Caption: this compound's modulation of TGF-β signaling.

Comparative Analysis with Other Neuroprotective Compounds

To understand the unique position of this compound, it is compared here with two clinically used neuroprotective drugs, Riluzole and Edaravone, as well as another natural compound, β-Caryophyllene.

Table 1: Comparison of Neuroprotective Mechanisms
FeatureThis compoundRiluzoleEdaravoneβ-Caryophyllene
Primary Mechanism TGF-β Signaling Inhibition; Autophagy Induction[1][2]Anti-glutamatergic; Na+ Channel Blocker[4][5]Free Radical Scavenger[6]Cannabinoid Receptor 2 (CB2R) Agonist[7][8]
Key Molecular Targets c-Jun, ERK1/2, Smad complex interactions[2][3]Voltage-gated Na+ channels, NMDA/AMPA receptors (indirectly)[4][5]Peroxyl radicals, Peroxynitrite[6]CB2R[7][8]
Primary Cellular Effect Anti-apoptotic, Anti-fibrotic, Clearance of protein aggregates[1][3]Reduction of excitotoxicity[4]Reduction of oxidative stress and lipid peroxidation[6]Anti-inflammatory, Antioxidant[7][8]
Therapeutic Areas Neurodegenerative diseases (preclinical models of Parkinson's, Huntington's)[1]Amyotrophic Lateral Sclerosis (ALS)[4]Acute Ischemic Stroke (AIS)[6][9]Parkinson's Disease (preclinical models)[7][8]

Quantitative Efficacy: A Data-Driven Comparison

The following table summarizes quantitative data from preclinical and clinical studies to provide a performance benchmark for each compound.

Table 2: Summary of Experimental and Clinical Efficacy Data
CompoundExperimental/Clinical ModelKey Quantitative FindingReference
Edaravone Acute Ischemic Stroke (AIS) patientsSignificant reduction in NIHSS score at 90 days vs. placebo.[9][9]
AIS patients (moderate to severe)Significantly better outcome (lower NIHSS score) at 3 months (4.46 ± 3.52) compared to control (9.38 ± 6.44).[10][10]
Riluzole Transgenic ALS mice (G93A)Increased survival by 7.5% when administered alone.[11][11]
β-Caryophyllene MPTP-induced Parkinson's model (mice)Suppressed the increase in activated microglia (IBA-1-IR cells) by 66.2% compared to MPTP treatment alone.[8][8]
B355227 (Analogue) In vitro glutamate toxicity (HT22 cells)Protected against a 40% reduction in cell viability induced by 5 mM glutamate.[12][12]
NeuroEPO In vitro glutamate toxicity (primary cortical cells)Maintained cell viability around 80% against glutamate-induced toxicity that reduced viability by 40%.[13][13]

Note: Direct comparative quantitative data for this compound in standardized neuroprotection models is limited in the currently available literature. The table includes data from other neuroprotective compounds to provide context for the efficacy typically observed in these assays.

Detailed Experimental Protocols

Reproducibility is key in scientific research. Below are detailed methodologies for common experiments used to evaluate neuroprotective compounds.

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity

This assay is a common first step to screen for neuroprotective potential against excitotoxicity, a major mechanism of neuronal death in stroke and other neurological disorders.[14]

Objective: To determine if a test compound can protect cultured neurons from cell death induced by excessive glutamate exposure.

Methodology:

  • Cell Culture:

    • Mouse hippocampal neuronal HT22 cells or primary cortical neurons are seeded into 96-well plates at a density of approximately 2 x 10⁴ cells/well.[12]

    • Cells are cultured overnight in appropriate media (e.g., DMEM for HT22, Neurobasal for primary neurons) at 37°C in a 5% CO₂ incubator.[12][13]

  • Compound Treatment:

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.

    • Cells are pre-incubated with the compound for a period ranging from 1 to 24 hours.[14]

  • Induction of Excitotoxicity:

    • A toxic concentration of L-glutamate (e.g., 5-10 mM for HT22 cells, 100 µM for primary neurons) is added to the wells (except for the negative control group).[12][13]

    • The cells are incubated with glutamate for a duration typically ranging from 15 minutes to 24 hours.[13]

  • Assessment of Cell Viability:

    • After the incubation period, cell viability is measured using one of several methods:

      • Resazurin (AlamarBlue) Assay: Resazurin is added to the wells and incubated for 1-4 hours. Viable cells reduce resazurin to the fluorescent resorufin, which is quantified using a fluorescence plate reader.[12]

      • LDH Release Assay: Lactate dehydrogenase (LDH) is an enzyme released from damaged cells. The amount of LDH in the culture medium is measured using a colorimetric assay kit and is proportional to the level of cell death.[13]

      • MTT Assay: This colorimetric assay measures the metabolic activity of living cells.[13]

  • Data Analysis:

    • Cell viability is calculated as a percentage relative to the untreated control cells.

    • The neuroprotective effect of the compound is determined by its ability to significantly increase cell viability in the presence of glutamate compared to the glutamate-only treated group.

G A 1. Seed Neuronal Cells (e.g., HT22) in 96-well plate B 2. Pre-incubate with Test Compound (e.g., this compound) A->B C 3. Induce Excitotoxicity with Glutamate B->C D 4. Incubate for 15 min - 24 hrs C->D E 5. Assess Cell Viability D->E F Resazurin, LDH, or MTT Assay E->F G 6. Quantify & Analyze Data E->G

Caption: Workflow for an in vitro neuroprotection assay.
In Vivo Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is the most widely used animal model for focal ischemic stroke, mimicking the human condition to test the efficacy of neuroprotective drugs in vivo.[15][16][17]

Objective: To evaluate the ability of a test compound to reduce brain damage and improve functional outcomes following an induced ischemic stroke in a rodent model.

Methodology:

  • Animal Preparation:

    • Rodents (typically rats or mice) are anesthetized. Body temperature is maintained at 37°C throughout the surgical procedure.

    • The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are surgically exposed.[15]

  • Induction of Ischemia (Intraluminal Filament Technique):

    • A specialized nylon monofilament with a silicone-coated tip is introduced into the ECA and advanced up the ICA until it blocks the origin of the middle cerebral artery (MCA), thus inducing focal ischemia.[16]

    • The occlusion can be permanent (filament left in place) or transient (filament withdrawn after a specific period, e.g., 60-120 minutes, to allow for reperfusion).[15][17]

  • Drug Administration:

    • The test compound (e.g., this compound) can be administered at various time points: before MCAO (pre-treatment), during occlusion, or after reperfusion (post-treatment).[18] Administration routes include intraperitoneal (i.p.), intravenous (i.v.), or oral gavage.

  • Assessment of Outcomes (24 hours to 14 days post-MCAO):

    • Neurological Deficit Scoring: Motor and neurological impairments are evaluated using a standardized scale (e.g., a 5-point scale where 0 is no deficit and 4 is severe deficit).[18]

    • Infarct Volume Measurement: Animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted (damaged) area remains white. The infarct volume is then calculated using image analysis software.

    • Behavioral Tests: More complex tests like the rotarod test, cylinder test, or adhesive removal test can be used to assess motor coordination and sensory function over a longer period.[18]

  • Data Analysis:

    • The infarct volume, neurological scores, and behavioral test results from the treated group are compared to a vehicle-treated control group to determine the neuroprotective efficacy of the compound.

Conclusion

This compound presents a compelling profile as a neuroprotective agent with mechanisms that are distinct from many established drugs. While riluzole targets excitotoxicity and edaravone combats oxidative stress, this compound's ability to modulate TGF-β signaling and induce autophagy suggests its potential in diseases characterized by fibrosis, apoptosis, and protein aggregation.[1][3] This makes it a particularly interesting candidate for chronic neurodegenerative disorders.

In contrast, the potent free-radical scavenging activity of edaravone has proven effective in the acute setting of ischemic stroke.[6] The choice of a neuroprotective strategy will likely depend on the specific underlying pathology of the disease. While the preclinical evidence for this compound is promising, further research, including direct comparative studies with quantitative endpoints in standardized models of neurodegeneration and stroke, is necessary to fully establish its therapeutic potential relative to other neuroprotective compounds.

References

A Head-to-Head Comparison of Conophylline and Metformin in Preclinical Diabetes Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of diabetes research, the quest for novel therapeutic agents that can effectively manage and potentially reverse the disease's progression is paramount. This guide provides a detailed, data-driven comparison of two such agents: conophylline, a vinca alkaloid with regenerative potential, and metformin, the cornerstone of type 2 diabetes therapy. This analysis is based on preclinical data from established diabetes animal models, offering a comparative overview of their efficacy and mechanisms of action.

Quantitative Efficacy in Rodent Diabetes Models

The following table summarizes the performance of this compound and metformin in streptozotocin (STZ)-induced diabetic rats and Goto-Kakizaki (GK) rats, a model of non-obese type 2 diabetes. While direct head-to-head studies are limited, this compilation of data from separate studies provides valuable insights into their comparative antidiabetic effects.

ParameterThis compoundMetforminAnimal Model
Fasting Blood Glucose ↓ 381±65 mg/dl (from 435±46 mg/dl in control) with 0.46 mg/kg/day for 15 days (oral)[1][2]↓ to 348.3±54.70 mg/dL (from 649.55±80.26 mg/dL in control) with 150 mg/kg/day for 10 days (oral)[3]STZ-Induced Diabetic Rats
Plasma Insulin ↑ (Specific values not consistently reported)[1][2]↓ 27.05±7.56 ng/mL (from 37.68±4.66 ng/mL in control)[3]STZ-Induced Diabetic Rats
Fasting Blood Glucose ↓ (Dose-dependent decrease after 42 days)[1][2]↓ (Nearly normalized hyperglycemia)[4]Goto-Kakizaki (GK) Rats
Pancreatic Beta-Cell Mass ↑ (Increased β-cell mass and insulin content)[5][6]Not a primary mechanism of action.Neonatal STZ-Induced Diabetic Rats

Note: The experimental conditions, including drug dosage, duration of treatment, and specific animal strains, varied across the cited studies. Therefore, a direct comparison of the absolute values should be made with caution.

Mechanisms of Action: A Tale of Two Pathways

This compound and metformin exert their antidiabetic effects through distinct molecular pathways. Metformin primarily targets insulin resistance and hepatic glucose production, while this compound appears to promote the regeneration of insulin-producing beta cells.

This compound's Regenerative Approach

This compound's mechanism is centered on the differentiation of pancreatic progenitor cells into functional, insulin-secreting beta cells. This process is mediated through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which in turn upregulates the expression of Neurogenin-3 (Ngn3), a key transcription factor in pancreatic endocrine development[7].

Conophylline_Pathway This compound This compound p38_MAPK p38 MAPK (Activation) This compound->p38_MAPK Ngn3 Neurogenin-3 (Upregulation) p38_MAPK->Ngn3 Progenitor Pancreatic Progenitor Cells Ngn3->Progenitor Differentiation Beta_Cell Insulin-Producing Beta Cells Progenitor->Beta_Cell

This compound Signaling Pathway
Metformin's Metabolic Regulation

Metformin's primary mode of action involves the activation of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis[8][9][10]. Activation of AMPK in the liver leads to the inhibition of gluconeogenesis (glucose production) and in muscle, it enhances insulin sensitivity and glucose uptake[8][11].

Metformin_Pathway Metformin Metformin AMPK AMPK (Activation) Metformin->AMPK Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibition Glucose_Uptake Muscle Glucose Uptake AMPK->Glucose_Uptake Stimulation Blood_Glucose Blood Glucose Gluconeogenesis->Blood_Glucose Glucose_Uptake->Blood_Glucose

Metformin Signaling Pathway

Experimental Protocols

The following provides a generalized methodology for inducing diabetes in rats using streptozotocin, a common practice in the studies referenced.

Streptozotocin (STZ)-Induced Diabetes Mellitus Model in Rats

STZ_Workflow cluster_0 Acclimatization cluster_1 Induction of Diabetes cluster_2 Confirmation and Monitoring cluster_3 Treatment acclimatize House male Sprague-Dawley or Wistar rats (200-250g) for 1 week under standard conditions (12h light/dark cycle, 22±2°C). fasting Fast rats overnight (8-12 hours) with free access to water. stz_prep Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5). fasting->stz_prep stz_injection Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 50-65 mg/kg body weight). stz_prep->stz_injection glucose_monitoring Monitor blood glucose levels from tail vein 72 hours post-STZ injection. stz_injection->glucose_monitoring confirmation Confirm diabetes (fasting blood glucose >250 mg/dL). glucose_monitoring->confirmation grouping Divide diabetic rats into control and treatment groups. confirmation->grouping treatment_admin Administer this compound or Metformin orally or via injection for the specified duration. grouping->treatment_admin

Experimental Workflow for STZ-Induced Diabetes

Detailed Methodologies:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. The age and weight of the animals are critical factors and should be consistent across experimental groups[12].

  • Induction of Diabetes: Diabetes is typically induced by a single intraperitoneal injection of streptozotocin (STZ), dissolved in a citrate buffer (pH 4.5)[12][13][14]. The dose of STZ can vary depending on the desired severity of diabetes.

  • Confirmation of Diabetes: Blood glucose levels are measured from the tail vein. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and are included in the study[13][15].

  • Drug Administration:

    • This compound: In the cited studies, this compound was administered orally at doses ranging from 0.11 to 0.46 mg/kg/day[1][2].

    • Metformin: Metformin was typically administered orally at doses around 150-300 mg/kg/day[3][16].

Conclusion

This compound and metformin represent two distinct therapeutic strategies for the management of diabetes. Metformin, a well-established drug, effectively controls hyperglycemia by improving insulin sensitivity and reducing hepatic glucose output. Its primary mechanism is the activation of the AMPK pathway.

This compound, on the other hand, presents a novel, regenerative approach by promoting the differentiation of pancreatic progenitor cells into insulin-producing beta cells, a mechanism driven by the p38 MAPK/Ngn3 pathway. This suggests that this compound could potentially restore beta-cell mass, a key factor in the progression of both type 1 and type 2 diabetes.

While the preclinical data is promising for both agents, further head-to-head comparative studies under identical experimental conditions are necessary to definitively ascertain their relative efficacy. The distinct mechanisms of action also suggest the potential for combination therapies that could target both insulin resistance and beta-cell regeneration, offering a more comprehensive treatment for diabetes. Researchers are encouraged to explore these avenues to translate these preclinical findings into effective clinical therapies.

References

evaluating the synergistic effects of conophylline with other chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the enhanced anti-tumor effects of conophylline when combined with the chemotherapeutic agent gemcitabine in pancreatic cancer models. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the synergistic effects, supported by experimental data and protocols.

Abstract

Pancreatic cancer is notoriously difficult to treat, often exhibiting profound resistance to chemotherapy. The dense fibrotic stroma, known as desmoplasia, orchestrated by cancer-associated fibroblasts (CAFs), is a key contributor to this resistance, impeding drug delivery and promoting a tumor-supportive microenvironment. This guide explores the synergistic potential of combining the natural vinca alkaloid, this compound (CnP), with the standard-of-care chemotherapeutic, gemcitabine. Evidence suggests that this compound targets and suppresses CAFs, thereby dismantling the protective stromal barrier and sensitizing pancreatic cancer cells to the cytotoxic effects of gemcitabine. This combination therapy has demonstrated significantly enhanced tumor growth inhibition in preclinical models compared to either agent alone, offering a promising new strategy for overcoming chemoresistance in pancreatic cancer.

Data Presentation: In Vitro and In Vivo Synergistic Effects

The synergistic interaction between this compound and gemcitabine has been evaluated in pancreatic cancer models. While specific quantitative data such as IC50 values and Combination Index (CI) for the direct combination on cancer cells were not explicitly detailed in the reviewed literature, the primary mechanism of synergy involves this compound's effect on CAFs, which in turn sensitizes the cancer cells to gemcitabine. The following tables represent the expected outcomes of such synergistic interactions based on the available qualitative descriptions and data from similar studies on gemcitabine combinations.

Table 1: Illustrative In Vitro Cytotoxicity of this compound and Gemcitabine in Pancreatic Cancer Cells (SUIT-2) Co-cultured with Cancer-Associated Fibroblasts (CAFs).

Treatment GroupDrug ConcentrationCell Viability (%)IC50 Value (Illustrative)Combination Index (CI) (Illustrative)
Control-100--
This compound (CnP)RangeDose-dependent decrease> 1.0 µg/mL-
Gemcitabine (GEM)RangeDose-dependent decreaseHigh (chemoresistance)-
CnP + GEMCnP (low conc.) + GEM (range)Significant dose-dependent decreaseLower than GEM alone< 1 (Synergism)

Note: The data presented in this table is illustrative and based on the described chemoresistance-reversing effects of this compound. Specific IC50 and CI values from direct combination studies were not available in the reviewed literature. The primary synergistic effect is observed when cancer cells are influenced by CAFs treated with this compound.

Table 2: In Vivo Tumor Growth Inhibition in a Pancreatic Cancer Xenograft Model. [1]

Treatment GroupMean Tumor Volume (mm³) at Day 28Percentage Tumor Growth Inhibition (%)
ControlHigh0
This compound (CnP) aloneModerately HighSlight Inhibition
Gemcitabine (GEM) aloneModerateSignificant Inhibition
CnP + GEM CombinationLowGreatest Inhibition (Synergistic)

This table summarizes the in vivo findings where the combination of this compound and gemcitabine resulted in the most significant reduction in tumor growth in a mouse xenograft model using SUIT-2 pancreatic cancer cells co-injected with hPSC5 cells (a source of CAFs).[1]

Experimental Protocols

In Vitro Synergy Assessment

1. Cell Lines and Culture:

  • Human pancreatic cancer cell line: SUIT-2.

  • Human pancreatic stellate cell line (as a source of CAFs): hPSC5.

  • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

2. Preparation of Conditioned Medium (CM) from CAFs:

  • hPSC5 cells are seeded and grown to 80% confluency.

  • The growth medium is replaced with serum-free DMEM, and the cells are incubated for 48 hours.

  • The supernatant is collected, centrifuged to remove cellular debris, and filtered through a 0.22 µm filter to obtain CAF-CM.

  • For CnP-treated CAF-CM, hPSC5 cells are treated with a low concentration of this compound (e.g., 0.3 µg/mL) in serum-free DMEM for 48 hours before collection.[1]

3. Cell Viability Assay (MTT Assay):

  • SUIT-2 cells are seeded in 96-well plates.

  • The cells are treated with varying concentrations of gemcitabine in the presence of either untreated CAF-CM or CnP-treated CAF-CM.

  • After a 72-hour incubation, MTT reagent is added to each well and incubated for 4 hours.

  • The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control (untreated cells). IC50 values are determined from the dose-response curves.

4. Combination Index (CI) Calculation:

  • The synergistic, additive, or antagonistic effects of the combination are quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergism.

In Vivo Xenograft Model

1. Animal Model:

  • Seven-week-old female NOD-SCID mice are used for the study.[1]

2. Tumor Implantation:

  • A suspension of SUIT-2 pancreatic cancer cells (3 x 10^6 cells) and hPSC5 cells (1 x 10^6 cells) in 200 µL of PBS is injected subcutaneously into the flanks of the mice.[1]

3. Treatment Protocol:

  • One week after tumor implantation, mice are randomized into four groups:

    • Control (vehicle).

    • This compound (CnP): 1.0 µg/g administered subcutaneously every other day.[1]

    • Gemcitabine (GEM): 50 mg/kg administered intraperitoneally twice a week.[1]

    • CnP + GEM combination: Dosing as per individual groups.

  • Treatment is continued for 28 days.[1]

4. Tumor Growth Measurement:

  • Tumor volume is measured twice weekly using calipers and calculated using the formula: (length × width²) / 2.

  • At the end of the study, tumors are excised, weighed, and processed for histological analysis (e.g., H&E, Sirius red, and α-SMA staining) to assess desmoplasia.[1]

Mechanism of Synergistic Action and Signaling Pathways

The synergistic effect of this compound and gemcitabine is primarily attributed to this compound's ability to modulate the tumor microenvironment. This compound suppresses the activity of CAFs, leading to a reduction in the dense fibrotic stroma (desmoplasia).[1] This anatomical change likely improves the penetration of gemcitabine into the tumor.

Furthermore, this compound inhibits the secretion of several pro-tumorigenic and chemoresistance-inducing cytokines from CAFs, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), C-C motif chemokine ligand 2 (CCL2), and C-X-C motif chemokine ligand 12 (CXCL12).[1] These cytokines are known to promote cancer cell proliferation, invasion, and resistance to chemotherapy.

One of the upstream regulators of cytokine production in CAFs is the G Protein-coupled Receptor 68 (GPR68). In the acidic tumor microenvironment, proton-sensing GPR68 is activated, leading to the downstream activation of the cAMP/PKA/CREB signaling pathway, which in turn upregulates IL-6 expression.[2][3] By potentially modulating this pathway, this compound can disrupt the communication between CAFs and cancer cells.

Signaling Pathway Diagram

Synergy_Mechanism cluster_TME Tumor Microenvironment (Acidic pH) cluster_CAF Cancer-Associated Fibroblast (CAF) cluster_CancerCell Pancreatic Cancer Cell Tumor_Microenvironment GPR68 GPR68 AC Adenylate Cyclase GPR68->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Cytokines IL-6, IL-8, CCL2, CXCL12 CREB->Cytokines Induces Transcription Proliferation Proliferation & Invasion Cytokines->Proliferation Promotes Chemoresistance Chemoresistance Cytokines->Chemoresistance Induces Desmoplasia Desmoplasia (Fibrotic Stroma) Gemcitabine Gemcitabine Desmoplasia->Gemcitabine Blocks Access Gemcitabine_Target DNA Synthesis Gemcitabine_Target->Proliferation Blocks This compound This compound This compound->GPR68 Inhibits (Proposed) This compound->Cytokines Inhibits Secretion This compound->Desmoplasia Reduces Gemcitabine->Gemcitabine_Target Inhibits Protons H+ Protons->GPR68 Activates

Caption: Mechanism of this compound and Gemcitabine Synergy.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Cell Culture (SUIT-2 & hPSC5) CM_Prep 2. Prepare Conditioned Medium (CM) - Control CAF-CM - CnP-treated CAF-CM Cell_Culture->CM_Prep Treatment 3. Treat SUIT-2 cells with GEM in the presence of CM CM_Prep->Treatment Viability_Assay 4. Cell Viability Assay (MTT) Treatment->Viability_Assay Data_Analysis_vitro 5. Calculate IC50 & Combination Index Viability_Assay->Data_Analysis_vitro Tumor_Implant 1. Co-implant SUIT-2 + hPSC5 cells in NOD-SCID mice Randomization 2. Randomize mice into 4 groups: - Control - CnP - GEM - CnP + GEM Tumor_Implant->Randomization Drug_Admin 3. Administer treatment for 28 days Randomization->Drug_Admin Tumor_Measure 4. Measure tumor volume twice weekly Drug_Admin->Tumor_Measure Data_Analysis_vivo 5. Analyze tumor growth inhibition Tumor_Measure->Data_Analysis_vivo

References

Conophylline's Anticancer Potential: A Comparative Analysis Across Cancer Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Conophylline, a vinca alkaloid, has demonstrated promising anticancer properties across a spectrum of cancer subtypes. This guide provides a comparative analysis of its impact, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.

Quantitative Analysis of Bioactivity

The growth-inhibitory effects of this compound and its structurally related bisindole alkaloid, conofolidine, have been evaluated against a panel of human cancer cell lines. While specific GI50 values for this compound are reported as a range in some studies, the data for conofolidine offers a more granular comparison.

Table 1: Comparative GI50 Values of this compound and Conofolidine Against Various Cancer Cell Lines

Cancer SubtypeCell LineThis compound GI50 (µM)Conofolidine GI50 (µM)
Breast Cancer MCF-70.07 - 1.7[1]0.054[1]
MDA-MB-4680.07 - 1.7[1]~0.3[1]
Colorectal Cancer HCT-1160.07 - 1.7[1]0.454[1]
HT-290.07 - 1.7[1]~0.3[1]
Lung Cancer A5490.07 - 1.7[1]0.405[1]
Pancreatic Cancer MIAPaCa-20.07 - 1.7[1]~0.3[1]

Note: The GI50 value represents the concentration of a drug that inhibits the growth of 50% of the cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anticancer effects of this compound.

MTT Assay for Cell Viability

This assay determines the cytotoxic effects of this compound by measuring the metabolic activity of cells.

Workflow for MTT Assay

A Seed cells in 96-well plates B Treat with varying concentrations of this compound A->B C Incubate for 72 hours B->C D Add MTT reagent to each well C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Caption: Workflow of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Clonogenic Assay for Long-Term Survival

This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with this compound.

Workflow for Clonogenic Assay

A Seed a low density of cells in 6-well plates B Treat with this compound for 24 hours A->B C Replace with fresh medium B->C D Incubate for 1-2 weeks until colonies form C->D E Fix colonies with methanol D->E F Stain with crystal violet E->F G Count colonies containing >50 cells F->G

Caption: Workflow of the clonogenic survival assay.

Protocol:

  • Cell Seeding: Plate a low density of cells (e.g., 500 cells/well) in 6-well plates.

  • Treatment: After 24 hours, treat the cells with this compound at desired concentrations for 24 hours.

  • Incubation: Replace the drug-containing medium with fresh medium and incubate for 1-2 weeks, allowing colonies to form.

  • Fixation and Staining: Wash the colonies with PBS, fix with 100% methanol for 15 minutes, and stain with 0.5% crystal violet solution for 30 minutes.

  • Colony Counting: Wash the plates with water, air dry, and count the number of colonies containing at least 50 cells.

Cell Cycle Analysis via Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following this compound treatment.

Workflow for Cell Cycle Analysis

A Treat cells with this compound B Harvest and fix cells in cold 70% ethanol A->B C Incubate at -20°C B->C D Wash and resuspend in PBS C->D E Treat with RNase A D->E F Stain with Propidium Iodide (PI) E->F G Analyze by flow cytometry F->G

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with this compound for 24 or 48 hours.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Flow Cytometry: Incubate for 30 minutes in the dark at room temperature and analyze the DNA content using a flow cytometer.

Apoptosis Assay using Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.

Workflow for Annexin V/PI Apoptosis Assay

A Treat cells with this compound B Harvest and wash cells with PBS A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark for 15 minutes D->E F Analyze by flow cytometry E->F

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time period.

  • Harvesting: Collect both adherent and floating cells, and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 1X binding buffer to each tube and analyze the stained cells by flow cytometry within one hour.

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating key signaling pathways involved in cell cycle regulation and the tumor microenvironment.

Induction of G1 Cell Cycle Arrest

This compound induces a G1 phase cell cycle arrest in cancer cells by altering the expression of key cell cycle regulatory proteins.[1]

This compound This compound p21 p21 This compound->p21 Upregulates CDK2 CDK2 This compound->CDK2 Downregulates CyclinA2 Cyclin A2 This compound->CyclinA2 Downregulates CyclinD1 Cyclin D1 This compound->CyclinD1 Downregulates p21->CDK2 Inhibits G1_S_Transition G1/S Transition CDK2->G1_S_Transition Promotes CyclinA2->G1_S_Transition Promotes CyclinD1->G1_S_Transition Promotes G1_Arrest G1 Arrest G1_S_Transition->G1_Arrest

Caption: this compound-induced G1 cell cycle arrest pathway.

This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p21 and the downregulation of cyclin-dependent kinase 2 (CDK2) and cyclins A2 and D1.[1] This disruption of the cell cycle machinery prevents cancer cells from progressing from the G1 to the S phase, ultimately leading to a halt in proliferation.

Modulation of the Pancreatic Tumor Microenvironment

In pancreatic cancer, this compound has been shown to indirectly inhibit cancer growth by targeting cancer-associated fibroblasts (CAFs).[2]

This compound This compound CAFs Cancer-Associated Fibroblasts (CAFs) This compound->CAFs Inhibits Cytokines IL-6, IL-8, CCL2, CXCL12 CAFs->Cytokines Secretes Pancreatic_Cancer_Cells Pancreatic Cancer Cells Cytokines->Pancreatic_Cancer_Cells Stimulates Proliferation_Invasion Proliferation & Invasion Pancreatic_Cancer_Cells->Proliferation_Invasion Undergoes

Caption: this compound's effect on pancreatic cancer-associated fibroblasts.

This compound suppresses the secretion of various inflammatory cytokines, such as IL-6, IL-8, CCL2, and CXCL12, by CAFs.[2] These cytokines are known to promote the proliferation and invasion of pancreatic cancer cells. By inhibiting their release, this compound helps to create a less favorable tumor microenvironment, thereby impeding cancer progression. This indirect mechanism highlights a novel aspect of this compound's anticancer activity.

References

Unraveling the Role of ARL6ip1 in Conophylline's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data to validate the role of ADP-ribosylation factor-like GTPase 6-interacting protein 1 (ARL6ip1) in the mechanism of action of conophylline. We delve into the direct interaction between this compound and ARL6ip1 and explore downstream signaling pathways, offering a comparative analysis with alternative mechanisms.

This compound, a vinca alkaloid, has garnered significant interest for its diverse biological activities, including potential therapeutic applications in neurodegenerative diseases and cancer. A key aspect of its mechanism of action is its direct interaction with ARL6ip1, a protein primarily localized to the endoplasmic reticulum. This guide synthesizes available experimental data to elucidate this interaction and its functional consequences, providing a framework for future research and drug development.

Executive Summary of ARL6ip1 and this compound Interaction

Current research strongly indicates that ARL6ip1 is a direct binding target of this compound. This interaction has been shown to modulate downstream signaling pathways, influencing cellular processes such as apoptosis and protein translation. While the precise binding affinity is yet to be quantified in published literature, the functional consequences of this interaction are actively being investigated. This guide will compare the ARL6ip1-mediated pathway with other proposed mechanisms of this compound action.

Data Presentation: this compound's Impact on Cellular Pathways

The following tables summarize the key quantitative findings from studies investigating the effects of this compound, with a focus on its interaction with ARL6ip1 and downstream signaling.

Table 1: Effect of this compound on BACE1 Translation (ARL6ip1-dependent)

Cell LineThis compound ConcentrationBACE1 Protein Level Reduction (%)sAPPβ Level Reduction (%)β-CTF Level Reduction (%)
SH-SY5YNot SpecifiedSignificant ReductionNot SpecifiedNot Specified
Hippocampus (in vivo)Not SpecifiedSignificant ReductionSignificant ReductionSignificant Reduction

Table 2: this compound's Modulation of TGF-β Signaling Pathway

Cell LineTreatmentEffect on Smad2 Complex Interactionc-Jun Expression
Mink Lung Epithelial CellsThis compoundAttenuated interaction with p300Increased
Mink Lung Epithelial CellsThis compoundEnhanced interaction with TGIFIncreased

Table 3: Impact of ARL6ip1 Knockout on Cellular Phenotypes

Model SystemPhenotypeQuantitative Change
Arl6ip1 KO MiceFoot Base AngleDecreased (p=0.0007 at 2 months, p=0.0016 at 8 months)
Arl6ip1 KO MiceForelimb Grip StrengthDiminished (p=0.0004 at 2 months, p=0.0001 at 8 months)
Arl6ip1 KO MEFsArl6ip1 TranscriptsUndetectable (p=0.0007)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to investigate the this compound-ARL6ip1 interaction.

Biotinylated this compound Pull-Down Assay

This assay is designed to identify and confirm the direct binding of this compound to cellular proteins.

Materials:

  • Biotin-amino-conophylline (BCNP)

  • Streptavidin-coated magnetic beads

  • Cell lysate (e.g., from SH-SY5Y cells)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blot apparatus

  • Anti-ARL6ip1 antibody

Procedure:

  • Preparation of Cell Lysate: Lyse cells in lysis buffer and clarify the lysate by centrifugation.

  • Incubation with Biotinylated this compound: Incubate the cell lysate with BCNP for a predetermined time (e.g., 2-4 hours) at 4°C with gentle rotation to allow for binding.

  • Capture with Streptavidin Beads: Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the BCNP-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and wash them multiple times with wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins by resuspending the beads in elution buffer and boiling for 5-10 minutes.

  • Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-ARL6ip1 antibody to detect the presence of ARL6ip1 in the pull-down fraction.

Co-Immunoprecipitation of ARL6ip1 and Interacting Proteins

This protocol is used to investigate proteins that interact with ARL6ip1, and how this interactome may be affected by this compound treatment.

Materials:

  • Cells expressing endogenous or tagged ARL6ip1

  • This compound

  • Lysis buffer

  • Anti-ARL6ip1 antibody or anti-tag antibody

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control for a specified duration.

  • Cell Lysis: Lyse the cells and prepare a clarified lysate.

  • Immunoprecipitation: Incubate the lysate with an anti-ARL6ip1 antibody (or anti-tag antibody) overnight at 4°C.

  • Complex Capture: Add pre-washed Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

  • Washing: Wash the beads extensively to remove non-specific interactions.

  • Elution: Elute the protein complexes from the beads.

  • Mass Spectrometry Analysis: Analyze the eluted proteins by mass spectrometry to identify ARL6ip1-interacting partners and compare the interactomes of this compound-treated and untreated cells.

Visualizing the Molecular Pathways

Diagrams generated using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows discussed.

conophylline_arl6ip1_pathway This compound This compound ARL6ip1 ARL6ip1 (ER Membrane Protein) This compound->ARL6ip1 Direct Binding FXR1 FXR1 ARL6ip1->FXR1 Enhanced Interaction BACE1_mRNA BACE1 5'UTR FXR1->BACE1_mRNA Binding Inhibition BACE1_Translation BACE1 Translation BACE1_mRNA->BACE1_Translation Amyloid_Beta Amyloid-β Production BACE1_Translation->Amyloid_Beta Reduced

Caption: this compound's ARL6ip1-mediated inhibition of BACE1 translation.

conophylline_tgf_beta_pathway This compound This compound c_Jun c-Jun Expression This compound->c_Jun Upregulates TGIF TGIF c_Jun->TGIF Enhances Interaction with Smad2 Complex TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor Smad2_Complex Smad2 Complex TGF_beta_Receptor->Smad2_Complex p300 p300 Smad2_Complex->p300 Interaction Smad2_Complex->TGIF Transcriptional_Activity TGF-β Transcriptional Activity p300->Transcriptional_Activity Promotes TGIF->Transcriptional_Activity Suppresses

Caption: this compound's modulation of the TGF-β signaling pathway.

experimental_workflow cluster_pulldown Biotinylated this compound Pull-Down cluster_coip Co-Immunoprecipitation Lysate_Prep Cell Lysate Preparation Incubation Incubation with Biotin-Conophylline Lysate_Prep->Incubation Capture Capture with Streptavidin Beads Incubation->Capture Wash Washing Capture->Wash Elution Elution Wash->Elution Analysis Western Blot (Anti-ARL6ip1) Elution->Analysis Cell_Treatment Cell Treatment (this compound) IP Immunoprecipitation (Anti-ARL6ip1) Cell_Treatment->IP MS_Analysis Mass Spectrometry Analysis IP->MS_Analysis

Caption: Experimental workflows for studying this compound-ARL6ip1 interaction.

Comparative Analysis of this compound's Mechanisms

While the direct interaction with ARL6ip1 is a validated mechanism, this compound's biological effects are likely multifaceted. Here, we compare the ARL6ip1-dependent pathway with other proposed mechanisms.

ARL6ip1-Dependent Mechanism:
  • Core Interaction: this compound binds directly to ARL6ip1, a transmembrane protein of the endoplasmic reticulum.[1][2]

  • Functional Consequences:

    • Neuroprotection: By binding to ARL6ip1, this compound enhances its interaction with FXR1, which in turn inhibits the translation of BACE1, a key enzyme in the production of amyloid-β peptides associated with Alzheimer's disease.

    • Anti-cancer: ARL6ip1 is implicated in the regulation of apoptosis. Down-regulation of ARL6ip1 can arrest the cell cycle and mitigate cell migration in cancer cells.[2] this compound's interaction with ARL6ip1 may therefore contribute to its anti-cancer properties.

Alternative/Parallel Mechanisms:
  • TGF-β Pathway Modulation: this compound has been shown to increase the expression of c-Jun.[3] c-Jun can enhance the interaction of the Smad2 complex with the corepressor TGIF, leading to the suppression of TGF-β-induced transcriptional activity.[3] This provides an alternative pathway through which this compound can influence cell fate, independent of its direct binding to ARL6ip1.

  • Inhibition of Myocardial Fibrosis: In a model of angiotensin II-induced myocardial fibrosis, this compound was found to decrease the levels of bone morphogenetic protein-4 (BMP4) and reduce the level of c-Jun N-terminal kinase (JNK). This effect was independent of the TGF-β pathway.

Conclusion and Future Directions

The evidence strongly supports a direct and functionally significant interaction between this compound and ARL6ip1. This interaction provides a compelling mechanism for this compound's observed effects on BACE1 translation and its potential as a therapeutic agent in Alzheimer's disease. However, the existence of parallel signaling pathways, such as the modulation of TGF-β signaling, suggests that this compound's pharmacological profile is complex.

Future research should focus on:

  • Quantitative Binding Studies: Determining the binding affinity (Kd) of this compound to ARL6ip1 is essential for understanding the potency and specificity of this interaction.

  • Elucidating the ARL6ip1 Interactome: Comprehensive analysis of the ARL6ip1 protein interaction network and how it is modulated by this compound will provide deeper insights into its cellular functions.

  • Development of ARL6ip1-Specific Modulators: The discovery of other small molecules that specifically target ARL6ip1 would be invaluable for dissecting its role in various diseases and for developing novel therapeutics.

  • In vivo Validation: Further in vivo studies are necessary to confirm the therapeutic potential of targeting the this compound-ARL6ip1 axis in relevant disease models.

This comparative guide provides a foundation for researchers to build upon, fostering a more complete understanding of this compound's mechanism of action and the therapeutic potential of targeting ARL6ip1.

References

Safety Operating Guide

Navigating the Safe Disposal of Conophylline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any procedure that involves conophylline, it is essential to be familiar with the appropriate personal protective equipment (PPE) and handling protocols. The following table summarizes the recommended safety measures based on guidelines for handling cytotoxic drugs.

Protective EquipmentSpecifications and Procedures
Gloves Wear appropriate disposable gloves. Double-gloving is recommended. Change gloves immediately if contaminated.
Gown A disposable, lint-free gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs should be worn.
Eye Protection Use safety glasses with side shields or goggles. A face shield may be required for procedures with a high risk of splashing.
Respiratory Protection If there is a risk of aerosolization, a NIOSH-certified respirator appropriate for the handling of hazardous drug powders should be used.
Work Area All handling of this compound powder should be performed in a dedicated containment device, such as a Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE).

Source: Adapted from guidelines for handling cytotoxic agents.[3]

This compound Disposal Workflow

The proper disposal of this compound waste involves a series of steps to ensure the safety of laboratory personnel and the environment. This workflow should be followed for all materials contaminated with this compound, including unused product, empty containers, and disposable PPE.

cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Disposal Waste Identification Identify all This compound-contaminated materials Segregation Segregate into designated, clearly labeled cytotoxic waste containers Waste Identification->Segregation Container Sealing Securely seal waste containers when full or at the end of use Segregation->Container Sealing Decontamination Decontaminate the exterior of the waste container Container Sealing->Decontamination Temporary Storage Store in a designated, secure area away from general lab traffic Decontamination->Temporary Storage Waste Pickup Arrange for pickup by a licensed hazardous waste disposal vendor Temporary Storage->Waste Pickup Final Disposal Dispose of via high-temperature incineration or other approved method Waste Pickup->Final Disposal

References

Personal protective equipment for handling Conophylline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Conophylline

This guide provides crucial safety and logistical information for the handling and disposal of this compound in a research environment. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C44H50N4O10[2][3][4]
Molecular Weight 794.9 g/mol [3][4]
Appearance Solid (assumed)General knowledge
CAS Number 142741-24-0[3][5]
Personal Protective Equipment (PPE)

Due to its biological activity as a vinca alkaloid, stringent personal protective measures are essential to prevent exposure. The following PPE is mandatory when handling this compound in powder form or in solution.

PPE CategoryItemSpecifications and Rationale
Hand Protection Double-gloving with nitrile glovesProvides a robust barrier against skin contact. Change gloves immediately if contaminated.
Body Protection Disposable, solid-front lab coat with tight-fitting cuffs or a "bunny suit"Prevents contamination of personal clothing. Cuffs should be tucked into the inner pair of gloves.
Eye Protection Safety goggles with side shields or a face shieldProtects eyes from splashes and airborne particles.[6]
Respiratory Protection NIOSH-approved N95 respirator or higherRequired when handling the powder form to prevent inhalation of fine particles.[6] A surgical mask is not sufficient.
Foot Protection Closed-toe shoes and disposable shoe coversProtects feet from spills and prevents tracking of contaminants outside the work area.
Operational Plan for Handling this compound

Adherence to a strict operational workflow is critical for safety. The following step-by-step procedures should be followed.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.

  • It should be stored away from incompatible materials, though specific incompatibilities are not documented. General practice is to store away from strong oxidizing agents.

  • Maintain a detailed inventory of the compound.

2. Preparation of Solutions:

  • All handling of powdered this compound must be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk.

  • Before handling, decontaminate the work surface.

  • Wear all required PPE as specified in the table above.

  • Use a dedicated set of non-sparking tools (e.g., spatulas, weighing paper).

  • Weigh the desired amount of this compound carefully to avoid generating dust.

  • Add the powder to the solvent slowly and carefully.

  • Ensure the container is securely capped before removing it from the fume hood.

3. Use in Experiments:

  • When using solutions of this compound, continue to wear appropriate PPE, including gloves, a lab coat, and eye protection.

  • Conduct all experimental procedures that may generate aerosols within a fume hood or biological safety cabinet.

  • Clearly label all solutions containing this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, shoe covers, weighing paper, and contaminated lab bench paper, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is known.

  • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

2. Waste Disposal Procedure:

  • All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office.

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[7]

  • Do not dispose of this compound down the drain or in the regular trash.[8][9]

Emergency Procedures

1. Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Seek immediate medical attention.

2. Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

3. Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, administer oxygen.

  • Seek immediate medical attention.

4. Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

5. Spills:

  • Evacuate the immediate area.

  • Alert others and your supervisor.

  • If the spill is large or you are not trained to handle it, contact the institutional EHS office.

  • For small spills, if you are trained and have the appropriate spill kit:

    • Ensure you are wearing all required PPE.

    • Cover the spill with an absorbent material from a chemical spill kit.

    • Carefully collect the absorbed material into a hazardous waste container.

    • Decontaminate the spill area with an appropriate cleaning agent.

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.

Conophylline_Workflow cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store in Secure Location inspect->store ppe Don PPE store->ppe prepare Prepare Solutions in Fume Hood ppe->prepare experiment Conduct Experiment prepare->experiment segregate Segregate Waste (Solid, Liquid, Sharps) experiment->segregate dispose Dispose via EHS segregate->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。